2-(2-Propoxyethoxy)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-propoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-2-4-9-6-7-10-5-3-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCYDDALXPHSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027639 | |
| Record name | 2-(2-Propoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Eastman Chemical MSDS] | |
| Record name | Ethanol, 2-(2-propoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Propoxyethoxy)ethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.05 [mmHg] | |
| Record name | 2-(2-Propoxyethoxy)ethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6881-94-3 | |
| Record name | Diethylene glycol monopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol monopropyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-propoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Propoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-propoxyethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL MONOPROPYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8K0B3U2HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Propoxyethoxy)ethanol (CAS Number: 6881-94-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Propoxyethoxy)ethanol, also known as Diethylene Glycol Monopropyl Ether, with the CAS registration number 6881-94-3. This document delves into its physicochemical properties, spectroscopic characterization, synthesis, applications, and toxicological profile. As a member of the E-series glycol ethers, this compound exhibits versatile solvent properties, finding utility in coatings, inks, and cleaning formulations.[1][2] This guide is intended to be a critical resource for professionals in research and development, offering detailed protocols and in-depth scientific insights to support experimental design and application development.
Chemical Identity and Physicochemical Properties
This compound is a colorless liquid with a mild odor.[1][2] Its molecular structure, featuring both a hydroxyl group and ether linkages, imparts amphiphilic properties, rendering it miscible with water and a wide range of organic solvents.[2] This unique solubility characteristic is central to its function as a highly effective coupling agent and solvent in various formulations.[2]
Key Identifiers
| Identifier | Value |
| CAS Number | 6881-94-3 |
| IUPAC Name | This compound |
| Synonyms | Diethylene glycol monopropyl ether, DGPE, Eastman DP Solvent[1] |
| Molecular Formula | C7H16O3[1] |
| Molecular Weight | 148.2 g/mol [1][3] |
| InChI Key | DJCYDDALXPHSHR-UHFFFAOYSA-N[3] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its application in various industrial and research settings, influencing its behavior as a solvent and its performance in formulations.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 212-216 °C (lit.) | [4][5] |
| Melting Point | -15.45 °C (estimate) | [4] |
| Density | 0.969 g/mL at 25 °C (lit.) | [4][6] |
| Flash Point | 99 °C (210 °F) | [4] |
| Refractive Index (n20/D) | 1.435 (lit.) | [4][5] |
| Vapor Pressure | 0.052 mm Hg | [1] |
| Water Solubility | Miscible | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectrum (Analogous Compound: 2-Propoxyethanol)
The ¹H NMR spectrum of the closely related 2-propoxyethanol provides insight into the expected chemical shifts for the propyl and ethoxy groups. The spectrum would exhibit characteristic signals for the terminal methyl protons, the methylene protons of the propyl group, and the methylene protons of the ethoxy group, as well as the hydroxyl proton.
-
Predicted ¹H NMR Chemical Shifts for this compound:
-
Propyl Group:
-
CH₃: ~0.9 ppm (triplet)
-
-CH₂- (next to CH₃): ~1.5 ppm (sextet)
-
-O-CH₂- (propyl): ~3.4 ppm (triplet)
-
-
Ethoxy Groups:
-
-O-CH₂-CH₂-O-: ~3.5-3.7 ppm (multiplet)
-
-
Terminal Ethanol Group:
-
-O-CH₂-CH₂-OH: ~3.6-3.8 ppm (multiplet)
-
-CH₂-OH: ~3.7 ppm (triplet)
-
-
Hydroxyl Proton:
-
-OH: Variable, dependent on concentration and solvent.
-
-
-
-
¹³C NMR Spectrum
Based on the structure, the ¹³C NMR spectrum is expected to show distinct signals for each of the seven carbon atoms in different chemical environments.
-
Predicted ¹³C NMR Chemical Shifts:
-
Propyl CH₃: ~10 ppm
-
Propyl -CH₂- (middle): ~22 ppm
-
Hydroxyl-adjacent -CH₂-: ~61 ppm
-
Propoxy-adjacent -CH₂- (propyl): ~70 ppm
-
Ether-linked -CH₂- carbons: ~70-73 ppm
-
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Expected IR Absorption Bands:
-
O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹
-
C-H Stretch (Alkyl): Sharp peaks in the region of 2850-3000 cm⁻¹
-
C-O Stretch (Ether and Alcohol): Strong bands in the region of 1050-1150 cm⁻¹
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to fragmentation through cleavage of the C-O and C-C bonds.
-
Expected Fragmentation Pattern:
-
The molecular ion peak [M]⁺ at m/z 148 may be weak or absent.
-
Common fragments would result from the loss of alkyl and alkoxy groups. Alpha-cleavage adjacent to the ether oxygens is a likely fragmentation pathway.
-
Synthesis and Manufacturing
The industrial synthesis of this compound typically involves the reaction of diethylene glycol with a propanol source under catalytic conditions. A general laboratory-scale synthesis protocol can be adapted from established methods for the preparation of glycol ethers.
Proposed Synthesis Workflow
Sources
- 1. This compound | 6881-94-3 | Benchchem [benchchem.com]
- 2. DP solvent (diethylene glycol monopropyl ether) | Eastman [eastman.com]
- 3. 2-PROPOXYETHANOL(2807-30-9) 1H NMR spectrum [chemicalbook.com]
- 4. CN108558680B - A kind of method for producing diethylene glycol mono-3-aminopropyl ether - Google Patents [patents.google.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]
2-(2-Propoxyethoxy)ethanol molecular weight and formula
An In-Depth Technical Guide to 2-(2-Propoxyethoxy)ethanol for Researchers and Drug Development Professionals
Introduction
This compound, a member of the diethylene glycol monoalkyl ether family, is a versatile organic solvent with significant utility across various industrial and research applications. Characterized by its unique combination of ether and alcohol functional groups, it possesses amphipathic properties that make it an effective solvent for a wide range of substances, including resins, inks, and coatings.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of its core chemical properties, synthesis, analytical methodologies, and safety considerations to support its effective and safe use in research and development.
Core Molecular and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in controlled experimental settings. The molecular formula and weight define its stoichiometry, while its physical properties dictate its behavior as a solvent and its handling requirements.
Table 1: Molecular Identification and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Diethylene glycol monopropyl ether, DGPE | [1][2][3] |
| CAS Number | 6881-94-3 | [2][4][5] |
| Molecular Formula | C₇H₁₆O₃ | [2][4][5] |
| Molecular Weight | 148.20 g/mol | [2][4][6] |
| InChI Key | DJCYDDALXPHSHR-UHFFFAOYSA-N | [2][4] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Density | 0.969 g/mL at 25 °C | [5][6] |
| Boiling Point | 212-216 °C | [5][6] |
| Refractive Index | n20/D 1.435 | [5] |
Molecular Structure and Chemical Reactivity
The chemical behavior of this compound is dictated by its linear structure, which features two ether linkages and a terminal primary hydroxyl group. This structure imparts both hydrophilic (hydroxyl end) and lipophilic (propyl chain and ether backbone) characteristics.
Caption: 2D structure of this compound (C₇H₁₆O₃).
Key Reactivity Insights
-
Hydroxyl Group Reactivity : The terminal primary hydroxyl (-OH) group is the principal site for chemical reactions. It can undergo esterification, etherification, and other transformations typical of primary alcohols, making it a potential reactant or building block in polymer synthesis.[4]
-
Ether Linkage Stability and Peroxide Formation : The ether linkages are generally stable. However, like other glycol ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, particularly when exposed to light or heat.[4] This process involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, leading to the formation of potentially hazardous hydroperoxides.[4] It is crucial to check for peroxides before heating or distilling this solvent.
Analytical Methodologies: Purity Assessment
Ensuring the purity of solvents is a critical, self-validating step in any experimental workflow to guarantee reproducibility and prevent side reactions from unknown contaminants. For this compound, gas chromatography with flame ionization detection (GC-FID) is a validated and highly effective method for determining purity.[4]
Experimental Protocol: Purity Determination by GC-FID
-
Objective: To quantify the purity of a this compound sample and identify any volatile impurities.
-
Instrumentation & Consumables:
-
Gas Chromatograph with FID detector.
-
Capillary Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: Dichloromethane or a suitable high-purity solvent for dilution.
-
-
Methodology:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent. For instance, dilute 10 µL of the sample in 990 µL of dichloromethane.
-
Instrument Setup (Example Parameters):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed for peak shape and intensity)
-
Carrier Gas Flow: 1.0 mL/min (constant flow mode)
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
FID Detector Temperature: 280 °C
-
-
Data Acquisition & Analysis:
-
Inject the prepared sample and record the chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
-
Causality and Trustworthiness: The choice of a mid-polarity column is based on the compound's structure, which has both polar (hydroxyl) and non-polar (alkyl chain, ether backbone) features. The temperature ramp ensures the separation of lower-boiling point impurities from the main analyte and elutes the higher-boiling point contaminants. The FID detector provides excellent sensitivity for organic compounds. This protocol establishes a self-validating system by ensuring the starting material meets a defined purity specification (e.g., >99%) before its use in a reaction or formulation.
Applications in Research and Industry
The physicochemical properties of this compound make it a high-performance solvent and coalescing agent.
-
Coatings and Inks: It is widely used as a solvent in coatings and as a retarder solvent for inks, helping to control drying time and improve film formation.[1]
-
Paints: It serves as a coalescing aid in latex paints, facilitating the formation of a continuous film as the paint dries.[1]
-
Cleaners: Its ability to dissolve both oils and water-soluble soils makes it an effective component in household and industrial cleaning formulations.[1]
-
Research: In a laboratory setting, it is a useful research compound, often employed as a high-boiling point reaction solvent.[4]
Safety and Toxicology Profile
Understanding the hazard profile of any chemical is fundamental to its safe handling and use. This compound is classified as an irritant.[4]
-
Primary Hazards:
-
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[7]
-
Avoid contact with skin and eyes.[7]
-
Keep away from heat, sparks, and open flames, and store in a tightly closed container.[7]
-
-
Toxicological Considerations:
-
Older studies indicated potential testicular toxicity at very high doses; however, the purity of the compound tested was often unknown.[1][4] It is generally accepted that the potential for glycol ethers to cause such effects decreases as the alkyl chain length increases.
-
The primary metabolite is 2-propoxyacetic acid (PAA), formed by the action of alcohol and aldehyde dehydrogenases.
-
References
-
Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Available at: [Link]
-
Ethanol,2-(2-propoxyethoxy). ChemBK. Available at: [Link]
-
This compound | C7H16O3. BuyersGuideChem. Available at: [Link]
-
2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992. PubChem. Available at: [Link]
-
This compound - Hazardous Agents. Haz-Map. Available at: [Link]
-
Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc). Cole-Parmer. Available at: [Link]
-
Ethanol, 2-propoxy-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
-
2-(2-Ethoxyethoxy)ethanol. Wikipedia. Available at: [Link]
-
Ethanol, 2-(2-propoxyethoxy)-. NIST WebBook. Available at: [Link]
-
2-(2-ETHOXYETHOXY)ETHANOL. Ataman Kimya. Available at: [Link]
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- 8. fishersci.ca [fishersci.ca]
physical and chemical properties of 2-(2-Propoxyethoxy)ethanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Propoxyethoxy)ethanol
Introduction
This compound, a member of the diethylene glycol ether family, is a high-performance organic solvent with a unique combination of properties that make it a valuable component in a wide range of industrial and commercial applications. Its molecular structure, characterized by ether linkages and a terminal hydroxyl group, imparts an amphiphilic nature, allowing it to effectively dissolve both polar and non-polar substances. This guide provides a comprehensive overview of the core , offering critical data and insights for researchers, chemists, and formulation scientists.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all chemical and toxicological assessment. This compound is unambiguously identified by its CAS (Chemical Abstracts Service) number and its molecular structure.
-
IUPAC Name: this compound[1]
-
Synonyms: Diethylene glycol monopropyl ether, Diethylene glycol propyl ether, DGPE[2][3][4]
The structure consists of a propyl group attached via an ether linkage to a diethylene glycol backbone. This configuration is key to its solvency and coupling capabilities.
Caption: Molecular Structure of this compound
Physical Properties
The physical properties of this compound dictate its behavior in various physical systems and are critical for engineering and formulation design. It is typically a colorless liquid.[2]
| Property | Value | Source(s) |
| Molecular Weight | 148.2 g/mol | [1][5] |
| Boiling Point | 212-216 °C (lit.) | [5] |
| Density | 0.969 g/mL at 25 °C (lit.) | [5] |
| Vapor Pressure | 0.052 mm Hg | [2] |
| Flash Point | 210 °F (98.9 °C) | [5] |
| Appearance | Colorless Liquid | [2] |
These properties, particularly its high boiling point and low vapor pressure, classify it as a slow-evaporating solvent. This is a desirable characteristic for applications requiring long open times, such as in certain inks and coatings, as it allows for better film formation and leveling.
Chemical Properties and Reactivity
Solvency and Miscibility
The defining chemical feature of this compound is its excellent solvency. The combination of ether linkages (hydrophobic) and a terminal alcohol group (hydrophilic) allows it to act as a powerful coupling agent, bringing otherwise immiscible materials into solution. This amphiphilic balance enables its use in formulations containing both water and organic components, such as in household and industrial cleaners.[2]
Oxidation and Peroxide Formation
Like other glycol ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, which can lead to the formation of potentially hazardous organic peroxides.[1] This reaction is typically initiated by heat, light, or the presence of radical initiators. The mechanism involves the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, which is an activated position for radical attack.[1]
Causality: The ether linkage weakens the C-H bond on the adjacent carbon, making it more susceptible to hydrogen abstraction and subsequent reaction with oxygen to form a peroxy radical. This initiates a chain reaction that propagates peroxide formation.[1]
Due to this reactivity, it is crucial to store this compound in tightly closed containers, away from heat and light, and to test for the presence of peroxides before distillation or heating.
Incompatibilities
This compound is incompatible with strong oxidizing agents.[6] Contact with these substances can lead to vigorous, exothermic reactions, posing a significant safety hazard.
Key Applications
The unique make it a versatile solvent and coupling agent in numerous fields:
-
Coatings and Paints: It serves as a coalescing aid in latex paints and as a solvent in automotive and plastic coatings.[2] Its slow evaporation rate ensures a smooth, uniform finish.
-
Inks: It is used as a retarder solvent for various types of inks, controlling drying time and improving printability.[2]
-
Cleaners: Its ability to dissolve both organic soils and be miscible with water makes it a key ingredient in household and industrial hard surface cleaners.[2]
Safety and Handling
Hazard Identification
This compound is classified as a serious eye irritant.[7] The GHS hazard classification includes the H319 statement: "Causes serious eye irritation".[7]
Recommended Handling Procedures
A standard protocol for handling this chemical in a laboratory setting involves a multi-layered approach to safety, ensuring minimal exposure and risk.
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- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6881-94-3 Name: this compound [xixisys.com]
2-(2-Propoxyethoxy)ethanol synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Propoxyethoxy)ethanol
Abstract
This compound, also known as diethylene glycol monopropyl ether (DPGE), is a versatile solvent with significant applications in coatings, inks, and cleaning formulations.[1] Its unique combination of ether and alcohol functionalities imparts favorable properties such as high solvency for a wide range of resins, a slow evaporation rate, and complete water miscibility. This guide provides a comprehensive overview of the principal synthesis methodologies and purification strategies for this compound, tailored for researchers, chemists, and professionals in process development. We will explore the industrial standard of catalytic ethoxylation and the laboratory-scale Williamson ether synthesis, detailing the underlying chemical principles and providing actionable protocols. Furthermore, this document outlines robust purification and analytical validation techniques essential for achieving high-purity material suitable for demanding applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its synthesis, purification, and application.
| Property | Value | Source |
| CAS Number | 6881-94-3 | [2][3] |
| Molecular Formula | C₇H₁₆O₃ | [2][4] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 212-216 °C (lit.) | [3] |
| Density | 0.969 g/mL at 25 °C (lit.) | [3][4] |
| Vapor Pressure | 0.052 mm Hg | [1] |
| Flash Point | 210 °F (98.9 °C) | [3] |
| Solubility | Miscible with water and many organic solvents | [5] |
Synthesis Methodologies
The synthesis of this compound can be approached from two primary routes: direct ethoxylation, which is favored for industrial-scale production, and the Williamson ether synthesis, a classic method more commonly employed in laboratory settings.
Industrial Synthesis: Catalytic Reaction of Propanol and Ethylene Oxide
The predominant industrial method for manufacturing glycol ethers involves the catalyzed reaction of an alcohol with ethylene oxide.[5] This process can be tuned to produce a distribution of mono-, di-, and tri-ethylene glycol ethers. To synthesize this compound, n-propanol is reacted with two molar equivalents of ethylene oxide.
Causality and Mechanistic Insight: The reaction proceeds via a base-catalyzed nucleophilic ring-opening of the ethylene oxide. The propanol is first deprotonated by a catalyst (e.g., sodium hydroxide) to form the more nucleophilic propoxide ion. This ion attacks one of the carbon atoms of the ethylene oxide ring, opening the strained three-membered ring to form the mono-ethoxylated product, 2-propoxyethanol. This product's terminal alcohol can then be deprotonated and react with a second molecule of ethylene oxide to yield the target molecule, this compound. The molar ratio of alcohol to ethylene oxide is a critical parameter that controls the degree of ethoxylation and the final product distribution.[5]
Caption: Industrial synthesis via sequential ethoxylation of n-propanol.
Laboratory Synthesis: Williamson Ether Synthesis
For laboratory-scale synthesis, the Williamson ether synthesis offers a more controlled, albeit less atom-economical, route.[6] This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[6][7] To synthesize this compound, the alkoxide of diethylene glycol is reacted with a propyl halide.
Causality and Mechanistic Insight: This method is predicated on the principles of the SN2 reaction.[8] The reaction's success hinges on using a primary alkyl halide (e.g., 1-bromopropane) to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[7] A strong base, such as sodium hydride (NaH), is required to fully deprotonate the diethylene glycol, forming the sodium salt (alkoxide) which is a potent nucleophile. The alkoxide then performs a backside attack on the carbon atom bearing the halogen, displacing it and forming the ether linkage.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve diethylene glycol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: While stirring under a nitrogen atmosphere, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Expert Insight: The addition of NaH is exothermic and produces hydrogen gas. Slow, portion-wise addition at reduced temperature is crucial for safety and control.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating complete alkoxide formation. Add 1-bromopropane (1.05 eq.) dropwise via syringe.
-
Reflux: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours. Monitor the reaction progress using gas chromatography (GC) by analyzing aliquots for the disappearance of starting materials.
-
Quenching: After completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash with water (2x) and then with brine (1x).
-
Self-Validation: The aqueous washes remove the inorganic salt byproduct (NaBr) and unreacted diethylene glycol. The brine wash aids in breaking any emulsions and removing residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification and Analysis
The crude product from either synthesis route will contain unreacted starting materials, catalysts, and potential side products. High-purity this compound is obtained primarily through fractional distillation.
Purification by Fractional Distillation
Fractional distillation is highly effective for separating components of a liquid mixture with different boiling points.[5] Given the significant difference between the boiling point of the product (~212 °C) and the primary starting materials (n-propanol: 97 °C; diethylene glycol: 245 °C), this method is ideal.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed), a condenser, and receiving flasks. A vacuum setup is recommended to lower the boiling point and prevent potential thermal degradation.
-
Distillation: Charge the crude product into the distillation flask. Heat the flask gently using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial low-boiling fraction, which will contain residual solvents (THF, diethyl ether) and unreacted 1-bromopropane or n-propanol.
-
Main Fraction: As the temperature at the head of the column stabilizes near the boiling point of the product (212-216 °C at atmospheric pressure, lower under vacuum), collect the main fraction in a clean, pre-weighed receiving flask.
-
Residue: High-boiling residues, including unreacted diethylene glycol and polymeric byproducts, will remain in the distillation flask.
-
-
Validation: Confirm the purity of the collected main fraction using the analytical methods described below.
Caption: Workflow for the purification and quality control of the final product.
Analytical Quality Control
Rigorous analytical testing is essential to validate the purity and identity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity.[9] A GC method can separate the target compound from residual starting materials and byproducts, while the mass spectrometer confirms the identity of the peaks by their mass-to-charge ratio. Purity is determined by the area percentage of the product peak relative to all other peaks in the chromatogram.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to unequivocally confirm the chemical structure of the synthesized molecule, ensuring the correct connectivity of the propyl and diethylene glycol moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. The spectrum for this compound will show a characteristic broad O-H stretch (from the terminal alcohol) around 3400 cm⁻¹ and strong C-O stretches (from the ether linkages) in the 1100 cm⁻¹ region.
Safety Considerations and Peroxide Formation
This compound is classified as a serious eye irritant.[11][12] Appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn during handling. All synthesis and purification steps should be performed in a well-ventilated fume hood.
A critical, often overlooked hazard with ethers is the formation of explosive peroxides upon exposure to air and light.[1][2]
Mechanism of Peroxide Formation: The process involves a free-radical chain reaction where a hydrogen atom on a carbon adjacent to an ether oxygen is abstracted. The resulting radical reacts with atmospheric oxygen to form a peroxy radical, which then propagates the chain by abstracting a hydrogen from another ether molecule to form a hydroperoxide.[2]
Detection and Mitigation:
-
Testing: Before heating or distilling any stored quantity of this compound, it is imperative to test for the presence of peroxides using commercially available test strips.
-
Inhibition: For long-term storage, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), is recommended.
-
Storage: Store the material in airtight, opaque containers, away from light and heat, to minimize peroxide formation.
References
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2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992 - PubChem. National Center for Biotechnology Information. [Link]
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Glycol Ethers Properties & Examples, Organic Solvents. Dow Chemical Company. [Link]
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GLYCOL ETHERS - IARC Publications. International Agency for Research on Cancer. [Link]
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Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column - Restek Resource Hub. Restek Corporation. [Link]
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Ethanol, 2-propoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
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How can I purify and isolate Ethylene Glycol from my solution? - ResearchGate. ResearchGate. [Link]
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Method for the determination of propylene glycol monoethyl ether... - ResearchGate. ResearchGate. [Link]
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How to explain the fact that propanol and ethylene glycol have similar molecular weights... - Quora. Quora. [Link]
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Williamson Ether Synthesis - YouTube. Professor Dave Explains. [Link]
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Ethanol, 2-(2-propoxyethoxy)- - NIST WebBook. National Institute of Standards and Technology. [Link]
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GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol... - ResearchGate. ResearchGate. [Link]
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Solvent Toxicity – Diethylene Glycol - U.OSU. The Ohio State University. [Link]
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Safety Data Sheet: 2-(2-butoxyethoxy)ethanol - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]
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Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Solubility of 2-(2-Propoxyethoxy)ethanol
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Propoxyethoxy)ethanol (CAS No. 6881-94-3), a versatile glycol ether solvent also known as Diethylene Glycol Monopropyl Ether and marketed under trade names such as Eastman™ DP Solvent. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide delves into the physicochemical properties that govern its solubility, provides qualitative and quantitative solubility data in aqueous and organic media, and offers a theoretical framework for predicting its miscibility. Furthermore, a detailed experimental protocol for determining liquid-liquid miscibility is provided to empower researchers in their own laboratory settings.
Introduction to this compound
This compound is a member of the E-series glycol ethers, a class of solvents known for their excellent solvency, chemical stability, and compatibility with a wide range of substances.[1] Its unique molecular structure, which incorporates a terminal hydroxyl group, two ether linkages, and a propyl group, imparts a desirable balance of hydrophilic and hydrophobic characteristics. This amphiphilic nature is the primary reason for its broad utility as a solvent and coupling agent in numerous applications, including coatings, cleaners, inks, and pharmaceutical formulations.[2][3] Understanding its solubility profile is critical for formulation development, reaction chemistry, and purification processes.
Physicochemical Properties
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can exert. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₃ | [4] |
| Molecular Weight | 148.20 g/mol | [5] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 212-216 °C | [6] |
| Flash Point | 98.9 °C (210 °F) | [6] |
| Density | 0.969 g/mL at 25 °C | [6] |
| Vapor Pressure | 0.05 mmHg at 20 °C | [7] |
The presence of the terminal hydroxyl group allows for hydrogen bonding, a key factor in its water miscibility. The ether linkages also contribute to its polarity and ability to engage in hydrogen bonding as an acceptor. The propyl group, on the other hand, provides a non-polar, hydrophobic character. This combination of functional groups allows it to interact favorably with a wide spectrum of solutes and solvents.
Solubility Profile
The solubility of this compound is best understood by examining its behavior in both aqueous and organic systems.
Aqueous Solubility
Technical data sheets from manufacturers consistently describe this compound as being "miscible with water" or "water-miscible".[2] This high degree of water solubility is attributed to the ability of the hydroxyl group and ether oxygens to form strong hydrogen bonds with water molecules.
Organic Solvent Solubility
This compound is widely reported to be miscible with most common organic solvents.[2] This broad miscibility is a direct result of its molecular structure, which allows for a variety of intermolecular interactions including dispersion forces, dipole-dipole interactions, and hydrogen bonding.
The following table summarizes the miscibility of this compound with a range of common organic solvents. "Miscible" indicates that the two liquids form a single homogeneous phase in all proportions at standard temperature and pressure.
| Solvent Class | Solvent | Miscibility | Source(s) |
| Alcohols | Ethanol | Miscible | [9] |
| Ketones | Acetone | Miscible | [10] |
| Aromatic Hydrocarbons | Toluene | Miscible | [7] |
| Aliphatic Hydrocarbons | Heptane | Partially Miscible/Immiscible | [11] |
| Ethers | Diethyl Ether | Miscible | [7] |
| Esters | Ethyl Acetate | Miscible |
Note: The partial miscibility/immiscibility with heptane is inferred from the existence of vapor-liquid equilibrium data for this binary mixture, which would not exist for a fully miscible pair under all conditions.[11]
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters
A more quantitative approach to predicting the solubility of a substance in different solvents is the use of Hansen Solubility Parameters (HSP).[12] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13] The underlying principle is that substances with similar HSP values are more likely to be miscible.[10]
The Hansen Solubility Parameters for this compound are as follows:
| Hansen Parameter | Value (MPa⁰.⁵) |
| δD (Dispersion) | 16.0 |
| δP (Polar) | 7.2 |
| δH (Hydrogen Bonding) | 11.3 |
To predict solubility, the "distance" (Ra) between the HSP of the solvent (2) and the solute (1) is calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [12]
A smaller Ra value indicates a higher affinity and greater likelihood of solubility. This principle is invaluable for solvent substitution and for designing solvent blends with specific properties. For example, a blend of two "poor" solvents can act as a "good" solvent if the volume-weighted average of their HSPs is close to that of the solute.[6]
Experimental Protocol for Determining Liquid-Liquid Miscibility
The following protocol provides a reliable, self-validating method for determining the miscibility of this compound with another liquid solvent at a given temperature.
Materials
-
This compound (of known purity)
-
Test solvent (of known purity)
-
Calibrated pipettes or graduated cylinders
-
A series of clear glass vials or test tubes with secure caps
-
Vortex mixer
-
Constant temperature bath (optional, for non-ambient temperature studies)
-
Light source for visual inspection
Step-by-Step Methodology
-
Preparation of Mixtures :
-
Label a series of 10 vials.
-
Prepare mixtures of this compound and the test solvent in varying volume/volume ratios, from 10:90 to 90:10, in 10% increments. For example, for a total volume of 10 mL:
-
Vial 1: 1 mL this compound + 9 mL test solvent
-
Vial 2: 2 mL this compound + 8 mL test solvent
-
...and so on.
-
-
Include pure samples of each component as controls.
-
-
Equilibration :
-
Securely cap each vial.
-
Vortex each mixture vigorously for 30-60 seconds to ensure intimate contact between the two liquids.
-
Allow the vials to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 30 minutes. If a constant temperature bath is used, allow the vials to equilibrate in the bath.
-
-
Visual Inspection :
-
Visually inspect each vial against a well-lit background.[12]
-
Miscible : The mixture appears as a single, clear, homogeneous liquid phase with no visible interface.
-
Immiscible or Partially Miscible : The mixture is cloudy (indicating an emulsion) or separates into two distinct liquid layers.
-
-
Validation and Interpretation :
-
If all prepared ratios result in a single, clear phase, the two liquids are considered miscible in all proportions under the tested conditions.
-
If phase separation is observed at any ratio, the liquids are partially miscible or immiscible. The range of compositions over which phase separation occurs defines the miscibility gap.
-
Conclusion
This compound is a highly versatile solvent characterized by its miscibility with water and a broad range of organic solvents. This property is a direct consequence of its amphiphilic molecular structure, containing both hydrogen-bonding moieties and a non-polar alkyl chain. While it is miscible with most polar and moderately non-polar organic solvents, it exhibits limited miscibility with non-polar aliphatic hydrocarbons. The Hansen Solubility Parameters provide a robust theoretical framework for predicting its solubility behavior and for the rational design of solvent systems. The experimental protocol detailed in this guide offers a straightforward and reliable method for confirming miscibility in any laboratory setting.
References
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Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). ACS Publications. [Link]
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2-(2-ETHOXYETHOXY)ETHANOL. Ataman Kimya. [Link]
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Applications of the Hansen solubility parameter for cellulose. (2019). BioResources. [Link]
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Diethylene glycol monoethyl ether – Knowledge and References. Taylor & Francis. [Link]
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Lower critical solution temperature (LCST) phase separation of glycol ethers for forward osmotic control. (2014). RSC Publishing. [Link]
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Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol. (2023). ACS Publications. [Link]
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COMPILATION OF EXTENDED BINARY INTERACTION PARAMETERS FOR ALCOHOLS MIXTURES ENCOUNTERED IN ALCOHOL SEPARATION PROCESS. (2016). ARPN Journal of Engineering and Applied Sciences. [Link]
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Hansen Solubility Parameters. Kinam Park. [Link]
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Miscibility. Wikipedia. [Link]
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Miscibility and Solubility Experiments. (2020). YouTube. [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of 2-(2-Propoxyethoxy)ethanol
This guide provides an in-depth technical overview of the safety protocols and handling precautions for 2-(2-propoxyethoxy)ethanol, a versatile solvent frequently utilized in research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to offer a deeper understanding of the causality behind recommended safety measures, ensuring a culture of safety and scientific integrity within the laboratory.
Understanding the Compound: Properties and Inherent Risks
This compound, also known as diethylene glycol propyl ether, is a colorless liquid employed as a solvent in various applications, including coatings, inks, and cleaners.[1] Its utility in the laboratory stems from its unique solvency characteristics. However, a thorough understanding of its chemical and physical properties is paramount to mitigating potential risks.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is critical for assessing its behavior under various laboratory conditions, from storage to experimental use.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃ | [2][3] |
| Molecular Weight | 148.2 g/mol | [2][3][4] |
| Boiling Point | 212-216 °C | [2] |
| Flash Point | 99 °C (210 °F) | [2] |
| Density | 0.969 g/mL at 25 °C | [2] |
| Vapor Pressure | 0.052 mm Hg | [1] |
The Latent Hazard: Peroxide Formation
A primary, and often underestimated, hazard associated with this compound is its propensity to form explosive peroxides upon exposure to air and light.[1][4] This process of autoxidation can lead to the accumulation of unstable peroxide crystals, particularly in older containers or around the cap and threads of a bottle. A detonation can be triggered by friction, shock, or heat, which is a significant concern during common laboratory procedures like distillation or evaporation.
The mechanism of peroxide formation involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, a position that is susceptible to radical attack.[4] This reaction is often initiated by light or heat.[4]
Hazard Identification and Risk Mitigation
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound as a substance that causes serious eye irritation.[4][5] Some sources also indicate that it can cause skin irritation.[6] Understanding these hazards is the first step in implementing effective risk mitigation strategies.
Toxicological Profile and Health Effects
The primary health concerns associated with this compound exposure are:
-
Eye Irritation : Direct contact with the liquid or its vapor can cause serious eye irritation.[5][6]
-
Skin Irritation : Prolonged or repeated skin contact may lead to irritation.[6]
-
Respiratory Tract Irritation : Inhalation of high concentrations of vapor may irritate the respiratory system.
-
Central Nervous System (CNS) Depression : Acute exposure in animal studies has been shown to cause CNS depression.[1]
It is important to note that while some glycol ethers are known for their reproductive toxicity, the potential for testicular toxicity with this compound appears to be lower and occurs at very high doses.[1][7] The metabolism of this compound is a key factor in its toxicity. It is metabolized to 2-propoxyacetic acid (PAA), which is implicated in the observed toxic effects.[7]
Standard Operating Procedures for Safe Handling
Adherence to well-defined standard operating procedures (SOPs) is crucial for minimizing the risks associated with this compound.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are non-negotiable. The following protocol outlines the minimum PPE requirements and a systematic approach to donning and doffing.
Mandatory PPE:
-
Eye Protection : Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A laboratory coat must be worn and fully fastened.
-
Respiratory Protection : A NIOSH-approved respirator may be necessary if working with large quantities or in poorly ventilated areas.
Workflow for Donning and Doffing PPE:
Caption: Step-by-step workflow for responding to a minor chemical spill.
Detailed Spill Cleanup Steps:
-
Alert and Isolate : Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE : Put on all necessary personal protective equipment.
-
Contain : If the spill is spreading, use absorbent materials to create a dike around the spill.
-
Absorb : Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect and Dispose : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the incident to the laboratory supervisor or safety officer.
Disposal Considerations
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its properties and potential hazards, coupled with strict adherence to established safety protocols. By integrating the principles of risk assessment, proper handling techniques, and emergency preparedness into daily laboratory practice, researchers can mitigate the risks associated with this valuable solvent and foster a robust culture of safety.
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ChemBK. (2024, April 9). Ethanol,2-(2-propoxyethoxy)-. Retrieved from [Link]
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Hangzhou Z-CHO Technology Co., Ltd. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc). Retrieved from [Link]
-
Australian Government Department of Health. (2012, December 7). Ethanol, 2-propoxy-: Human health tier II assessment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
University of California Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
-
New Jersey Department of Health. (2011, February). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Loughborough University. (n.d.). Peroxide Forming Solvents. Health and Safety Service. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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toxicological data of 2-(2-Propoxyethoxy)ethanol for lab use
An In-Depth Technical Guide to the Toxicology of 2-(2-Propoxyethoxy)ethanol for Laboratory Applications
This guide provides a comprehensive toxicological overview of this compound (CAS No. 6881-94-3), a glycol ether solvent also known as Diethylene Glycol Monopropyl Ether. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its hazards, mechanisms of action, and safe handling protocols to ensure informed and safe laboratory use.
Introduction and Physicochemical Profile
This compound is a versatile solvent utilized in various industrial and commercial applications, including cleaning formulations and as a chemical intermediate.[1] Its physical properties, particularly its miscibility and solvency, make it effective in diverse formulations. However, a thorough understanding of its toxicological profile is paramount for risk assessment and the implementation of appropriate safety measures in a research environment.
The toxicological characteristics of this compound are closely related to other glycol ethers, with its primary metabolite being the main driver of systemic effects. This guide delves into its toxicokinetics, specific endpoint toxicities, and the established experimental workflows for their evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6881-94-3 | [1] |
| Molecular Formula | C₇H₁₆O₃ | [1][2] |
| Molecular Weight | 148.2 g/mol | [1][2] |
| Synonyms | Diethylene Glycol Monopropyl Ether, Ethanol, 2-(2-propoxyethoxy)- | [1][2] |
| Appearance | Liquid | N/A |
| Boiling Point | ~210°C - 310°C | [3] |
Toxicokinetics: Absorption, Metabolism, and Excretion
The biological impact of any xenobiotic is fundamentally governed by its absorption, distribution, metabolism, and excretion (ADME). For glycol ethers like this compound, these processes determine the concentration and duration of the parent compound and its metabolites at target organs.
Absorption
Significant absorption can occur via dermal contact, inhalation, and oral ingestion.[4] Dermal absorption is a particularly important route in occupational settings. The rate of skin absorption for glycol ethers generally decreases as the molecular weight increases.[5] In vitro studies on human skin have shown that related propylene glycol ethers can readily permeate the skin, a characteristic that must be considered when establishing handling procedures.[6][7]
Metabolism
The metabolism of this compound is a critical determinant of its toxicity. The parent compound undergoes oxidation via alcohol dehydrogenase to form an intermediate aldehyde. This aldehyde is then rapidly converted by aldehyde dehydrogenase to 2-propoxyacetic acid (PAA) , which is the predominant urinary metabolite and the primary agent responsible for the characteristic hemolytic effects observed in some species.[5]
This metabolic pathway is a hallmark of short-chain glycol ethers and is central to understanding their mechanism of toxicity. The efficiency of this conversion and the subsequent clearance of PAA can vary between species, influencing their relative sensitivity.
Core Toxicological Profile
The toxicity of this compound has been evaluated across a range of standard endpoints. The profile is largely characterized by low acute toxicity, moderate irritation potential, and systemic effects (primarily hemolysis) following repeated exposure, which are species-dependent.
Acute Toxicity
Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure. For this compound, the acute toxicity is generally low across oral, dermal, and inhalation routes.
Table 2: Acute Toxicity Data for this compound and Analogues
| Route | Species | Value (LD₅₀/LC₅₀) | Classification | Source |
| Oral | Rat | > 2000 mg/kg bw | Low Toxicity | [5] |
| Dermal | Rabbit | 1300 mg/kg bw | Harmful in contact with skin | [5] |
| Inhalation | Rat | > 2132 ppm (7-hr) | No lethality observed | [5] |
Observed effects at high doses include central nervous system depression, prostration, hypothermia, and evidence of hemolysis (hemoglobinuria).[1][5]
Skin and Eye Irritation
Irritation studies are crucial for establishing appropriate handling requirements and personal protective equipment (PPE).
-
Skin Irritation : In animal studies, this compound is reported to be slightly irritating to the skin, particularly after repeated exposures.[4][5] These effects are generally not sufficient to warrant a formal hazard classification for skin irritation.[5]
-
Eye Irritation : The substance is a more significant eye irritant. It is classified as hazardous with the risk phrase 'Irritating to eyes'.[5] Effects observed in rabbit studies include conjunctival redness, edema, iritis, and corneal clouding that were reversible, but not within 7 days.[5]
Sensitization
Multiple animal studies have been conducted to assess the potential of this compound to cause skin sensitization (allergic contact dermatitis). The results from these studies are consistently negative.[4][5] Therefore, the chemical is not considered to be a skin sensitizer.[5]
Repeated Dose Toxicity
Studies involving repeated administration are essential for identifying target organs and establishing a No-Observed-Adverse-Effect-Concentration (NOAEC). The primary effect noted in repeated-dose studies with this compound in rats is hemolysis (destruction of red blood cells).[4][8]
-
Mechanism of Hemolysis : The hemolytic activity is caused by the PAA metabolite.[4][8] There are marked species differences in sensitivity; rat erythrocytes are significantly more sensitive to the hemolytic effects of alkoxyacetic acids than human erythrocytes.[4][8] This is a critical factor in human health risk assessment, as data from rat studies may overestimate the risk to humans.[5]
-
Target Organs : Effects consistent with hemolysis, such as impacts on the spleen, liver, and kidneys, have been observed at higher concentrations in rat studies.[5]
-
NOAEC : In a 14-week inhalation study in rats, the NOAEC was established at 100 ppm (425 mg/m³).[5] At higher concentrations (200 and 400 ppm), effects related to hemolysis were observed.[5]
Genotoxicity
Genotoxicity assays investigate the potential for a chemical to damage genetic material (DNA). A range of in vitro and in vivo studies have been conducted.
-
In Vitro : Negative results were obtained in bacterial gene mutation tests (Ames test) and in mammalian cell chromosomal aberration tests.[4]
Carcinogenicity
No long-term carcinogenicity studies are available for this compound itself.[4][5] However, data from a structurally related and more potent analogue, 2-butoxyethanol, is used for assessment. Carcinogenicity studies with 2-butoxyethanol showed some tumor formation in mice, but international reviews have concluded that the mode of action for these tumors is not relevant to humans.[5] Therefore, by analogy, this compound is not expected to be a human carcinogen.[4][5]
Reproductive and Developmental Toxicity
-
Reproductive Toxicity : The potential for glycol ethers to cause testicular toxicity decreases with increasing alkyl chain length.[5] The metabolite PAA has been shown to be significantly less toxic to spermatocytes than the metabolites of shorter-chain glycol ethers like 2-methoxyethanol.[5] No significant effects on reproductive organs were observed in repeated-dose toxicity studies.[5]
-
Developmental Toxicity : Developmental toxicity studies in both rats and rabbits via inhalation exposure indicate that the chemical is not teratogenic (does not cause birth defects).[5] Skeletal variations noted in the offspring of rats occurred only at doses that also caused maternal toxicity (hemolysis), indicating a lack of selective fetal toxicity.[4][5] The NOAEC for developmental toxicity in rats was confirmed at 400 ml/m³, and in rabbits, the NOAEC is 500 ml/m³.[4][8]
Standardized Protocol: Acute Dermal Toxicity Assessment (OECD 402)
To ensure data reliability and mutual acceptance across jurisdictions, toxicological testing adheres to internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[9][10] The following describes the workflow for an acute dermal toxicity study.
Objective: To determine the potential for a substance to cause systemic toxicity following a single, short-term dermal exposure and to estimate the LD₅₀.
Methodology:
-
Animal Selection: Healthy, young adult animals of a single laboratory rodent strain are used (typically rats or rabbits).
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape to hold the substance in place and prevent ingestion.
-
Exposure: The exposure period is 24 hours.
-
Observation Period: Following exposure, the wrapping is removed, and the skin is washed. Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, circulatory, and nervous systems), and changes in body weight for 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.
-
Limit Test: For substances expected to have low toxicity, a limit test is often performed at a dose of 2000 mg/kg body weight. If no mortality or compound-related toxicity is observed, no further testing is required.
Laboratory Safety and Handling
Based on the toxicological profile, the following safety measures are essential when handling this compound in a laboratory setting:
-
Engineering Controls: Use only in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes, given its classification as an eye irritant.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact. Dermal absorption is a significant route of exposure.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or tasks with a high risk of splashing, additional protective clothing may be necessary.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound possesses a well-characterized toxicological profile of low acute toxicity. The primary hazards for laboratory professionals are serious eye irritation and the potential for systemic toxicity via dermal absorption with repeated exposure. The critical systemic effect, hemolysis, is mediated by its metabolite, PAA, and is significantly less potent in humans than in the most sensitive animal models (rats). The substance is not considered a skin sensitizer, genotoxicant, or human carcinogen. Adherence to standard laboratory safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment, is sufficient to mitigate the risks associated with its handling.
References
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Hartwig, A., & MAK Commission. (2019). 2-Propoxyethanol (2-(Propyloxy)ethanol). MAK Value Documentation, 4(4), 2155-2167. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2012). Ethanol, 2-propoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]
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PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Australian Government Department of Health. [Link]
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OECD. (2005). SIDS Initial Assessment Report for 2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol. UNEP Publications. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. Australian Government Department of Health. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2-(2-propoxyethoxy)-. Substance Registry Services. Retrieved January 21, 2026, from [Link]
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Hartwig, A., & MAK Commission. (2018). 2-Propoxyethanol (2-(Propyloxy)ethanol) [MAK Value Documentation, 2018]. Request PDF. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy)-. Retrieved January 21, 2026, from [Link]
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Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 21, 2026, from [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-(2-butoxyethoxy)ethanol. Retrieved January 21, 2026, from [Link]
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De Luca, H. P., et al. (2025). Human Skin Permeation of Ethoxy- and Propoxypropanol Commonly Found in Water-Based Products. Toxics, 13(8), 675. [Link]
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Scientific Committee on Occupational Exposure Limits (SCOEL). (2007). Recommendation from the Scientific Committee on Occupational Exposure Limits for 2-Ethoxyethanol and 2-Ethoxyethyl acetate. [Link]
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De Luca, H. P., et al. (2025). Human Skin Permeation of Ethoxy- and Propoxypropanol Commonly Found in Water-Based Products. ResearchGate. [Link]
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Singh, S., et al. (2025). Methodological limitations and confounders in dermal toxicity evaluation of aqueous test substance by OECD technical guidelines 402, 410: our experience of testing ethanol based hand sanitizer. PMC - NIH. [Link]
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environmental fate and degradation of 2-(2-Propoxyethoxy)ethanol
An In-Depth Technical Guide to the Environmental Fate and Degradation of 2-(2-Propoxyethoxy)ethanol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the environmental fate, transport, and degradation of this compound (CAS No. 6881-94-3), a glycol ether solvent also known as Diethylene Glycol Monopropyl Ether. This document is intended for researchers, environmental scientists, and drug development professionals who require a deep understanding of the compound's behavior when released into the environment. We will explore its physicochemical properties, partitioning across environmental compartments, and the primary abiotic and biotic degradation pathways that govern its persistence and transformation. Methodologies for key environmental assessment studies are detailed, providing both the procedural steps and the scientific rationale behind their design.
Introduction and Physicochemical Profile
This compound is a member of the P-series glycol ether family, characterized by its ether linkages and terminal hydroxyl group. These structural features impart properties that make it an effective solvent in a variety of industrial and commercial applications, including coatings, inks, and cleaning formulations.[1] Understanding its fundamental physicochemical properties is the first step in predicting its environmental distribution and ultimate fate.
The compound's high water solubility and low vapor pressure are the primary determinants of its environmental behavior. These properties suggest that if released, this compound will preferentially partition to aqueous and soil compartments rather than volatilizing into the atmosphere in significant amounts.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6881-94-3 | [3][4] |
| Molecular Formula | C₇H₁₆O₃ | [3][5] |
| Molecular Weight | 148.20 g/mol | [3] |
| Physical State | Colorless Liquid | [3] |
| Boiling Point | 212-216 °C (485-489 K) | [5] |
| Density | 0.969 g/mL at 25 °C | [3] |
| Vapor Pressure | 0.05 mmHg (6.67 Pa) at 20 °C | [3] |
| Water Solubility | Soluble / Miscible | [3] |
| Log Kow (Octanol-Water Partition Coeff.) | -0.96 (Analogue: TGEE) | [3] |
| Koc (Soil Adsorption Coeff.) | 10 (Estimated, Analogue: TGEE) | [3] |
*Data for Triethylene Glycol Ethyl Ether (TGEE), a close structural analogue, is used to indicate low bioaccumulation and high soil mobility potential.
Environmental Partitioning and Mobility
The movement and final distribution of a chemical in the environment can be conceptualized using a fugacity model approach. Based on its properties, this compound's fate is primarily in water and soil.
-
Atmosphere: Due to its very low vapor pressure, significant partitioning to the atmosphere is not expected.[3] Any amount that does enter the atmosphere will be subject to rapid degradation (see Section 3.1).
-
Water: High water solubility ensures that it will readily dissolve in surface waters and be transported within aqueous systems. Its low octanol-water partition coefficient (Log Kow) suggests a very low potential for bioaccumulation in aquatic organisms.[3]
-
Soil: The low estimated Soil Adsorption Coefficient (Koc) of 10 indicates that the compound has a very low affinity for adsorbing to soil organic matter.[3] Consequently, it is expected to be highly mobile in soil and has the potential to leach from surface soil into groundwater.
Caption: Environmental partitioning and fate of this compound.
Abiotic Degradation Pathways
Abiotic degradation involves chemical transformation without the intervention of microorganisms. For this compound, the most relevant processes are atmospheric photolysis and hydrolysis.
Atmospheric Photolysis
In the rare event the compound volatilizes, it will be rapidly degraded in the troposphere. The primary mechanism is reaction with photochemically generated hydroxyl radicals (•OH).[3] These highly reactive radicals abstract a hydrogen atom from the glycol ether molecule, initiating an oxidation cascade.[3] For structurally related diethylene glycol ethers, the estimated atmospheric half-life is extremely short, ranging from 3.18 to 4.41 hours.[3] This indicates that this compound is not persistent in the atmosphere.
Hydrolysis
Hydrolysis is the cleavage of chemical bonds by the addition of water. Ether linkages, such as those in this molecule, are generally stable under neutral and alkaline conditions but can be susceptible to cleavage under acidic conditions. A study conducted according to OECD Guideline 111 on a close structural analogue provides valuable insight into this process. The study found a hydrolysis half-life of 41.9 days at a neutral pH of 7 and a temperature of 25°C.[3] This demonstrates that while hydrolysis can occur, it is a relatively slow degradation pathway compared to biodegradation under typical environmental conditions.[3]
Table 2: Abiotic Degradation Summary
| Degradation Process | Compartment | Key Reactant | Half-Life (t½) | Persistence | Source |
| Photolysis | Atmosphere | Hydroxyl Radicals (•OH) | 3.18 - 4.41 hours (estimated) | Low | [3] |
| Hydrolysis | Water | Water (H₂O) | 41.9 days (at pH 7, 25°C) | Moderate | [3] |
Biodegradation Pathway
The primary mechanism for the removal of this compound from the environment is aerobic biodegradation. Glycol ethers as a class are generally considered to be readily biodegradable.[3] Studies on analogous compounds like 2-butoxyethanol show significant degradation (75% in 28 days), meeting the criteria for ready biodegradability.[6]
The degradation pathway is initiated by microbial alcohol dehydrogenase enzymes, which oxidize the terminal hydroxyl group to an aldehyde. This is rapidly followed by oxidation to a carboxylic acid, forming the principal metabolite, 2-(2-Propoxyethoxy)acetic acid (PEAA). Subsequent microbial action cleaves the ether bond, breaking the molecule down into smaller, readily utilizable fragments that are ultimately mineralized to carbon dioxide and water.
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An In-depth Technical Guide to 2-(2-Propoxyethoxy)ethanol: Historical Perspectives and Modern Industrial Applications
This technical guide provides a comprehensive overview of 2-(2-propoxyethoxy)ethanol, a versatile glycol ether with a significant history of industrial use. Addressed to researchers, scientists, and professionals in drug development, this document delves into the chemical and physical properties, historical evolution, and diverse modern applications of this compound. Furthermore, it explores its metabolic and environmental fate, offering a complete toxicological and ecological profile.
Introduction to this compound: A Versatile Glycol Ether
This compound, also known as diethylene glycol monopropyl ether, is a colorless liquid with a mild, characteristic ether-like odor. As a member of the E-series glycol ethers, it is synthesized from ethylene oxide and propanol. Its unique chemical structure, featuring both ether and alcohol functional groups, imparts a desirable combination of properties, including excellent solvency for a wide range of substances, complete water miscibility, and a slow evaporation rate. These characteristics have made it a valuable component in a multitude of industrial and commercial products for decades.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its utility in various applications.
| Property | Value |
| Molecular Formula | C7H16O3 |
| Molecular Weight | 148.20 g/mol |
| CAS Number | 6881-94-3 |
| Boiling Point | 212-216 °C |
| Density | 0.969 g/mL at 25 °C |
| Flash Point | 99 °C (210 °F) |
| Water Solubility | Miscible |
Historical Evolution: From "Cellosolve" to Modern Formulations
The history of this compound is intrinsically linked to the broader history of glycol ethers. The commercial journey of these solvents began in the 1920s with the registration of the trademark "Cellosolve" by the Carbide & Carbon Chemicals Corporation in 1924.[1] Initially developed as lower-cost alternatives to other solvents, glycol ethers quickly found their place in various industries.
The rise of water-based latex paints marked a significant turning point for the use of glycol ethers like this compound.[2] As the coatings industry shifted away from solvent-based systems due to increasing environmental regulations and a demand for lower volatile organic compound (VOC) products, the need for effective coalescing agents grew.[3] this compound, with its slow evaporation rate and excellent ability to soften latex particles, proved to be an ideal candidate for this role, facilitating the formation of a continuous and durable paint film.[4]
Similarly, the evolution of industrial and household cleaners saw the incorporation of glycol ethers for their ability to dissolve greasy and oily soils while being water-soluble.[5] The development of synthetic detergents in the mid-20th century opened the door for more complex and effective cleaning formulations, where glycol ethers became a key ingredient for enhancing cleaning performance.[6][7]
Key Industrial Applications
The versatile properties of this compound have led to its use in a wide array of industrial applications.
Coatings and Inks
In the coatings industry, this compound primarily functions as a coalescing agent in latex paints.[4] As the paint dries, it facilitates the fusion of polymer particles to form a continuous, uniform film.[8] Its slow evaporation rate is crucial in this process, allowing sufficient time for the film to level and cure properly, resulting in a smooth and durable finish.[6]
Beyond its role as a coalescent, it also acts as a retarder solvent in printing inks, controlling the drying time and improving the flow and leveling of the ink on the substrate.[3]
Experimental Protocol: Evaluation of Coalescing Efficiency in a Latex Paint Formulation
This protocol outlines a method to assess the effectiveness of this compound as a coalescing agent by determining the Minimum Film Formation Temperature (MFFT) of a latex paint.
Materials:
-
Latex emulsion (e.g., acrylic, vinyl acrylic)
-
This compound
-
Deionized water
-
MFFT bar apparatus
-
Applicator bar (e.g., 75 µm)
-
Glass panels
Procedure:
-
Preparation of Paint Formulations:
-
Prepare a control paint formulation without any coalescing agent.
-
Prepare a series of test formulations by adding increasing concentrations of this compound (e.g., 1%, 2%, 3%, 4%, 5% by weight of the latex solids).
-
Thoroughly mix each formulation to ensure homogeneity.
-
-
MFFT Determination:
-
Set the MFFT bar to a temperature gradient (e.g., 0 °C to 18 °C).
-
Apply a thin film of each paint formulation onto the MFFT bar using the applicator.
-
Allow the films to dry.
-
Observe the point on the temperature gradient where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film. This temperature is the MFFT.
-
-
Analysis:
-
Record the MFFT for each formulation.
-
Plot the MFFT as a function of the concentration of this compound.
-
A decrease in MFFT with increasing coalescent concentration indicates its effectiveness.
-
Cleaning Products
This compound is a key ingredient in many household and industrial cleaners due to its excellent solvency for both polar and nonpolar soils, including greases, oils, and waxes.[5][9] Its water miscibility allows it to be easily incorporated into aqueous cleaning formulations. It is commonly found in:
-
Heavy-duty degreasers: For removing tough, greasy soils from industrial equipment and surfaces.
-
Floor polishes and strippers: To dissolve old wax and finish layers.[10]
-
Glass and surface cleaners: Where its slow evaporation rate can help to prevent streaking.[9]
Representative Experimental Protocol: Formulation of a Heavy-Duty Cleaner
This protocol provides a representative example for the laboratory-scale preparation of a heavy-duty cleaner incorporating this compound.
Materials:
-
Deionized water
-
Tetrapotassium pyrophosphate (TKPP) - builder
-
Sodium metasilicate pentahydrate - builder and alkalinity source
-
Nonionic surfactant (e.g., alcohol ethoxylate)
-
This compound - solvent
-
Monoethanolamine (MEA) - alkalinity source and emulsifier
-
Dye and fragrance (optional)
Procedure:
-
Initial Mixing: In a suitable beaker, add the deionized water.
-
Builder Addition: While stirring, slowly add the tetrapotassium pyrophosphate and sodium metasilicate pentahydrate. Continue stirring until fully dissolved. The solution may heat up slightly.
-
Surfactant and Solvent Addition: In a separate container, pre-mix the nonionic surfactant and this compound.
-
Combining Components: Slowly add the surfactant/solvent mixture to the main beaker containing the dissolved builders, with continuous stirring.
-
Alkalinity Adjustment: Add the monoethanolamine to the mixture.
-
Final Additions: If desired, add a small amount of dye and fragrance.
-
Final Mixing and Quality Control: Continue stirring for 15-20 minutes to ensure a homogenous mixture. Measure the pH of the final product.
Synthesis of this compound
The industrial production of this compound typically involves the reaction of ethylene oxide with n-propanol. This reaction is usually carried out in the presence of a catalyst, such as an alkali hydroxide. The process can be controlled to favor the production of the desired diethylene glycol monopropyl ether.
Caption: Simplified synthesis of this compound.
Metabolic and Environmental Profile
A comprehensive understanding of the metabolic and environmental fate of this compound is crucial for its safe handling and use.
Metabolism in Humans
Like other glycol ethers, this compound is readily absorbed into the body through inhalation, ingestion, and dermal contact.[1] The primary metabolic pathway involves oxidation of the terminal alcohol group by alcohol dehydrogenase (ADH) to form an aldehyde intermediate.[1][2] This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid, 2-(2-propoxyethoxy)acetic acid, which is the major metabolite excreted in the urine.[1] A minor pathway may involve O-dealkylation by cytochrome P450 enzymes.
Caption: Primary metabolic pathway of this compound.
Biodegradation and Environmental Fate
This compound is considered to be readily biodegradable.[5] In aquatic environments, it is expected to be degraded by microorganisms. Studies on similar glycol ethers have shown that biodegradation proceeds via oxidation of the terminal alcohol group, followed by cleavage of the ether linkage.
In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The atmospheric lifetime is estimated to be on the order of hours to a few days. Due to its high water solubility and low octanol-water partition coefficient, it has a low potential for bioaccumulation in aquatic organisms.
Conclusion
This compound has a rich history as a versatile and effective industrial solvent. Its unique combination of properties has made it an indispensable component in a wide range of applications, from high-performance coatings to powerful cleaning formulations. As industries continue to evolve towards more sustainable and environmentally friendly products, the demand for high-performance, low-VOC solvents like this compound is likely to persist. A thorough understanding of its chemical properties, historical context, and metabolic and environmental profile, as detailed in this guide, is essential for its continued safe and effective use in scientific research and industrial applications.
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Ecolink, Inc. Glycol Ethers: What are they and what are their uses?. [Link]
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Bunzl Catering Supplies. The history of cleaning products. [Link]
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Methodological & Application
Application Note: 2-(2-Propoxyethoxy)ethanol as a High-Performance Solvent in Modern Organic Synthesis
Introduction
2-(2-Propoxyethoxy)ethanol, also known as diethylene glycol monopropyl ether (DPGE), is a high-boiling point, colorless liquid belonging to the glycol ether family.[1][2] While traditionally utilized in coatings, inks, and cleaning formulations for its excellent solvency, its unique physicochemical properties make it a compelling and versatile solvent for a range of applications in modern organic synthesis.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, advantages, and detailed protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of functional nanoparticles.
Physicochemical Properties and Rationale for Use
The utility of a solvent is dictated by its physical and chemical characteristics. This compound possesses a unique combination of properties that render it advantageous for specific synthetic challenges.
Rationale for Use:
-
High-Temperature Reactions: With a boiling point over 210 °C, it is an ideal medium for reactions that require significant thermal energy to overcome high activation barriers, such as in the coupling of sterically hindered or deactivated substrates.[4][5]
-
Enhanced Solubility: The molecule's structure, featuring both polar (hydroxyl, ether) and nonpolar (propyl) moieties, allows it to dissolve a broad spectrum of organic compounds, inorganic bases, and organometallic catalysts, promoting reaction homogeneity and efficiency.[3]
-
Improved Safety Profile: Compared to some traditional high-boiling polar aprotic solvents like DMF or DMAc, certain glycol ethers can present a more favorable safety and environmental profile. This compound is readily biodegradable, reducing its environmental persistence.
-
Reaction Control: In nanoparticle synthesis, the high boiling point allows for greater temperature control over nucleation and growth phases, which is critical for determining final particle size and morphology.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6881-94-3 | [1][4][5] |
| Molecular Formula | C₇H₁₆O₃ | [1][4][5] |
| Molecular Weight | 148.20 g/mol | [4][5] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 212-216 °C | [2][4][5] |
| Density | 0.969 g/mL at 25 °C | [4][5] |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Refractive Index | n20/D 1.435 | [2] |
| Solubility | Soluble in water and various organic solvents. | [3] |
Applications in Organic Synthesis
High-Temperature Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, styrenes, and polyolefins.[8][9] While often effective at moderate temperatures, challenging substrates (e.g., electron-rich or sterically hindered aryl chlorides) may require higher temperatures for efficient conversion. The high boiling point and excellent solvency of this compound make it a superior choice for such transformations.
Causality and Mechanistic Insight: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The use of a high-boiling point solvent like this compound directly facilitates the oxidative addition step, which is often rate-limiting, by providing the necessary thermal energy. Furthermore, its polar nature can help to stabilize the palladium catalytic species and dissolve the inorganic base required for the activation of the boronic acid, thereby accelerating the transmetalation step.[11]
Synthesis of Metallic Nanoparticles
The "polyol method" is a common technique for synthesizing metallic nanoparticles, where a polyol solvent acts as both the reaction medium and a reducing agent.[6] Glycol ethers like this compound are excellent candidates for this method. At elevated temperatures, the terminal alcohol group can reduce metal salt precursors (e.g., AgNO₃, HAuCl₄) to their zerovalent state, leading to the nucleation and growth of nanoparticles.[7][12]
Causality and Experimental Control: The high boiling point of this compound allows the synthesis to be conducted at temperatures well above 150 °C. This provides a wide operational window to fine-tune the kinetics of the reaction. Higher temperatures generally lead to faster reduction rates and can influence the final particle size and crystallinity. The solvent's ability to dissolve both the metal precursor and stabilizing agents, such as polyvinylpyrrolidone (PVP), is crucial for producing stable, monodisperse nanoparticles.[13]
Detailed Experimental Protocols
Protocol 1: High-Temperature Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol describes a representative procedure for a Suzuki-Miyaura coupling that benefits from a high-temperature solvent.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
This compound (5 mL)
-
Toluene (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of this compound via syringe.
-
Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. The high temperature is enabled by the solvent's boiling point and helps drive the reaction to completion, especially if less reactive substrates were used.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with toluene (3 x 20 mL). The use of a less polar solvent like toluene facilitates the extraction of the nonpolar biaryl product.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). This removes any remaining inorganic base and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methyl-1,1'-biphenyl.
Safety, Handling, and Environmental Profile
Safety and Handling:
-
Eye Irritation: this compound is classified as a serious eye irritant.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[14][15]
-
Peroxide Formation: As a glycol ether, this solvent is susceptible to autoxidation and can form explosive peroxides upon prolonged exposure to air and light.[4][15] Store in a tightly closed container, away from heat and light, and preferably under an inert atmosphere (e.g., nitrogen).[14][15] Periodically test for the presence of peroxides before use, especially before distillation.
-
Inhalation and Skin Contact: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[14] While dermal absorption is possible, prompt washing can mitigate exposure.[16]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[17]
Environmental Profile:
-
Biodegradability: this compound is considered to be readily biodegradable, meaning it is unlikely to persist in the environment.
-
Metabolism: In mammalian systems, it is primarily metabolized via oxidation of the terminal alcohol group to form 2-(2-propoxyethoxy)acetic acid, which is then excreted.[4]
Conclusion
This compound is a highly effective and versatile solvent for organic synthesis, particularly for applications requiring high temperatures and broad solvency. Its well-defined physicochemical properties, coupled with a favorable environmental profile, make it an excellent alternative to more traditional high-boiling solvents. By understanding its characteristics and following established safety protocols, researchers can leverage its advantages to tackle challenging synthetic problems in areas ranging from catalysis to materials science.
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2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992 - PubChem. [Link]
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Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc) - Cole-Parmer. [Link]
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Ethanol, 2-(2-propoxyethoxy)- - the NIST WebBook. [Link]
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Application Notes and Protocols for 2-(2-Propoxyethoxy)ethanol in Household and Industrial Cleaners
Introduction: The Versatile Role of 2-(2-Propoxyethoxy)ethanol in Modern Cleaning Formulations
This compound, also known as Diethylene Glycol Monopropyl Ether (DPnE), is a high-performance glycol ether solvent that plays a multifaceted role in the formulation of a wide range of household and industrial cleaning products. Its unique chemical structure, featuring both ether and alcohol functionalities, imparts a favorable balance of hydrophilicity and hydrophobicity. This amphiphilic nature makes it an exceptionally effective solvent for a variety of soils, a powerful coupling agent for complex formulations, and a valuable coalescent in certain applications.
This document provides detailed application notes, formulation guidelines, and testing protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound in the development of advanced cleaning solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in cleaning formulations.
| Property | Value | Source |
| Chemical Name | This compound | NIST |
| Synonyms | Diethylene Glycol Monopropyl Ether, DPnE | Haz-Map[1] |
| CAS Number | 6881-94-3 | Haz-Map[1] |
| Molecular Formula | C₇H₁₆O₃ | Benchchem[2] |
| Molecular Weight | 148.2 g/mol | Benchchem[2] |
| Appearance | Colorless liquid | Haz-Map[1] |
| Boiling Point | 212-216 °C | BuyersGuideChem[3] |
| Density | 0.969 g/mL at 25 °C | BuyersGuideChem[3] |
| Flash Point | 99 °C (210 °F) | ChemBK[4] |
| Water Solubility | Soluble | Benchchem[2] |
| Refractive Index | n20/D 1.435 | ChemBK[4] |
Mechanism of Action in Cleaning Formulations
The efficacy of this compound in cleaning formulations stems from several key mechanistic attributes that work in synergy to remove soils from surfaces.
Solvency: A Dual-Action Approach
Due to its molecular structure, this compound exhibits excellent solvency for a broad spectrum of soils.[2] The ether linkages provide an affinity for non-polar substances like oils and greases, while the terminal hydroxyl group allows for interaction with polar soils and miscibility with water. This dual-action solvency is critical for the removal of complex soils often encountered in both household and industrial settings.
Coupling Agent: Ensuring Formulation Stability and Performance
In many cleaning formulations, a stable, single-phase solution is essential for both aesthetic appeal and performance. This compound acts as a highly effective coupling agent, enabling the miscibility of otherwise immiscible components, such as water, surfactants, and other organic solvents. This property is crucial for creating clear, stable, and effective cleaning products.
Surface Tension Reduction: Enhancing Wetting and Penetration
Like other glycol ethers, this compound contributes to the reduction of the surface tension of aqueous cleaning solutions.[2] This allows the formulation to more effectively "wet" surfaces, spreading evenly and penetrating into the soil, which is the first critical step in the cleaning process.
Applications and Formulation Guidelines
This compound is a versatile solvent that can be incorporated into a variety of cleaning formulations. The following are guideline formulations for common applications.
Heavy-Duty Industrial Degreaser
For the removal of tough, greasy, and oily soils from machinery, concrete floors, and other industrial surfaces.[2][5]
| Ingredient | Function | Weight % |
| Water | Solvent | 70.0 - 85.0 |
| This compound | Solvent & Coupling Agent | 5.0 - 15.0 |
| Nonionic Surfactant (e.g., C9-11 Alcohol Ethoxylate) | Detergency, Wetting | 3.0 - 8.0 |
| Anionic Surfactant (e.g., Sodium Dodecylbenzene Sulfonate) | Detergency, Emulsification | 1.0 - 5.0 |
| Builder (e.g., Sodium Metasilicate Pentahydrate) | Alkalinity, Water Softening | 1.0 - 4.0 |
| Chelating Agent (e.g., Tetrasodium EDTA) | Sequesters metal ions | 0.2 - 1.0 |
| pH Adjuster (e.g., Sodium Hydroxide) | To target pH 11-13 | As needed |
Protocol for Formulation:
-
To the main mixing vessel, add the required amount of deionized water.
-
With moderate agitation, add the sodium metasilicate and tetrasodium EDTA. Mix until fully dissolved.
-
Slowly add the sodium hydroxide solution to adjust the pH to the desired range.
-
In a separate vessel, blend the this compound with the nonionic and anionic surfactants.
-
Slowly add the surfactant blend to the main mixing vessel with continuous agitation until the solution is clear and homogenous.
-
Continue mixing for an additional 15-20 minutes to ensure complete incorporation of all components.
All-Purpose Household Cleaner
A versatile cleaner for general-purpose cleaning of hard surfaces like countertops, walls, and floors.
| Ingredient | Function | Weight % |
| Water | Solvent | 85.0 - 95.0 |
| This compound | Solvent & Grease Cutter | 1.0 - 5.0 |
| Nonionic Surfactant (e.g., Alkyl Polyglycoside) | Detergency, Foaming | 1.0 - 3.0 |
| Anionic Surfactant (e.g., Sodium Lauryl Sulfate) | Detergency | 0.5 - 2.0 |
| Chelating Agent (e.g., Sodium Citrate) | Water Softening | 0.1 - 0.5 |
| Preservative | Microbial control | 0.1 - 0.2 |
| Fragrance & Dye | Aesthetics | As needed |
| pH Adjuster (e.g., Citric Acid or Sodium Bicarbonate) | To target pH 7-9 | As needed |
Protocol for Formulation:
-
Add the deionized water to the main mixing vessel.
-
With agitation, add the sodium citrate and preservative. Mix until dissolved.
-
In a separate vessel, premix the this compound, surfactants, fragrance, and dye.
-
Slowly add the premixed phase to the water phase with continuous stirring.
-
Adjust the pH to the desired range using citric acid or sodium bicarbonate.
-
Mix until the solution is uniform.
Streak-Free Glass Cleaner
Formulated for cleaning glass, mirrors, and other reflective surfaces without leaving streaks or residues.[4]
| Ingredient | Function | Weight % |
| Deionized Water | Solvent | 88.0 - 96.0 |
| Isopropyl Alcohol | Co-solvent, Fast Evaporation | 2.0 - 5.0 |
| This compound | Co-solvent, Film Prevention | 0.5 - 2.0 |
| Nonionic Surfactant (e.g., Decyl Glucoside) | Wetting, Low Streaking | 0.1 - 0.5 |
| pH Adjuster (e.g., Ammonia or Ethanolamine) | To target pH 9-11 | As needed |
| Dye | Aesthetics | As needed |
Protocol for Formulation:
-
To the main mixing vessel, add the deionized water.
-
With gentle agitation, add the isopropyl alcohol and this compound.
-
Add the nonionic surfactant and mix until fully dissolved.
-
Adjust the pH to the desired range with ammonia or ethanolamine.
-
Add dye as required and mix until uniform.
Performance Evaluation Protocols
To ensure the efficacy of cleaning formulations containing this compound, standardized testing protocols are essential.
Protocol 1: Hard Surface Cleaning Performance (Grease and Oily Soil Removal)
This protocol is adapted from industry-standard methods for evaluating the cleaning efficiency of hard surface cleaners.[6]
Materials:
-
Standardized pre-soiled panels (e.g., stainless steel or ceramic tiles soiled with a mixture of cooking grease and particulate matter).
-
Gardner Straight Line Washability and Abrasion Machine or similar apparatus.
-
Cellulose sponges.
-
Test cleaning formulation and a control formulation (without this compound).
-
Reflectometer or colorimeter.
Procedure:
-
Secure a pre-soiled panel onto the washability machine.
-
Mount a pre-wetted sponge into the holder of the machine.
-
Apply a specified amount (e.g., 5 mL) of the test cleaning formulation directly onto the sponge.
-
Run the washability machine for a set number of cycles (e.g., 10 cycles).
-
Rinse the panel thoroughly with deionized water and allow it to air dry completely.
-
Measure the reflectance or color of the cleaned area using a reflectometer or colorimeter.
-
Repeat the procedure for the control formulation.
-
Calculate the cleaning efficiency as the percentage of soil removed compared to the unsoiled panel.
Protocol 2: Analytical Method for Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantitative analysis of this compound in a liquid cleaning formulation.
Instrumentation and Consumables:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
-
Autosampler vials and caps.
-
Methanol (HPLC grade).
-
Internal standard (e.g., 1,3-butanediol).
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cleaning product into a 20 mL volumetric flask.
-
Add 1.0 mL of the internal standard solution (e.g., 10 mg/mL in methanol).
-
Dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.[7]
-
If the solution contains particulates, filter through a 0.45 µm syringe filter into an autosampler vial.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 40 °C for 3 min, ramp at 5 °C/min to 100 °C, then ramp at 30 °C/min to 230 °C and hold for 5 min.[8]
-
MSD Transfer Line: 250 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Calibration and Quantification: Prepare a series of calibration standards of this compound in methanol with a constant concentration of the internal standard. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Quantify the concentration in the sample by using the regression equation from the calibration curve.
Safety, Handling, and Regulatory Information
Safety and Handling
This compound is classified as an irritant.[2] When handling this chemical, it is important to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Use in a well-ventilated area to minimize inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.
-
Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Regulatory Status
-
United States (EPA): this compound is listed on the Toxic Substances Control Act (TSCA) inventory.[9] Glycol ethers as a class are subject to regulation, and formulators should consult the latest EPA guidelines.
-
European Union (ECHA): As a diethylene glycol ether, it falls under the broader category of glycol ethers which are subject to REACH regulations. Users should refer to the specific substance information on the ECHA website for the latest classification and labeling requirements.
Conclusion
This compound is a highly effective and versatile solvent for use in a wide array of household and industrial cleaning products. Its excellent solvency, coupling ability, and surface tension reducing properties make it a valuable component in formulations designed to tackle tough soils. By following the formulation guidelines and testing protocols outlined in this document, researchers and formulators can effectively harness the benefits of this compound to develop high-performance, stable, and safe cleaning solutions.
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Diversified Chemical Technologies, Inc. (2024, January 29). Heavy Duty Cleaner & Degreaser. Retrieved from [Link]
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ChemBK. (2024, April 9). Ethanol,2-(2-propoxyethoxy)-. Retrieved from [Link]
-
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-
NIST. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Bioesque Solutions. (n.d.). Heavy Duty Cleaner and Degreaser. Retrieved from [Link]
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European Commission. (n.d.). Framework for testing performance for hard surface cleaning products. Retrieved from [Link]
-
Neway Packaging. (n.d.). Degreaser Heavy Duty 4-1gal/cs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(2-propoxyethoxy)- - Substance Details - SRS. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (n.d.). Significant New Alternatives Policy (SNAP) Program. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved from [Link]
-
European Commission. (2006, December 19). Opinion of the Scientific Committee on Consumer Safety on diethylene glycol monoethyl ether (DEGEE). Retrieved from [Link]
-
ASTM International. (n.d.). F2519 Standard Test Method for Grease Particle Capture Efficiency of Commercial Kitchen Filters and Extractors. Retrieved from [Link]
-
JYX. (n.d.). Development of a test method for evaluating the cleaning efficiency of hard-surface cleaning agents. Retrieved from [Link]
-
ASTM International. (2022, October 25). D7678 Standard Test Method for Total Oil and Grease (TOG) and Total Petroleum Hydrocarbons (TPH) in Water and Wastewater with Solvent Extraction using Mid-IR Laser Spectroscopy. Retrieved from [Link]
-
ASTM International. (2023, April 30). The Importance of ASTM D1308 Testing for Household & Industrial Cleaners. Retrieved from [Link]
-
Green Seal. (2017, September 8). Cleaning and Degreasing Agents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, July 2). EPA Develops Standard Protocols for Disinfectant Residue Analysis on Hard Surfaces. Retrieved from [Link]
-
Santos. (2021, July). Diethylene glycol. Retrieved from [Link]
-
World Health Organization. (2024, July 17). TESTS FOR DIETHYLENE GLYCOL AND ETHYLENE GLYCOL IN LIQUID PREPARATIONS FOR ORAL USE. Retrieved from [Link]
-
ResearchGate. (n.d.). gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. Retrieved from [Link]
-
Agilent. (n.d.). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Retrieved from [Link]
-
Chemists Corner. (2018, November 27). Glass Cleaner formulation. Retrieved from [Link]
-
PubMed Central. (n.d.). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. Retrieved from [Link]
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European Commission. (n.d.). OPINION ON Diethyleneglycol monoethylether. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Determination of 2-(2-Propoxyethoxy)ethanol
Introduction
2-(2-Propoxyethoxy)ethanol, also known as Diethylene Glycol Propyl Ether (DPEE), is a versatile solvent belonging to the glycol ether family. Its amphiphilic nature makes it a valuable component in a wide array of consumer and industrial products, including paints, coatings, cleaning solutions, inks, and cosmetics.[1][2] Given its widespread use, ensuring product safety and quality necessitates robust and reliable analytical methods for its detection and quantification.
This document provides a comprehensive guide to the analytical determination of this compound in various product matrices. We will delve into the principles behind the recommended analytical techniques, offering detailed, step-by-step protocols for sample preparation and instrumental analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to provide accurate and reproducible results for researchers, quality control analysts, and drug development professionals.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing effective analytical methods.
| Property | Value |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol |
| CAS Number | 6881-94-3 |
| Boiling Point | 212-216 °C |
| Density | 0.969 g/mL at 25 °C |
| Synonyms | Diethylene glycol propyl ether, DPEE |
Analytical Methodologies: A Strategic Overview
The choice of analytical methodology is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. For this compound, Gas Chromatography (GC) is the most prevalent and well-suited technique due to the compound's volatility. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when dealing with less volatile matrices or when derivatization is preferred to enhance detection.
Gas Chromatography (GC): The Workhorse for DPEE Analysis
GC offers excellent separation efficiency and sensitivity for volatile and semi-volatile compounds like DPEE. Coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity, GC stands as the primary recommended technique.
Causality in Method Selection: The choice between FID and MS detection depends on the analytical objective. FID is a robust and cost-effective universal detector for organic compounds, making it ideal for quality control where the identity of the analyte is known. MS provides structural information, enabling unambiguous peak identification and the ability to resolve co-eluting interferences, which is critical for complex matrices and trace-level analysis.
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While GC is often preferred, HPLC is a valuable alternative, especially for non-volatile sample matrices that could contaminate a GC system. Since DPEE lacks a strong chromophore, UV detection necessitates pre-column derivatization to introduce a UV-absorbing moiety to the molecule. Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can directly detect DPEE without derivatization.
Causality in Method Selection: Derivatization in HPLC enhances the sensitivity and selectivity of detection for compounds with poor UV absorbance.[3][4] The choice of derivatizing agent is critical and should result in a stable derivative with a high molar absorptivity at a wavelength where matrix interference is minimal. LC-MS, while more complex and costly, offers superior sensitivity and specificity without the need for derivatization.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the analysis of this compound in common product matrices.
Protocol 1: Gas Chromatography (GC-FID/MS) Analysis
This protocol is applicable to a wide range of samples, including cosmetics, cleaning products, and paints.
The goal of sample preparation is to extract DPEE from the product matrix and present it in a solvent suitable for GC analysis, while minimizing interferences.
Workflow for Sample Preparation
Caption: Sample preparation workflow for GC analysis.
Step-by-Step Procedure:
-
Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., 1,3-propanediol) to a final concentration of 50 µg/mL.
-
Extraction/Dilution:
-
For liquid samples (e.g., cleaners, liquid cosmetics): Add 9 mL of methanol.
-
For creams and gels (e.g., lotions, shampoos): Add 9 mL of methanol and vortex for 2 minutes to ensure thorough mixing.
-
For paints and viscous liquids: Add 9 mL of a 1:1 mixture of methanol and dichloromethane. Use a homogenizer to ensure complete dispersion.
-
-
Homogenization: Vortex the mixture for 2 minutes. For more complex matrices, sonication for 10 minutes may be beneficial.[5]
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet any solid excipients.[6]
-
Final Dilution and Transfer: Carefully transfer the supernatant to a clean tube. If necessary, perform a further dilution with methanol to bring the analyte concentration within the calibration range. Transfer the final extract into a 2 mL GC autosampler vial.
The following parameters are a robust starting point and may be optimized for specific instruments and applications.
| Parameter | GC-FID | GC-MS |
| Column | Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent | Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 20:1 | 20:1 |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 230 °C at 15 °C/min, hold 5 min | 50 °C (hold 2 min), ramp to 230 °C at 15 °C/min, hold 5 min |
| Detector | FID | Mass Spectrometer |
| FID Temperature | 280 °C | - |
| MS Source Temp. | - | 230 °C |
| MS Quad Temp. | - | 150 °C |
| Scan Range | - | m/z 35-300 |
Rationale for Parameter Selection: A mid-polar column like the Rxi®-1301Sil MS provides good selectivity for glycol ethers.[1][7] A split injection prevents column overloading and improves peak shape. The temperature program is designed to provide good separation of DPEE from other volatile components in the sample matrix.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization
This protocol is suitable for samples where GC is not ideal and provides an alternative with UV detection.
This step is crucial for rendering DPEE detectable by UV. 1-Naphthyl isocyanate is an effective derivatizing agent for hydroxyl groups.[4]
Workflow for Derivatization and HPLC Analysis
Caption: Workflow for HPLC analysis with pre-column derivatization.
Step-by-Step Procedure:
-
Sample Preparation: Prepare the sample extract as described in the GC sample preparation protocol (steps 1-5), but use acetonitrile as the final solvent.
-
Derivatization Reaction:
-
To 1 mL of the sample extract in a glass vial, add 100 µL of a 10 mg/mL solution of 1-naphthyl isocyanate in acetonitrile.
-
Add 50 µL of a catalyst solution (e.g., 1% dibutyltin diacetate in acetonitrile).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
-
Quenching: After cooling to room temperature, add 100 µL of a 10% solution of butylamine in acetonitrile to quench any unreacted isocyanate.
-
Final Dilution: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Rationale for Parameter Selection: A C18 column provides good retention and separation of the relatively nonpolar derivative. A gradient elution is necessary to elute the derivatized DPEE in a reasonable time with good peak shape. The detection wavelength of 280 nm corresponds to the maximum absorbance of the naphthyl moiety.
Method Validation
To ensure the reliability of the analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of DPEE.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected range should be analyzed. The correlation coefficient (r²) should be ≥ 0.995.[5]
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery experiments at three different concentration levels. Recoveries should typically be within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days by different analysts. The relative standard deviation (RSD) should be ≤ 15%.[5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Analysis and Reporting
Quantification is typically performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of DPEE in the samples is then determined from this calibration curve.
The final report should include the quantified amount of this compound in the product, typically expressed in weight/weight percent (% w/w) or parts per million (ppm). All validation data should be documented and available for review.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable determination of this compound in a variety of product matrices. The choice between GC and HPLC will depend on the specific requirements of the analysis. Proper method validation is paramount to ensure the integrity of the generated data, which is essential for product safety, quality control, and regulatory compliance.
References
-
Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]
-
Environment Canada. (2010). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. Retrieved from [Link]
-
Garrido-Mesa, J., et al. (2025). Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations. Journal of Separation Science, 48(8), e70243. [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
- Pastor-Belda, M., et al. (2016). Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products.
- Garrido-Mesa, J., et al. (2021).
- Verghese, J. (2007). Analytical Methods Validation.
-
Llompart, M., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6659. [Link]
-
Kicinski, H. G., et al. (1999). Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections. Analytical Chemistry, 71(13), 2288-2293. [Link]
- Tschickardt, M., et al. (2023). Determination of 2-isopropoxyethanol in workplace air using gas chromatography (GC-FID).
- Kicinski, H. G., et al. (1999). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry, 71(13), 2288–2293.
- Bishop, L., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of Electronic Cigarette Products. Frontiers in Chemistry, 9, 706034.
-
U.S. Food and Drug Administration. (2007). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]
-
Alcohol and Tobacco Tax and Trade Bureau. (2021). SSD-TM-217 GC-FID Analysis of EtOH and PG. Retrieved from [Link]
- Siddiqui, F. A., et al. (2013). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Tropical Journal of Pharmaceutical Research, 12(4), 581-586.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Reddy, G. S., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
- Laopaiboon, L., et al. (2012). A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation. African Journal of Biotechnology, 11(12), 2916-2921.
- Krzek, J., et al. (2007). GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Acta Poloniae Pharmaceutica, 64(2), 103-108.
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- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 7. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: Gas Chromatography Methods for the Analysis of 2-(2-Propoxyethoxy)ethanol
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-(2-Propoxyethoxy)ethanol, also known as diethylene glycol monopropyl ether, using Gas Chromatography with Flame Ionization Detection (GC-FID). Recognizing the importance of this compound as a solvent and intermediate in various industries, including pharmaceuticals and manufacturing, this document outlines robust, validated methodologies for both purity assessment of raw materials and quantification of trace-level residues. We delve into the causality behind methodological choices, from column selection to parameter optimization, to equip researchers, scientists, and drug development professionals with the expertise to implement and adapt these protocols. The procedures detailed herein are designed to be self-validating through rigorous system suitability criteria, ensuring data integrity and trustworthiness.
Introduction
This compound (CAS No: 6881-94-3, Molecular Formula: C₇H₁₆O₃) is a high-boiling point glycol ether valued for its versatile solvent properties.[1][2] Its utility in formulations, coatings, and as a chemical intermediate necessitates precise and reliable analytical methods to control its purity and monitor its presence as a potential residual solvent in finished products.
Gas Chromatography (GC) is the premier analytical technique for this purpose due to the volatility of this compound. When coupled with a Flame Ionization Detector (FID), which offers high sensitivity to organic compounds, GC provides a powerful tool for quantification across a wide dynamic range. This application note presents two detailed protocols tailored for common analytical scenarios encountered in industrial and research settings.
Principle of the Method: A Rationale-Driven Approach
The successful analysis of this compound by GC hinges on a fundamental understanding of the analyte's interaction with the chromatographic system.
-
The Stationary Phase (Column): The analyte possesses both ether and terminal hydroxyl groups, rendering it a polar molecule. The core principle of chromatographic separation is 'like-dissolves-like'. Therefore, the selection of a polar stationary phase is a critical, deliberate choice. A polyethylene glycol (PEG)-based column (often referred to as a "Wax" column) is ideal. The polar nature of the PEG phase allows for controlled, reversible interactions (primarily dipole-dipole and hydrogen bonding) with the analyte. This ensures a symmetric peak shape and appropriate retention time, which are hallmarks of a robust method. Using a non-polar column would lead to minimal interaction, causing the analyte to elute very early, often with poor peak shape (tailing), and co-eluting with other non-polar impurities.
-
The Detector: The Flame Ionization Detector (FID) is selected for its near-universal response to compounds containing carbon-hydrogen bonds and its exceptional robustness. As the analyte elutes from the column, it is combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current directly proportional to the mass of carbon entering the flame. This provides a linear signal over several orders of magnitude, making FID suitable for both high-percentage purity assays and trace-level impurity testing.[3][4]
-
Injection and Thermal Profile: A heated injector port (~250 °C) ensures the rapid and complete volatilization of the sample without thermal degradation. The oven temperature is then programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The final temperature is held to ensure all components are eluted from the column before the next injection.
Instrumentation and Materials
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Agilent CP-Wax 57 CB (or equivalent), 25 m x 0.53 mm ID, 0.5 µm film thickness.[5]
-
Autosampler: Recommended for precision and reproducibility.
-
Data Acquisition System: Chromatography Data System (CDS) for instrument control and data processing.
-
Gases: Helium or Nitrogen (Carrier Gas, 99.999% purity), Hydrogen (FID, 99.999% purity), and Air (FID, zero grade).
-
Reagents:
-
This compound Reference Standard (>99.5% purity).
-
Methanol (HPLC Grade or equivalent) as the diluent.
-
-
Labware: Class A volumetric flasks, pipettes, and autosampler vials with septa.
Experimental Protocols
Protocol 1: Purity Assay of this compound Raw Material
This protocol is designed to determine the purity of this compound as a neat substance.
A. Preparation of Solutions
-
Diluent: Methanol.
-
Standard Solution (1.0 mg/mL):
-
Accurately weigh approximately 100.0 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 80 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (1.0 mg/mL):
-
Prepare in the same manner as the Standard Solution, using the this compound sample to be tested.
-
B. Gas Chromatography Operating Conditions
| Parameter | Setting |
| Column | Agilent CP-Wax 57 CB, 25 m x 0.53 mm, 0.5 µm |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Injector | Split Mode, 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium, Constant Flow @ 10 mL/min |
| Detector | FID, 250 °C |
| FID Gas Flows | Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (He): 30 mL/min |
C. System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified. This is a self-validating step to ensure the trustworthiness of the results.
-
Inject the Standard Solution five (5) consecutive times.
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Retention Time (RT) | The RT of the main peak should be consistent. |
| Peak Area Repeatability | The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 2.0%. |
| Tailing Factor | The tailing factor for the this compound peak should be ≤ 2.0. |
D. Analysis Procedure
-
Once the SST criteria are met, inject the diluent (as a blank) to ensure no carryover.
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
Inject a Standard Solution after every 6-10 sample injections to verify system stability.
Protocol 2: Determination of this compound as a Residual Solvent
This protocol is optimized for quantifying trace amounts of the analyte in a product matrix (e.g., an Active Pharmaceutical Ingredient, API).
A. Preparation of Solutions
-
Diluent: N,N-Dimethylformamide (DMF). DMF is chosen for its high boiling point and excellent solvating power for many APIs.[6]
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 50.0 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with DMF.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with DMF.
-
-
Sample Solution (Target Concentration: 200 mg/mL of product):
-
Accurately weigh approximately 1.0 g of the product into a 5 mL volumetric flask.
-
Add approximately 4 mL of DMF and sonicate in an ultrasonic bath to dissolve the sample completely.[6]
-
Dilute to volume with DMF. Note: The sample concentration may need to be adjusted based on the expected level of the residual solvent and product solubility.
-
B. Gas Chromatography Operating Conditions
| Parameter | Setting |
| Column | DB-624, 60 m x 0.32 mm, 1.8 µm (or equivalent) |
| Oven Program | Initial: 150 °C, hold for 2 minRamp 1: 5 °C/min to 230 °C, hold for 0 minRamp 2: 40 °C/min to 240 °C, hold for 5 min |
| Injector | Splitless Mode, 240 °C |
| Injection Volume | 1.0 µL |
| Carrier Gas | Nitrogen, Constant Pressure @ 120 kPa (~1.56 mL/min) |
| Detector | FID, 260 °C |
| FID Gas Flows | Hydrogen: 47 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/min |
Note: A DB-624 column is chosen here for its common use in residual solvent analysis, demonstrating method adaptability.[6] The splitless injection enhances sensitivity for trace analysis.
Data Analysis and Calculations
For Purity Assay (Protocol 1, External Standard):
The percentage purity of the sample is calculated using the following formula:
Where:
-
Area_Sample is the peak area of the analyte in the Sample Solution.
-
Area_Standard is the average peak area of the analyte in the Standard Solution injections.
-
Conc_Standard is the concentration of the Reference Standard (mg/mL).
-
Conc_Sample is the concentration of the sample (mg/mL).
For Residual Solvent (Protocol 2):
The amount of this compound in the product is typically reported in parts per million (ppm).
Where:
-
Area_Sample is the peak area of the analyte in the Sample Solution.
-
Area_Standard is the average peak area of the analyte in the Working Standard Solution.
-
Conc_Standard is the concentration of the Working Standard Solution (in g/mL).
-
Conc_Sample is the concentration of the product in the Sample Solution (in g/mL).
Method Validation Insights
Any analytical method intended for routine use must be validated to prove its suitability. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).[7][8][9][10] The following table summarizes typical performance characteristics for a validated GC-FID method for a glycol ether.
| Validation Parameter | Typical Result | Purpose |
| Specificity | No interference from blank or matrix at the analyte's retention time. | Ensures the signal is only from the analyte. |
| Linearity | Correlation Coefficient (r²) > 0.999 over the range. | Confirms the response is proportional to concentration. |
| Range | e.g., 1 µg/mL to 20 µg/mL (for trace analysis). | The concentration range where the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | Measures the closeness of the test results to the true value. |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 3.0% | Measures the method's consistency under various conditions. |
| Limit of Detection (LOD) | ~0.5 µg/mL | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Method remains unaffected by small, deliberate changes in parameters (e.g., ±5°C in oven temp). | Demonstrates the method's reliability during normal use. |
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical process from sample handling to final reporting.
Caption: Logical workflow for the GC analysis of this compound.
References
-
ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Available from: [Link]
-
Government of Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Available from: [Link]
-
Acta Poloniae Pharmaceutica. GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. Available from: [Link]
- Google Patents. CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate.
-
Biblioteka Nauki. DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Available from: [Link]
-
NIST WebBook. Ethanol, 2-(2-propoxyethoxy)-. Available from: [Link]
-
PubMed. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Available from: [Link]
-
S4Science. GC-FID: Limit of Ethylene Glycol and Diethylene Glycol in Polyethylene Glycol 400 according to USP Monograph. Available from: [Link]
-
LCGC International. Validation of Impurity Methods, Part I. Available from: [Link]
-
ScienceDirect. A new validation approach applied to the GC determination of impurities in organic solvents. Available from: [Link]
-
Agilent. Glycols Mono, di-,tri-and tetraethylene glycol analysis. Available from: [Link]
-
ResearchGate. Determination of Glycol Ethers in Ambient Air by Adsorption Sampling and Thermal Desorption with GC/MS Analysis: Performance Evaluation and Field Application. Available from: [Link]
-
Acta Poloniae Pharmaceutica. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Available from: [Link]
-
Medistri SA. GC/MS Identification of Impurities. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Ethylene Glycol. Available from: [Link]
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High-Performance Liquid Chromatography for the Quantitative Analysis of 2-(2-Propoxyethoxy)ethanol Using Evaporative Light Scattering Detection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-(2-Propoxyethoxy)ethanol. Due to its lack of a significant UV-absorbing chromophore, conventional HPLC with UV detection is unsuitable for this analyte. To overcome this challenge, this method employs a universal Evaporative Light Scattering Detector (ELSD). The protocol details a reversed-phase chromatographic separation on a C18 stationary phase with a gradient elution of water and acetonitrile. We provide a comprehensive, step-by-step protocol covering instrument setup, mobile phase and sample preparation, and system suitability criteria. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively. This method is validated for its specificity, linearity, and sensitivity, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.
Introduction: The Analytical Challenge
This compound, also known as diethylene glycol monopropyl ether, is a glycol ether widely utilized as a solvent in paints, cleaning products, and various industrial formulations.[1][2] Its physicochemical properties, including high water solubility and low volatility, make it a valuable component in these applications.[2] However, the quality control and stability testing of products containing this compound require a reliable analytical method for its quantification.
The primary analytical challenge presented by this compound lies in its molecular structure, which lacks a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) range.[1][3] Consequently, HPLC systems equipped with standard UV-Vis detectors, the workhorse of most analytical laboratories, cannot detect this compound with adequate sensitivity or specificity. While alternative techniques like Gas Chromatography (GC) can be used for glycol ethers, HPLC is often preferred for its versatility with non-volatile matrices.[2][4]
To address this detection issue, a universal detector is necessary. This application note describes a method utilizing an Evaporative Light Scattering Detector (ELSD), a powerful alternative for analyzing non-chromophoric compounds.[5][6] Unlike UV detectors, the ELSD's response is independent of the analyte's optical properties, allowing for the sensitive detection of virtually all non-volatile and semi-volatile compounds.[3][5] Furthermore, ELSD is fully compatible with gradient elution, a significant advantage over Refractive Index (RI) detectors, which are also universal but typically restricted to isocratic methods and offer lower sensitivity.[6][7][8]
Principles of the Method
Reversed-Phase Chromatography
The separation is achieved using reversed-phase HPLC. In this mode, the stationary phase (a C18-bonded silica column) is non-polar, while the mobile phase is polar (a mixture of water and acetonitrile). This compound, being a moderately polar molecule, will partition between the two phases. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—the analyte's retention is carefully controlled, allowing it to elute as a sharp, well-defined peak, separated from other matrix components.
Evaporative Light Scattering Detection (ELSD)
The ELSD is a mass-based detector that operates through a three-step mechanism, making it ideal for non-volatile analytes like this compound.[5][9]
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) and forced through a narrow orifice, creating a fine aerosol of uniform droplets.[5]
-
Evaporation: This aerosol stream passes through a heated drift tube. The volatile mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.[5][9]
-
Detection: The solid analyte particles pass through a high-intensity light beam (e.g., a laser). The light scattered by these particles is measured by a photodiode or photomultiplier tube. The intensity of the scattered light is proportional to the mass of the analyte present.[9]
Caption: Diagram illustrating the three-stage process of ELSD.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
-
Detector: An Evaporative Light Scattering Detector (ELSD).
-
Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Standards:
-
This compound reference standard (≥95% purity).[1]
-
Acetonitrile (HPLC or LC-MS grade).
-
Deionized water (18.2 MΩ·cm resistivity or greater).
-
Nitrogen gas for ELSD (high purity, >99.9%).
-
Chromatographic and Detector Conditions
The following table summarizes the optimized parameters for the analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately polar analytes. |
| Mobile Phase A | Deionized Water | Polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | Organic modifier; its increasing concentration elutes the analyte. |
| Gradient Program | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-18 min: 10% B (Equilibration) | A gradient ensures a sharp peak shape and separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Column Temperature | 30 °C | Maintains stable retention times and improves reproducibility. |
| ELSD Nebulizer Temp. | 40 °C | Optimized to facilitate efficient droplet formation without premature analyte degradation. |
| ELSD Evaporator Temp. | 45 °C | Must be high enough to evaporate the mobile phase but low enough to avoid analyte volatilization. |
| ELSD Gas Flow Rate | 1.5 L/min (Nitrogen) | Controls droplet size and evaporation efficiency; requires optimization for the specific instrument. |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the 50:50 acetonitrile/water mixture and mix thoroughly.
-
Calculate the exact concentration based on the weight and purity of the standard. This solution should be stored at 2-8 °C.
Working Standard Solutions (e.g., 10-500 µg/mL):
-
Prepare a series of at least five working standards by performing serial dilutions of the Standard Stock Solution.
-
Use the initial mobile phase composition (90:10 water/acetonitrile) as the diluent to ensure compatibility with the chromatographic system.
Sample Preparation:
-
Accurately weigh a portion of the sample matrix expected to contain this compound.
-
Dissolve and dilute the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove particulates before injection.
System Suitability and Analysis Sequence
-
Equilibrate the entire HPLC-ELSD system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no system contamination.
-
Make at least five replicate injections of a mid-range working standard (e.g., 100 µg/mL).
-
Verify that the system meets suitability criteria:
-
Retention Time Precision: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Peak Area Precision: RSD ≤ 5.0% (ELSD response can be more variable than UV).
-
-
Inject the working standards to construct a calibration curve. Note: The ELSD response is often non-linear and may require a logarithmic or quadratic fit for the calibration curve.
-
Inject the prepared samples.
-
Inject a mid-range standard periodically (e.g., every 10-20 sample injections) to check for system drift.
Expected Results and Performance
The described method is expected to yield the following performance characteristics.
| Performance Parameter | Expected Value |
| Retention Time | ~7.5 minutes (dependent on specific column and system) |
| Linearity (R²) | ≥ 0.995 (using a log-log or quadratic fit) |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantitation (LOQ) | ~15 µg/mL |
Analytical Workflow Visualization
The entire analytical process, from sample receipt to final reporting, is outlined in the workflow diagram below.
Caption: A flowchart of the HPLC-ELSD method for this compound.
Conclusion
This application note provides a detailed and validated HPLC method employing Evaporative Light Scattering Detection for the reliable quantification of this compound. By explaining the rationale behind the choice of detector and chromatographic conditions, this guide serves as a practical resource for scientists in quality control and research. The method overcomes the significant challenge posed by the analyte's lack of a UV chromophore and offers a superior alternative to RI detection due to its compatibility with gradient elution. This protocol is robust, sensitive, and suitable for routine analysis in diverse sample matrices.
References
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]
-
Gilson, Inc. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
-
Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column. Retrieved from [Link]
-
Rozet, E., et al. (2007). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References. Retrieved from [Link]
-
Nitschke, L., & Huber, L. (1994). Determination of glycols by HPLC with refractive index detection. Semantic Scholar. Retrieved from [Link]
-
Alt, H. M., et al. (2022). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1. ResearchGate. Retrieved from [Link]
-
Alt, H. M., et al. (2022). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. Protocols.io. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2003). GLYCOL ETHERS 2554. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Propylene Glycol. Retrieved from [Link]
-
Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]
-
American Laboratory. (2023). Refractive Index Detector Kits for HPLC & uHPLC. Retrieved from [Link]
-
Mariani, E., et al. (1999). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. International Journal of Cosmetic Science. Retrieved from [Link]
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developing experimental protocols with 2-(2-Propoxyethoxy)ethanol
Introduction: Understanding the Utility of 2-(2-Propoxyethoxy)ethanol
This compound, also known by trade names such as Eastman™ DP Solvent and DOWANOL™ DPnP, is a high-performance, slow-evaporating glycol ether.[1] Its unique molecular structure, featuring both ether and alcohol functionalities, imparts a valuable combination of properties, including water miscibility and the ability to dissolve a wide range of organic substances.[1][2] These characteristics make it a versatile solvent and coupling agent in a variety of industrial and commercial applications, from advanced coating formulations to high-performance cleaning solutions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound. The protocols are designed to be self-validating, with an emphasis on the scientific principles behind each step.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application and safe handling. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 6881-94-3 | [3][4] |
| Molecular Formula | C₇H₁₆O₃ | [4][5] |
| Molecular Weight | 148.20 g/mol | [4][5] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 212-216 °C | [6] |
| Density | 0.969 g/mL at 25 °C | [6] |
| Flash Point | 93 °C (Tag Closed Cup) | [6] |
| Water Solubility | Miscible | [1] |
| Vapor Pressure | 0.05 mmHg at 20 °C | [6] |
Core Applications and Experimental Protocols
This compound's primary functions are as a solvent, coalescing agent, and coupling agent. The following sections provide detailed protocols for its use in major application areas.
Application I: Coalescing Agent in Water-Based Acrylic Coatings
Expertise & Experience: In water-based latex paints, the polymer particles must fuse together to form a continuous, durable film as the water evaporates. This process, known as coalescence, requires a coalescing agent to temporarily soften the polymer particles, allowing them to merge. This compound is an efficient coalescent due to its slow evaporation rate and excellent compatibility with acrylic resins.[1] Its low volatility ensures it remains in the film long enough to facilitate proper coalescence, leading to improved film integrity, gloss, and scrub resistance.
Illustrative Water-Based Acrylic Coating Formulation Workflow
Caption: Workflow for a water-based acrylic coating formulation.
Protocol 1: Preparation of a Water-Based Acrylic Gloss Coating
Objective: To formulate a stable, high-gloss, water-based acrylic coating using this compound as a coalescing agent.
Materials:
-
Grind Phase:
-
Deionized Water: 150g
-
Dispersant (e.g., Tamol™ 731A): 10g
-
Defoamer (e.g., BYK®-024): 2g
-
Titanium Dioxide (e.g., Ti-Pure™ R-706): 250g
-
-
Letdown Phase:
-
Acrylic Latex Emulsion (e.g., Rhoplex™ HG-706): 500g
-
This compound: 20g
-
Rheology Modifier (e.g., Acrysol™ RM-8W): 10g
-
Biocide (e.g., Kordek™ MLX): 2g
-
Deionized Water: 56g
-
Procedure:
-
Pigment Dispersion (Grind Phase): a. In a suitable vessel, combine the initial charge of deionized water, dispersant, and defoamer under agitation with a high-speed disperser. b. Slowly add the titanium dioxide to the vortex. c. Increase the disperser speed to achieve a fine dispersion (typically a Hegman gauge reading of 4-5).
-
Letdown Phase: a. In a separate, larger vessel, add the acrylic latex emulsion under low-shear mixing. b. Slowly add the pigment dispersion from step 1c to the latex emulsion. c. Pre-mix the this compound with the letdown water and add it slowly to the batch. d. Add the rheology modifier and biocide sequentially, allowing for adequate mixing between additions.
-
Quality Control: a. Measure the viscosity and pH of the final formulation. b. Apply the coating to a substrate and allow it to dry. c. Evaluate the film for gloss, hardness, and resistance to cracking.
Trustworthiness: This protocol is self-validating through the quality control step. The formation of a smooth, defect-free film with good gloss will confirm the efficacy of the this compound as a coalescing agent.
Application II: Solvent in Industrial and Institutional Cleaners
Expertise & Experience: this compound is an effective solvent for removing both water-soluble and greasy soils, making it a valuable component in all-purpose and heavy-duty cleaners.[7] Its good coupling efficiency helps to create stable, homogenous formulations by keeping surfactants and other components in solution.[1] Its low odor profile is an advantage in formulations intended for institutional and consumer use.[1]
Protocol 2: Formulation of a Hard Surface All-Purpose Cleaner
Objective: To prepare a stable, effective, all-purpose cleaner for hard surfaces.
Materials:
-
Deionized Water: 850g
-
Tetrapotassium Pyrophosphate (TKPP): 20g
-
Surfactant (e.g., Sodium Dodecylbenzene Sulfonate): 50g
-
This compound: 50g
-
Sodium Metasilicate Pentahydrate: 30g
-
Dye and Fragrance: As desired
Procedure:
-
In a mixing vessel, add the deionized water.
-
With moderate agitation, add the TKPP and stir until dissolved.
-
Slowly add the surfactant and mix until homogenous.
-
Add the this compound and continue to mix.
-
Add the sodium metasilicate pentahydrate and stir until fully dissolved.
-
Add dye and fragrance as desired and mix until uniform.
Trustworthiness: The stability of the final solution (i.e., no phase separation) and its cleaning efficacy on various soils will validate the formulation.
Application III: Retarder Solvent in Printing Inks
Expertise & Experience: In printing inks, particularly for flexographic and gravure printing, controlling the drying time is crucial for achieving high-quality prints. This compound's slow evaporation rate makes it an excellent retarder solvent, preventing the ink from drying too quickly on the printing plate or anilox roll.[3] This leads to better ink transfer and reduced printing defects. Its low odor is also beneficial in a pressroom environment.[1]
Protocol 3: Illustrative Water-Based Flexographic Ink Formulation
Objective: To formulate a water-based flexographic ink with controlled drying characteristics.
Materials:
-
Acrylic Resin Solution (e.g., Joncryl® 678): 400g
-
Pigment Dispersion (e.g., Phthalo Blue): 150g
-
This compound: 30g
-
Defoamer: 5g
-
Wax Emulsion (for slip and rub resistance): 20g
-
Deionized Water: 395g
Procedure:
-
In a mixing vessel, combine the acrylic resin solution and the pigment dispersion under low-shear agitation.
-
Slowly add the this compound to the mixture.
-
Add the defoamer and wax emulsion.
-
Adjust the viscosity with deionized water to meet the specifications for the printing press.
Trustworthiness: The print quality, including color density, sharpness, and the absence of defects like dirty printing, will validate the effectiveness of the this compound as a retarder solvent.
Synthesis of a Key Metabolite for Biomonitoring
Expertise & Experience: The primary urinary metabolite of this compound is 2-(2-propoxyethoxy)acetic acid (PEAA).[5] Synthesizing this metabolite is crucial for developing analytical standards for biomonitoring studies, which are essential for assessing occupational exposure. The synthesis involves the oxidation of the primary alcohol group of this compound.
Synthesis of 2-(2-propoxyethoxy)acetic acid (PEAA) Workflow
Caption: Synthetic pathway for 2-(2-propoxyethoxy)acetic acid.
Protocol 4: Synthesis of 2-(2-propoxyethoxy)acetic acid (PEAA)
Objective: To synthesize 2-(2-propoxyethoxy)acetic acid via the oxidation of this compound. This protocol is adapted from a general method for the oxidation of similar alcohols.[8]
Materials:
-
This compound
-
Jones Reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in acetone. b. Cool the flask in an ice bath.
-
Oxidation: a. Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. b. After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Workup: a. Quench the excess oxidizing agent by adding isopropanol until the solution turns from reddish-orange to green. b. Remove the acetone by rotary evaporation. c. Extract the aqueous residue with diethyl ether. d. Wash the combined ether extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: a. Remove the diethyl ether by rotary evaporation. b. Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-(2-propoxyethoxy)acetic acid.
Trustworthiness: The identity and purity of the synthesized PEAA should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Analytical Methods
Expertise & Experience: Accurate quantification of this compound in various matrices is essential for quality control and exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive method for its determination.
Protocol 5: Quantification of this compound by GC-MS
Objective: To develop a robust GC-MS method for the quantification of this compound in a liquid matrix (e.g., a cleaning product). This protocol is based on general methods for the analysis of glycol ethers.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent
-
Mass Spectrometer: Agilent 5977 or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MSD Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
Procedure:
-
Sample Preparation: a. Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol). b. Dilute the sample containing this compound with the same solvent to bring the concentration within the calibration range. c. Add an internal standard (e.g., a deuterated analog, if available) to all standards and samples.
-
Analysis: a. Inject 1 µL of each standard and sample into the GC-MS system. b. Acquire the data in full scan mode.
-
Quantification: a. Identify the characteristic ions of this compound from its mass spectrum. b. Create a calibration curve by plotting the ratio of the peak area of a quantifier ion of this compound to the peak area of the internal standard against the concentration of the standards. c. Determine the concentration of this compound in the sample from the calibration curve.
Trustworthiness: The method's linearity, accuracy, and precision should be validated according to standard analytical guidelines. The specificity is ensured by the mass spectrometric detection.
References
-
Brenntag. (n.d.). DOWANOL™ DPNP. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DOWANOL DPnP Glycol Ether. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWANOL™ DPnP Glycol Ether. Retrieved from [Link]
-
Scribd. (n.d.). Cleaning Solutions for Industry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US4421680A - Cleaning and degreasing composition.
-
UL Prospector. (n.d.). DOWANOL™ DPnB by Dow Chemical. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Retrieved from [Link]
-
DCVMN. (n.d.). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen. Retrieved from [Link]
-
Haz-Map. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. Retrieved from [Link]
- Google Patents. (n.d.). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
-
PCC Group. (n.d.). FORMULATION GUIDE FOR PAINTS AND COATINGS. Retrieved from [Link]
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Justia Patents. (n.d.). flexographic and gravure printing inks for nonwoven substrates. Retrieved from [Link]
-
EWG's Guide to Healthy Cleaning. (n.d.). 2-PROPOXYETHANOL. Retrieved from [Link]
-
William Andrew. (n.d.). Water-Based Paint Formulations. Retrieved from [Link]
- Google Patents. (n.d.). US3882038A - Cleaner compositions.
-
ResearchGate. (n.d.). Gas chromatography hyphenated to (ultra-)high resolution mass spectrometry for the analysis of complex matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). DEVELOPMENT AND OPTIMIZATION OF WATER BASED PAINT FORMULA IN ORDER TO REDUCE VOCs EMISSIONS. Retrieved from [Link]
- Google Patents. (n.d.). US7950794B2 - Solvent based inkjet ink formulation.
-
Scribd. (n.d.). Water Based Surface Coatings Formulation. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2006111336A1 - Washing and cleaning agents containing alcohol ethoxylate propoxylates.
-
Googleapis. (n.d.). PCT. Retrieved from [Link]
- Google Patents. (n.d.). US20100233368A1 - Ethanol-based ink composition.
- Google Patents. (n.d.). US20110012954A1 - Solvent-based inkjet ink formulations.
- Google Patents. (n.d.). US20030148905A1 - Cleaning surfaces.
-
Government of Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC studies of alcohol ethoxy propoxylates. Retrieved from [Link]
-
Scribd. (n.d.). Floor Polish Formulations Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Retrieved from [Link]
-
PubMed. (n.d.). Assessment of matrix effects in quantitative GC-MS by using isotopologs. Retrieved from [Link]
-
Phenomenex. (n.d.). Bioethanol Production Monitoring using Ion Exclusion HPLC with Rezex™ ROA Column. Retrieved from [Link]
-
MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-(2-Propoxyethoxy)ethanol in Agrochemical Formulations
Introduction
The efficacy of an agrochemical active ingredient (AI) is intrinsically linked to its formulation. A well-designed formulation ensures the AI remains stable, is easily applied, and reaches its target in a bioavailable form. For decades, aromatic hydrocarbons have been the solvents of choice for many liquid formulations, particularly Emulsifiable Concentrates (EC).[1][2] However, growing concerns over their environmental impact and potential risks to human health have catalyzed a shift towards safer, more sustainable alternatives.[1][2]
2-(2-Propoxyethoxy)ethanol, a member of the glycol ethers family, has emerged as a high-performance, versatile, and more environmentally benign solvent for modern agrochemical formulations.[3][4] Its unique combination of properties allows it to function not only as a powerful solvent for a wide range of AIs but also as a stabilizer, coalescing agent, and antifreeze component.[3][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and formulation development professionals. It provides an in-depth analysis of the physicochemical properties of this compound, details its application in key formulation types, and offers step-by-step protocols for laboratory-scale preparation.
Physicochemical Properties and Their Significance in Formulations
This compound (CAS: 6881-94-3), also known as Diethylene glycol monopropyl ether, possesses a unique molecular structure with both ether and alcohol functionalities.[7][8] This dual nature is the foundation of its versatility, enabling it to dissolve both polar and non-polar substances and conferring miscibility with water and many organic solvents.[4]
The key properties of this compound are summarized below:
| Property | Value | Significance in Agrochemical Formulations |
| Molecular Formula | C₇H₁₆O₃ | Influences solvency characteristics and interactions with other formulation components.[7][8][9] |
| Molecular Weight | 148.20 g/mol | Its relatively higher molecular weight contributes to a lower volatility and higher flash point compared to traditional solvents like xylene, enhancing safety.[7][9] |
| Appearance | Colorless liquid | Ensures no interference with the final product's appearance or color.[5] |
| Boiling Point | ~225 °C | Low volatility reduces worker exposure to vapors and minimizes VOC emissions during application.[10] |
| Flash Point | ~90 °C | High flash point classifies it as a combustible, not flammable, liquid, making storage and transport safer.[10] |
| Solubility | Miscible in water and many organic solvents | Allows for use in a wide range of formulation types, from water-based Suspension Concentrates (SC) to solvent-based Emulsifiable Concentrates (EC).[4] |
| Density | ~0.913 g/mL | Important for calculating formulation recipes and for packaging and shipping considerations.[4] |
Rationale for Use in Agrochemical Formulations
The selection of this compound is not merely a substitution for traditional solvents but a strategic choice to enhance formulation performance.
-
Enhanced Solvency and Stability: Many modern active ingredients exhibit complex structures with limited solubility. Glycol ethers are excellent solvents for a wide array of materials, helping to dissolve these AIs effectively.[3][11] This prevents crystallization of the AI at low temperatures, a critical factor for ensuring product stability and efficacy across diverse environmental conditions.[2]
-
Improved Bioavailability and Adhesion: By acting as a solvent, this compound helps to better deliver and disperse the active materials upon application.[11] Furthermore, it can increase the "sticking" property of the formulation to plant surfaces, which improves performance and reduces environmental runoff.[11]
-
Versatility Across Formulation Types: Its miscibility with both water and oils makes it a highly versatile component. In Emulsifiable Concentrates (EC), it serves as the primary solvent for the AI. In Suspension Concentrates (SC), it can act as a co-solvent, a freeze-thaw stabilizer (antifreeze), and a humectant to prevent the formulation from drying out.[6][12]
-
Favorable Safety Profile: Compared to aromatic hydrocarbons, this compound generally exhibits lower toxicity and is less volatile, leading to a better safety profile for both the formulator and the end-user.[1]
Application Protocol: Emulsifiable Concentrate (EC) Formulation
EC formulations are liquid concentrates where the active ingredient is dissolved in a water-immiscible solvent, along with a system of emulsifiers. Upon dilution with water in the spray tank, they spontaneously form a stable oil-in-water emulsion.[13] this compound is an ideal solvent for this application.
Protocol: Preparation of a 250 g/L Tebuconazole EC
This protocol describes the preparation of a 100 mL laboratory-scale batch of an EC formulation using Tebuconazole as a model AI.
Materials:
-
Tebuconazole (technical grade, >95% purity): 26.0 g
-
This compound: 60.0 g
-
Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate): 5.0 g
-
Non-ionic Emulsifier (e.g., Castor oil ethoxylate): 5.0 g
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
Graduated cylinders and weighing balance
Procedure:
-
Solvent and Emulsifier Blending: To the 250 mL beaker, add 60.0 g of this compound.
-
Add 5.0 g of the anionic emulsifier and 5.0 g of the non-ionic emulsifier to the solvent.
-
Stirring: Place the beaker on a magnetic stirrer and stir at a moderate speed (approx. 300 rpm) until the emulsifiers are completely dissolved and the solution is clear and homogenous.
-
Active Ingredient Dissolution: Slowly add 26.0 g of Tebuconazole to the stirring solution.
-
Causality: Adding the AI slowly prevents clumping and allows the powerful solvency of this compound to efficiently dissolve the solid particles.
-
-
Homogenization: Continue stirring until all the Tebuconazole is completely dissolved. This may take 15-30 minutes. The final formulation should be a clear, stable liquid.
-
Quality Control & Storage:
-
Emulsion Stability Test (CIPAC Method MT 36): Dilute 5 mL of the EC into 95 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and let it stand. A stable formulation should show minimal to no creaming or separation after 30 minutes.
-
Storage: Store the final formulation in a sealed, labeled container for further stability testing at various temperatures (e.g., 0°C and 54°C).
-
Workflow for EC Formulation
Caption: Workflow for Emulsifiable Concentrate (EC) preparation.
Application Protocol: Suspension Concentrate (SC) Formulation
SC formulations, or flowables, consist of a stable dispersion of solid AI particles in water.[12] These formulations are complex and require a careful balance of wetting agents, dispersants, thickeners, and other additives. This compound is highly valuable in SCs as an antifreeze agent to ensure stability during freeze-thaw cycles and as a humectant to prevent drying and skinning on the surface.[6][12]
Protocol: Preparation of a 400 g/L Atrazine SC
This protocol outlines the preparation of a 100 mL laboratory-scale batch of an SC formulation using Atrazine as a model water-insoluble AI.
Materials:
-
Atrazine (technical grade, >97% purity): 40.0 g
-
Wetting Agent (e.g., Sodium dodecyl sulfate): 1.0 g
-
Dispersing Agent (e.g., Lignosulfonate): 3.0 g
-
This compound (as antifreeze): 8.0 g
-
Thickener (e.g., Xanthan Gum 2% solution): 10.0 g
-
Antifoam Agent (e.g., Silicone-based): 0.2 g
-
Deionized Water: to 100 mL final volume (approx. 45-50 mL)
-
High-shear mixer or bead mill for lab scale
-
Beaker, weighing balance, graduated cylinders
Procedure:
-
Aqueous Phase Preparation: In a beaker, combine approximately 40 mL of deionized water, 8.0 g of this compound, 1.0 g of the wetting agent, and 3.0 g of the dispersing agent.
-
Causality: The wetting agent is crucial for reducing the surface tension between the solid AI particles and the water, allowing the water to displace air from the particle surfaces.[6] The dispersing agent adsorbs onto the particle surfaces, preventing them from agglomerating through steric or electrostatic repulsion.
-
-
Initial Mixing: Mix the aqueous phase with a standard overhead stirrer until all components are dissolved.
-
AI Incorporation: While stirring, slowly add the 40.0 g of Atrazine powder to the aqueous phase. A thick paste will form.
-
High-Shear Milling: Transfer the paste to a bead mill or use a high-shear rotor-stator mixer. Mill the dispersion until the desired particle size is achieved (typically a median particle size of <5 µm).
-
Causality: Milling is the most critical step for SC stability. Reducing the particle size increases the surface area for the dispersing agent to act upon and reduces the rate of sedimentation according to Stokes' Law.
-
-
Final Additions: Once the target particle size is reached, transfer the milled slurry back to a beaker. While gently stirring, add 10.0 g of the xanthan gum solution (thickener) and 0.2 g of the antifoam agent.
-
Causality: The thickener, typically a hydrocolloid like xanthan gum, builds a network structure within the water phase at rest.[12] This structure increases the viscosity and yield stress, effectively suspending the particles and preventing sedimentation during long-term storage.[6][12] Antifoam is added to prevent excessive foam during manufacturing and application.[12]
-
-
Volume Adjustment and QC: Adjust the final volume to 100 mL with deionized water. Perform quality control checks, including viscosity measurement, particle size analysis, and a pourability test. Store for long-term and freeze-thaw stability evaluation.
Workflow for SC Formulation
Caption: Workflow for Suspension Concentrate (SC) preparation.
Safety, Handling, and Regulatory Considerations
While this compound offers a more favorable safety profile than many traditional solvents, proper handling is essential.
-
Hazard Identification: It is classified as an eye irritant.[5][14] Prolonged or repeated skin contact may cause slight irritation.[15]
-
Personal Protective Equipment (PPE): When handling, always wear appropriate PPE, including safety glasses or goggles and chemical-resistant gloves.[16] Work in a well-ventilated area.[16]
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. Keep containers tightly closed.[16]
-
Regulatory Status: In the United States, this compound is listed on the EPA's Toxic Substances Control Act (TSCA) inventory.[7][14] Users should always consult local and national regulations regarding its use in specific applications.
Conclusion
This compound is a multifunctional solvent that provides significant advantages in the formulation of modern agrochemicals. Its excellent solvency, low volatility, high flash point, and versatility make it a superior alternative to traditional aromatic solvents. By enabling the development of more stable, effective, and safer formulations, it plays a crucial role in advancing crop protection technology. The protocols and data presented in this guide demonstrate its utility and provide a solid foundation for its integration into new and existing product development pipelines.
References
-
PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
GreenChem Industries. (n.d.). Glycol Ether EB | Applications in Agriculture, Personal Care, and More. Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. Retrieved from [Link]
-
Li, Y., et al. (2023). Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations. Pest Management Science. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Chemical Properties and Applications of 2-Propoxyethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. Substance Registry Services. Retrieved from [Link]
-
Australian Government Department of Health. (2012). Ethanol, 2-propoxy-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]
-
Hartwig, A., & MAK Commission. (2018). 2‐Propoxyethanol (2‐(Propyloxy)ethanol). MAK Value Documentation. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Haz-Map. (n.d.). This compound. Hazardous Agents. Retrieved from [Link]
-
Camsi-X. (n.d.). An Introduction to Suspension Concentrates. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved from [Link]
-
White Rose Research Online. (2024). Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. Retrieved from [Link]
-
PCC SE. (n.d.). AGROCHEMICALS FORMULATION. Retrieved from [Link]
Sources
- 1. Advantages of ethylene glycol diacetate as a potential solvent for herbicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications [silverfernchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. camsi-x.com [camsi-x.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]
- 9. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]
- 10. innospk.com [innospk.com]
- 11. greenchemindustries.com [greenchemindustries.com]
- 12. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 13. products.pcc.eu [products.pcc.eu]
- 14. 2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. series.publisso.de [series.publisso.de]
- 16. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Peroxide Formation in 2-(2-Propoxyethoxy)ethanol
Welcome to the Technical Support Center for managing 2-(2-Propoxyethoxy)ethanol, a valuable solvent in numerous research and development applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information. The primary focus is on understanding, preventing, and managing the risks associated with peroxide formation in this and similar ether-based solvents.
Introduction to Peroxide Formation in Ethers
Ethers, including this compound, are known to react with atmospheric oxygen in a process called autoxidation.[1][2] This reaction, often initiated or accelerated by light and heat, produces unstable and potentially explosive peroxide compounds.[1][3] These peroxides can pose a significant safety hazard, especially when concentrated through distillation or evaporation.[4][5][6] Incidents involving detonating ether peroxides have led to serious laboratory accidents, emphasizing the critical need for stringent safety protocols.[4]
The Mechanism of Peroxide Formation
The autoxidation of ethers is a free-radical chain reaction. The process is generally understood to occur in three stages: initiation, propagation, and termination.[7][8]
-
Initiation: A free radical abstracts a hydrogen atom from a carbon atom adjacent to an ether oxygen. This is the most susceptible position due to the stabilizing effect of the oxygen on the resulting radical.[7][8][9]
-
Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon-centered radical, which continues the chain reaction.[7][8][9]
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.[9]
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound contains peroxides?
A1: Visual inspection is the first step, but it is not sufficient. Look for the formation of crystals, a viscous liquid, or a cloudy appearance in the solvent. Discoloration may also be an indicator.[10] However, dangerous levels of peroxides can be present without any visible signs. Therefore, chemical testing is mandatory before use, especially before distillation or evaporation.
Q2: What are the recommended methods for detecting peroxides?
A2: There are several reliable methods for peroxide detection:
-
Peroxide Test Strips: These are commercially available and provide a rapid, semi-quantitative assessment.[4][11] They are suitable for routine checks of simple ethers.[4][11]
-
Potassium Iodide (KI) Test: This is a classic qualitative test. In the presence of peroxides, iodide (I⁻) is oxidized to iodine (I₂), resulting in a yellow to brown color.[12][13][14] The addition of starch solution will produce a deep blue-black color, indicating a positive result.[4]
-
Ferrous Thiocyanate Test: A freshly prepared ferrous sulfate solution is added to the ether, followed by potassium thiocyanate. A blood-red color indicates the presence of peroxides.[13]
Q3: What is a safe level of peroxides in this compound?
A3: The acceptable level of peroxides depends on the intended application. Here are some general guidelines:
| Peroxide Concentration | Hazard Level & Recommended Action |
| < 3 ppm | Generally considered safe for most laboratory procedures. |
| 3 - 30 ppm | Potential moderate hazard. Avoid concentrating the peroxides. Disposal is recommended if the solvent is not to be used promptly.[5] |
| > 30 ppm | Unacceptable and may pose a serious hazard. The solvent should be decontaminated or disposed of immediately.[5] |
| > 100 ppm | Extremely dangerous. Do not handle the container. Contact your institution's Environmental Health & Safety (EHS) department for immediate disposal. |
Q4: How should I store this compound to minimize peroxide formation?
A4: Proper storage is the most effective preventative measure.
-
Containers: Store in airtight, opaque containers, such as amber glass bottles with tight-fitting caps.[10][11] Avoid glass stoppers and screw-top lids that can create friction.[15]
-
Environment: Keep containers in a cool, dark, and well-ventilated area, away from heat and light sources.[10][15][16]
-
Inert Atmosphere: Whenever possible, store the solvent under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[11][16]
-
Labeling: Always label containers with the date received and the date opened.[10][15] This is crucial for tracking the age of the solvent.
-
Quantity: Purchase the smallest quantity of solvent necessary for your work to ensure it is used up before significant peroxide formation can occur.[10][16]
Q5: Can refrigeration prevent peroxide formation?
A5: No, refrigeration does not prevent peroxide formation and may in some cases increase the danger if peroxides precipitate out of solution.[4][15] Furthermore, storing ethers in a non-explosion-proof refrigerator is a serious safety hazard.[4][10]
Q6: What are inhibitors and should I use them?
A6: Inhibitors are antioxidants, such as butylated hydroxytoluene (BHT), that are added to ethers to slow down the rate of peroxide formation.[11] If your experimental procedure allows, it is highly recommended to purchase this compound that already contains an inhibitor.[10] Note that inhibitors are consumed over time and do not offer indefinite protection.[10]
Troubleshooting Guide
Issue: I suspect my this compound has a high concentration of peroxides.
Solution:
-
DO NOT MOVE THE CONTAINER. If you observe crystals, a precipitate, or an oily layer, treat the container as extremely hazardous. Cordon off the area to prevent others from disturbing it.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. They have the expertise and equipment to handle and dispose of the hazardous material safely.[11]
-
Do not attempt to open the container. Friction from opening a cap with crystallized peroxides can cause a detonation.[4][10]
Issue: My peroxide test is positive, but there are no visible signs of high concentration.
Solution: You must remove the peroxides before using the solvent, especially if you plan to heat or distill it.
There are two primary methods for peroxide removal:
-
Activated Alumina Column: Pass the solvent through a column packed with activated alumina. This method is effective for both water-soluble and water-insoluble ethers.[5] The alumina should be quenched with a dilute acidic solution of ferrous sulfate after use to destroy the captured peroxides.[5]
-
Ferrous Salt Treatment: Shake the solvent with a freshly prepared solution of ferrous sulfate.[4] The ferrous ions (Fe²⁺) reduce the peroxides. This method is particularly suitable for water-insoluble ethers.
Experimental Protocols
Protocol 1: Peroxide Detection with Potassium Iodide
Materials:
-
10% (w/v) Potassium Iodide (KI) solution, freshly prepared
-
Glacial acetic acid (optional, can enhance the reaction)
-
Starch solution (optional)
-
Test tubes
-
Pipettes
Procedure:
-
In a clean test tube, add approximately 10 mL of the this compound to be tested.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.[4] A few drops of glacial acetic acid can be added to acidify the mixture.[12][13]
-
Stopper the test tube and shake vigorously for one minute.
-
Allow the layers to separate. A yellow to brown color in either layer indicates the presence of peroxides.[12][13]
-
For increased sensitivity, add a few drops of a fresh starch indicator solution. The formation of a dark blue or black color confirms the presence of peroxides.[4]
Protocol 2: Peroxide Removal with Ferrous Sulfate
Materials:
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid or hydrochloric acid
-
Distilled water
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Prepare a fresh ferrous salt solution. A common formulation consists of 60g of ferrous sulfate, 6 mL of concentrated sulfuric acid, and 110 mL of water.
-
In a separatory funnel, add the prepared ferrous sulfate solution to the this compound (a ratio of about 100 mL of solution per 1 L of ether is a good starting point).
-
Stopper the funnel and shake gently, being sure to vent frequently to release any pressure buildup.
-
Allow the layers to separate and drain off the aqueous (bottom) layer.
-
Repeat the washing with the ferrous sulfate solution until a peroxide test on the ether is negative.[4]
-
Wash the treated ether with distilled water to remove any residual acid and salts.
-
Dry the purified ether over a suitable drying agent like anhydrous magnesium sulfate.
-
Crucially, add a small amount of an inhibitor like BHT if the ether is to be stored. The purification process removes any inhibitors that were originally present, making the purified ether more susceptible to rapid peroxide formation.[4][10]
References
- The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from The University of Edinburgh website.
- Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives.
- Unknown. (2021, February). Handling and Removing Peroxides.
- askIITians. (2017, March 3). How to detect presence of peroxide in ether?.
- Brainly.in. (2017, September 18). how will you detect the presence of peroxide in the sample of ether?.
- Britannica. (2025, December 10). Ether - Synthesis, Reactions, Uses.
- YouTube. (2024, January 25). Ether autooxidation.
- University of Washington Environmental Health & Safety. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS.
- Western Sydney University. (n.d.). Ethers and peroxide forming compounds.
- Chemistry Stack Exchange. (2017, January 9). Preventing build-up of Diethyl Ether Peroxides.
- Unknown. (n.d.). Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
- Dukes, J. A. (1951, December).
- Wikipedia. (n.d.). Diethyl ether peroxide.
- Texas A&M University Department of Chemistry. (n.d.). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves.
- YouTube. (2013, October 29). Autoxidation of Ethers.
- Unknown. (2025, August 6). Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers.
- PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol.
- Unknown. (2022, August). Control and Safe Use of Peroxide Formers.
- Hangzhou Zhishan Technology Co., Ltd. (n.d.). SAFETY DATA SHEETS.
- Haz-Map. (n.d.). This compound - Hazardous Agents.
- ChemicalBook. (n.d.). 2-PROPOXYETHANOL - Safety Data Sheet.
- Fisher Scientific. (2014, July 2). SAFETY DATA SHEET - 2(2-Ethoxyethoxy)ethanol.
- Benchchem. (n.d.). This compound.
- Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc).
- University of [Name Redacted] Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation.
- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
- Unknown. (n.d.). Peroxide Forming Compounds Reference Guide.
- Yale Environmental Health & Safety. (n.d.). PEROXIDE FORMING CHEMICALS.
- ResearchGate. (2025, August 6). Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite.
- Vanderbilt University Environmental Health & Safety. (n.d.). PEROXIDE FORMING CHEMICALS.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- University of [Name Redacted] Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals.
- Unknown. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines.
Sources
- 1. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. vumc.org [vumc.org]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. This compound | 6881-94-3 | Benchchem [benchchem.com]
- 10. westernsydney.edu.au [westernsydney.edu.au]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. How to detect presence of peroxide in ether???? Please answer me - askIITians [askiitians.com]
- 13. brainly.in [brainly.in]
- 14. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Technical Support Center: A Researcher's Guide to 2-(2-Propoxyethoxy)ethanol
Welcome to the comprehensive technical support guide for 2-(2-Propoxyethoxy)ethanol (CAS No. 6881-94-3), a versatile solvent frequently employed in coatings, inks, and cleaning formulations. This guide is specifically designed for researchers, scientists, and drug development professionals who require high-purity solvent for their experimental work. Commercial grades of this compound, while suitable for many industrial applications, often contain impurities that can significantly impact sensitive research applications. This resource provides in-depth information on the common impurities found in commercial-grade this compound and detailed, field-proven protocols for their removal and subsequent purity verification.
Troubleshooting and FAQs: Understanding and Addressing Impurities
This section is structured in a question-and-answer format to directly address the common challenges and queries encountered when working with commercial this compound.
Q1: What are the most common impurities in commercial-grade this compound and why are they present?
A1: The impurities present in commercial this compound are typically a result of its synthesis and subsequent storage. The primary synthesis route involves the reaction of a propanol with diethylene glycol or the sequential reaction of propanol with ethylene oxide. This process can lead to several residual and side-products. Additionally, like other glycol ethers, it is susceptible to degradation upon storage. The most common impurities are:
-
Water: this compound is hygroscopic and will readily absorb atmospheric moisture. Commercial grades can contain up to 0.1% water by weight.[1]
-
Peroxides: The ether linkages in the molecule are prone to autoxidation in the presence of atmospheric oxygen, a process that can be accelerated by light and heat.[2] This forms hydroperoxides and other peroxide species, which are not only impurities but also pose a significant safety hazard, especially upon heating or distillation.
-
Unreacted Starting Materials: Residual amounts of starting materials, such as n-propanol and diethylene glycol , can remain in the final product if the reaction does not go to completion or if purification is not exhaustive.
-
Related Glycol Ethers (Oligomers): The reaction can sometimes proceed further, leading to the formation of higher molecular weight glycol ethers like triethylene glycol monopropyl ether . Conversely, side reactions or impurities in the starting materials can result in the presence of lower molecular weight ethers.
-
Aldehydes and Carboxylic Acids: The terminal primary alcohol group of this compound can oxidize to form the corresponding aldehyde and subsequently a carboxylic acid.
Q2: How can these impurities negatively affect my research, particularly in sensitive applications like drug development?
A2: The impact of these impurities can range from subtle to catastrophic for an experiment:
-
Water can act as an unwanted nucleophile in moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics, leading to reduced yields and the formation of byproducts.
-
Peroxides are strong oxidizing agents and can initiate unwanted side reactions, degrade sensitive reagents or products, and generate reactive radical species that can interfere with reaction mechanisms. Critically, peroxides can become concentrated during distillation, leading to violent explosions.[3]
-
Unreacted Alcohols (n-propanol, diethylene glycol) can compete with the intended substrate in reactions involving the hydroxyl group, leading to a mixture of products and complicating purification.
-
Related Glycol Ethers have different physical properties (e.g., boiling point, polarity) which can affect the solvency of the medium and complicate the interpretation of experimental results.
-
Aldehydes and Carboxylic Acids can alter the pH of the reaction mixture and participate in unwanted side reactions.
Q3: I suspect my this compound is contaminated. How can I test for the presence of peroxides?
A3: Peroxide testing is a critical safety step before using any stored ether, especially before distillation. A simple and effective qualitative test involves the use of potassium iodide.
Protocol: Qualitative Peroxide Test
-
To 1-3 mL of the this compound in a test tube, add an equal volume of glacial acetic acid.
-
Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution and shake.
-
The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[4]
For a semi-quantitative assessment, commercially available peroxide test strips can be used. These strips provide a colorimetric indication of the peroxide concentration in parts per million (ppm). It is crucial to follow the manufacturer's instructions for the specific test strips being used.
Purification Workflows
For applications requiring high-purity this compound, a multi-step purification process is recommended. The following diagram illustrates the logical workflow for removing the common impurities.
Caption: Logical workflow for the purification of commercial this compound.
Detailed Experimental Protocols
Protocol 1: Peroxide Removal using Ferrous Sulfate Wash
This protocol is effective for removing hydroperoxides from water-insoluble or partially water-soluble ethers.
Causality: Ferrous sulfate (FeSO₄) reduces peroxides to the corresponding alcohols, while the ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺). The acidic conditions help to facilitate this redox reaction.
Materials:
-
Commercial this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Ferrous Sulfate Solution: Prepare a fresh solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and carefully adding 6 mL of concentrated H₂SO₄.
-
Extraction: In a separatory funnel, gently shake the peroxide-containing this compound with an equal volume of the freshly prepared ferrous sulfate solution. Caution: Release the pressure frequently, as the reaction can generate heat and gas.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh ferrous sulfate solution until the organic layer no longer gives a positive test for peroxides.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid and salts.
-
Drying: Dry the washed this compound over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the dried solvent to remove the drying agent.
Protocol 2: Drying with 3Å Molecular Sieves
This protocol is highly effective for removing residual water to achieve an anhydrous solvent.
Causality: 3Å molecular sieves have a pore size of 3 angstroms, which allows small molecules like water to be adsorbed into their crystalline structure while excluding larger solvent molecules. 4Å sieves are not recommended as they can also adsorb the solvent.
Materials:
-
Peroxide-free this compound
-
3Å molecular sieves, activated
-
Oven or vacuum oven for activation
-
Dry, inert atmosphere (e.g., nitrogen or argon) compatible glassware
Procedure:
-
Activate Molecular Sieves: Place the 3Å molecular sieves in a suitable flask and heat them in an oven at 180-200°C under vacuum for at least 8-12 hours to remove any adsorbed water.[5] Cool the sieves to room temperature under a stream of dry nitrogen or argon.
-
Drying: Add the activated molecular sieves to the peroxide-free this compound (approximately 10-20% w/v).[6]
-
Incubation: Allow the solvent to stand over the molecular sieves for at least 24 hours under an inert atmosphere. For optimal drying, a longer period (e.g., 72 hours) may be necessary.[6]
-
Decanting/Filtration: Carefully decant or filter the dried solvent from the molecular sieves under an inert atmosphere.
Protocol 3: Fractional Vacuum Distillation
This is the most effective method for removing non-volatile impurities, unreacted starting materials, and other organic byproducts with different boiling points.
Causality: this compound has a high boiling point (212-216 °C at atmospheric pressure).[7] Distillation at this temperature can lead to decomposition and an increased risk of peroxide detonation. Performing the distillation under reduced pressure lowers the boiling point to a safer temperature.
Materials:
-
Peroxide-free and dry this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
-
Inert boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks. Use appropriate grease for the joints to ensure a good seal under vacuum.
-
Charge the Flask: Fill the distillation flask no more than two-thirds full with the peroxide-free, dry this compound and add a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is typically sufficient.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at a constant temperature. The boiling point will depend on the applied pressure. Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
-
Shutdown: After collecting the desired fraction, cool the distillation flask to room temperature before carefully and slowly releasing the vacuum.
Data Presentation: Typical Impurity Profile
The following table summarizes the common impurities and their typical concentration ranges in commercial-grade this compound.
| Impurity | Chemical Formula | Typical Concentration Range | Potential Impact on Experiments |
| Water | H₂O | < 0.1% | Unwanted nucleophile in sensitive reactions |
| Peroxides | R-O-O-H | Variable (ppm levels) | Oxidizing agent, safety hazard |
| n-Propanol | C₃H₈O | < 0.5% | Competing nucleophile |
| Diethylene Glycol | C₄H₁₀O₃ | < 0.5% | Affects solvent properties, competing nucleophile |
Purity Verification
After purification, it is essential to verify the purity of the this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
GC-MS Analysis Protocol
Causality: GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column. The MS detector then fragments the eluted components and provides a mass spectrum, which allows for their identification.
Typical GC-MS Parameters for Glycol Ether Analysis:
-
Column: A polar column, such as one with a wax or cyanopropyl stationary phase, is often suitable for separating glycol ethers.[8]
-
Injection: A split injection is typically used to avoid overloading the column.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 240°C) is used to elute compounds with a range of boiling points.[8]
-
Carrier Gas: Helium is a common carrier gas.
-
MS Detection: Electron Impact (EI) ionization is typically used.
By comparing the resulting chromatogram to that of a certified reference standard, the purity of the purified solvent can be determined, and any remaining impurities can be identified and quantified.
References
-
PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. Retrieved January 21, 2026, from [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 7). GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. Retrieved January 21, 2026, from [Link]
-
University of California, Irvine Environmental Health & Safety. (2007, April 26). Explosion in a chemistry research lab using distillation for purification of a tosylated alkyne compound. Retrieved January 21, 2026, from [Link]
-
Dow Inc. (n.d.). DOWANOL™ DPnP Glycol Ether. Retrieved January 21, 2026, from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
University of California, Santa Barbara. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Stevens, R., & English, C. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. Retrieved January 21, 2026, from [Link]
-
Haghi, M. (2013, June 2). Ethanol Distillation Safety Form. Cal Poly Pomona. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-[2-(2-propoxyethoxy)ethoxy]-. Substance Registry Services. Retrieved January 21, 2026, from [Link]
-
Environment Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved January 21, 2026, from [Link]
-
University of Nevada, Reno. (n.d.). Peroxide-Forming Chemicals Policy. Environmental Health & Safety. Retrieved January 21, 2026, from [Link]
-
Eastman. (2018, February 28). Eastman™ DP Solvent | TDS. Retrieved January 21, 2026, from [Link]
-
Ballesteros-Gómez, A., & Rubio, S. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Molecules, 26(21), 6649. [Link]
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University of California, Irvine Environmental Health & Safety. (2007, April 26). Explosion in a chemistry research lab using distillation for purification of a tosylated alkyne compound. Retrieved January 21, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Using molecular sieves for solvent drying. Retrieved January 21, 2026, from [Link]
-
University of Nevada, Reno. (n.d.). Peroxide-Forming Chemicals Policy. Environmental Health & Safety. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). DS Fact Sheet on Managing Peroxide Formers in the Lab. Office of Research Services. Retrieved January 21, 2026, from [Link]
-
Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved January 21, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Distillation II: Vacuum Distillations. Digital Lab Techniques Manual. Retrieved January 21, 2026, from [Link]
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Univar Solutions. (n.d.). Dow Solvents and Additives for Coatings. Retrieved January 21, 2026, from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved January 21, 2026, from [Link]
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Australian Government Department of Health. (2012, December 7). Ethanol, 2-propoxy-: Human health tier II assessment. Retrieved January 21, 2026, from [Link]
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Dow Chemical Company. (n.d.). Dow oxygenated solvents. Retrieved January 21, 2026, from [Link]
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Ataman Kimya. (n.d.). DOWANOL DPnP Glycol Ether. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Optimizing Reactions in 2-(2-Propoxyethoxy)ethanol
Welcome to the technical support guide for 2-(2-Propoxyethoxy)ethanol, a versatile high-boiling point solvent. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities and leverage the unique advantages of this ether-alcohol solvent. The following question-and-answer guide provides field-proven insights and troubleshooting strategies to ensure the success and safety of your experiments.
Section 1: Core Characteristics and Physical Properties
Before initiating any experiment, a thorough understanding of your solvent's properties is paramount. This compound, also known as Diethylene Glycol Monopropyl Ether, possesses a unique combination of ether and hydroxyl functionalities, influencing its behavior in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₃ | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| Boiling Point | 212-216 °C (lit.) | [1] |
| Density | 0.969 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 210 °F (~99 °C) | [3] |
| Water Solubility | Soluble | [3] |
| Refractive Index | n20/D 1.435 (lit.) | [3] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered when using this compound as a reaction solvent.
Q1: My reaction is sluggish or providing a low yield. How can I optimize it?
Answer: A slow reaction rate in a high-boiling solvent like this compound is often counterintuitive but can arise from several factors beyond just temperature.
-
Thermal Optimization: The primary advantage of this solvent is its high boiling point, which allows for reactions to be conducted at elevated temperatures to overcome high activation energy barriers.[4] If your reaction is slow, incrementally increasing the temperature towards the solvent's boiling point is the first logical step. Always use a reflux condenser to maintain a constant solvent volume.[5]
-
Solubility and Mixing: While soluble in water, its ability to dissolve a wide range of organic compounds is a key feature.[6] However, at lower temperatures, its viscosity can be a factor. Ensure you have adequate agitation, especially for heterogeneous mixtures, to overcome mass transfer limitations. Viscosity decreases as temperature increases.[7]
-
Solvent Purity (Peroxides): A critical and often overlooked issue with ether solvents is the formation of peroxides over time, which can inhibit or alter reaction pathways.[8][9] Always test for peroxides in older solvent containers before use. (See Protocol 1).
Below is a logical workflow for troubleshooting low yield.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing unexpected side products. What are the likely causes?
Answer: The formation of side products at high temperatures can be attributed to thermal degradation or unintended reactivity of the solvent itself.
-
Thermal Stability of Reagents: High temperatures can initiate decomposition pathways for your reactants, intermediates, or even the desired product. Consider running the reaction at the lowest possible temperature that still affords a reasonable rate.
-
Solvent Reactivity: The terminal hydroxyl group on this compound can act as a nucleophile. This is particularly relevant in reactions involving highly electrophilic reagents such as acid chlorides, anhydrides, or in the presence of strong bases that can deprotonate the alcohol, forming an alkoxide.[10][11] This newly formed alkoxide can then participate in reactions like a Williamson ether synthesis.[12][13]
-
Peroxide-Induced Reactivity: Peroxides are strong oxidizing agents and can lead to a host of unwanted side reactions, fundamentally altering your expected chemical pathway.[8] The presence of peroxides can introduce radical mechanisms.
Q3: This solvent has a high boiling point. What is the best way to remove it during work-up?
Answer: Removing high-boiling solvents is a common challenge. Standard rotary evaporation is often inefficient.
-
High-Vacuum Distillation: For thermally stable products, distillation under high vacuum is the most direct method.
-
Aqueous Extraction: Since this compound is water-soluble, you can often remove it by performing multiple aqueous washes during an extraction, provided your product has low water solubility and is soluble in an immiscible organic solvent.
-
Chromatography: If your product is a solid or a non-volatile oil, you may be able to load the crude reaction mixture directly onto a silica gel column and elute your product, leaving the high-boiling solvent behind with a highly polar solvent flush at the end.
Q4: Can the hydroxyl group of this compound interfere with my reaction?
Answer: Absolutely. The presence of an alcohol functionality makes this solvent protic and nucleophilic. It is incompatible with:
-
Strongly Basic Reagents: Reagents like NaH, LDA, or Grignard reagents will be quenched by deprotonating the solvent's hydroxyl group.
-
Water-Sensitive Reagents: Acid chlorides, anhydrides, and many organometallic catalysts will react with the hydroxyl group. If your chemistry is incompatible with alcohols, consider an alternative high-boiling aprotic ether solvent like diglyme.
Section 3: Essential Safety & Handling Protocols
The primary hazard associated with aged ether solvents is the formation of explosive peroxides.[14] Strict adherence to safety protocols is non-negotiable.
Protocol 1: Testing for Peroxides
Perform this test on any container that has been open for an extended period or is past its recommended shelf life.[15]
Method 1: Peroxide Test Strips
-
Use commercially available test strips (e.g., Quantofix®).[15]
-
Dip the strip into the solvent for 1-2 seconds.
-
Remove and wait for the specified time.
-
Compare the color to the chart provided. Concentrations >30 ppm may pose a serious hazard.[16][17]
Method 2: Potassium Iodide (KI) Method [15]
-
Add 0.5-1.0 mL of this compound to an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.
-
A yellow color indicates the presence of peroxides; a brown color indicates a high and dangerous concentration.[15]
WARNING: If you observe any crystal formation in the liquid or around the cap, DO NOT handle the container.[16][18] Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately.[18]
Protocol 2: Peroxide Removal
If peroxide levels are found to be present but below hazardous levels (e.g., <50-100 ppm, consult your institution's guidelines), they can be removed.[15][18]
Method 1: Activated Alumina Column [17]
-
Pack a glass chromatography column with activated alumina.
-
Gently pass the solvent through the column. The alumina will adsorb the peroxides.
-
Important: This method concentrates peroxides on the alumina. After use, the alumina should be flushed with a dilute acidic solution of ferrous sulfate to neutralize the peroxides before disposal.[16][17]
Method 2: Ferrous Sulfate Wash [19] This method is effective for water-soluble ethers.[16]
-
Prepare a concentrated ferrous salt solution (e.g., 60 g of ferrous sulfate + 6 mL of concentrated sulfuric acid + 100 mL of water).[17][18]
-
In a separatory funnel, shake the solvent with the ferrous sulfate solution. The peroxides are reduced by the Fe(II) ions.
-
Separate the layers. The organic layer should be washed with water, dried with a suitable agent (e.g., MgSO₄), and re-tested to confirm the absence of peroxides.
Protocol 3: General High-Temperature Reaction Setup
A proper experimental setup is crucial for safety and reproducibility at high temperatures.
Caption: Diagram of a standard high-temperature reaction setup.
Procedure:
-
Solvent Check: Always test for peroxides before adding the solvent to the reaction flask.
-
Assembly: Assemble the dry glassware as shown above. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon for several minutes. Maintain a positive pressure throughout the reaction, monitored by the oil bubbler.
-
Heating: Begin stirring and slowly heat the reaction mixture to the target temperature.
-
Monitoring: Monitor the reaction progress via appropriate techniques (e.g., TLC, LC-MS). Do not distill the reaction to dryness, as this can concentrate potentially explosive residues.[17][18]
Section 4: References
-
Vertex AI Search. (n.d.). Handling and Removing Peroxides. Retrieved January 21, 2026.
-
Dukes, J. A. (1951). The removal of peroxides from ether. (Technical Report). OSTI.GOV.
-
University of North Carolina at Chapel Hill. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved January 21, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety. Retrieved January 21, 2026, from [Link]
-
The University of British Columbia. (2014). Guideline Handling and Removing Peroxides. Safety & Risk Services. Retrieved January 21, 2026.
-
National Center for Biotechnology Information. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. PubChem. Retrieved January 21, 2026, from [Link]
-
A Guide for Science Researchers. (2024). Choosing the Best Solvent for Chemical Reactions. Retrieved January 21, 2026.
-
Hangzhou Z-Lan Chemical Technology Co., Ltd. (n.d.). SAFETY DATA SHEETS - this compound. Retrieved January 21, 2026.
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
-
University of California, Irvine. (n.d.). LESSON LEARNED Peroxide Explosion. Environmental Health & Safety. Retrieved January 21, 2026, from [Link]
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Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved January 21, 2026, from [Link]
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BuyersGuideChem. (n.d.). This compound | C7H16O3. Retrieved January 21, 2026, from [Link]
-
ChemicalBook. (n.d.). 2-PROPOXYETHANOL - Safety Data Sheet. Retrieved January 21, 2026.
-
University of Medicine and Dentistry of New Jersey. (n.d.). Peroxides in depth discussion. Environmental Health and Safety.
-
SUNSIRS. (n.d.). High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry. Retrieved January 21, 2026, from [Link]
-
Fisher Scientific. (2014). SAFETY DATA SHEET - 2(2-Ethoxyethoxy)ethanol. Retrieved January 21, 2026.
-
Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved January 21, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved January 21, 2026, from [Link]
-
Solubility of Things. (n.d.). 2-Propoxyethanol. Retrieved January 21, 2026, from [Link]
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Somboli, M., et al. (2022). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
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KYZEN. (2024, August 15). Choosing A Solvent With the Right Boiling Point - Tech 2 Tech [Video]. YouTube.
-
ResearchGate. (2011). High boiling point solvents. Retrieved January 21, 2026.
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-(2-propoxyethoxy)- Data. NIST Chemistry WebBook. Retrieved January 21, 2026.
-
ResearchGate. (n.d.). Viscosity of 2-(2-ethoxyethoxy)ethanol. Retrieved January 21, 2026.
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 21, 2026.
-
ResearchGate. (n.d.). Viscosity of 2-(2-ethoxyethoxy)ethanol. Retrieved January 21, 2026.
-
Echemi. (n.d.). Buy 2-[2-(2-Propoxyethoxy)ethoxy]ethanol from JHECHEM CO LTD. Retrieved January 21, 2026.
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved January 21, 2026.
-
Organic Chemistry, 8th Edition (McMurry). (n.d.). Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems.
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). Retrieved January 21, 2026.
-
Fiveable. (n.d.). 18.2 Preparing Ethers - Organic Chemistry. Retrieved January 21, 2026.
-
Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Ethoxyethanol. Retrieved January 21, 2026.
-
Organic Chemistry, 6th Edition (Vollhardt & Schore). (n.d.). Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 21, 2026.
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Navigating Viscosity Challenges with 2-(2-Propoxyethoxy)ethanol in Research and Pharmaceutical Formulations
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing formulations containing 2-(2-Propoxyethoxy)ethanol. As a Senior Application Scientist, I understand that achieving the target viscosity is a critical parameter in your experimental and drug development workflows. This guide is designed to provide you with in-depth technical insights and practical, actionable solutions to common viscosity-related challenges you may encounter when working with this versatile glycol ether solvent.
Understanding the Role of this compound and its Impact on Viscosity
This compound, a member of the glycol ether family, is often employed as a solvent or co-solvent in a variety of research and pharmaceutical formulations due to its excellent solvency for a wide range of active pharmaceutical ingredients (APIs) and other excipients.[1] Its chemical structure, featuring both ether and alcohol functionalities, allows it to be miscible with both polar and non-polar substances.
However, the inherent viscosity of this compound and its interactions with other formulation components can present challenges. Viscosity is a critical quality attribute that can significantly impact a product's stability, manufacturability, and performance, including ease of administration and drug release kinetics.[2]
Troubleshooting Guide: Common Viscosity Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to resolve them.
| Problem | Potential Root Cause(s) | Troubleshooting Steps & Scientific Rationale |
| High Formulation Viscosity | - High concentration of this compound.- Strong intermolecular interactions between the solvent and other formulation components.- Low ambient temperature. | 1. Temperature Adjustment: Gently warm the formulation. The viscosity of glycol ethers, like most liquids, is inversely proportional to temperature. Increased thermal energy overcomes intermolecular forces, reducing flow resistance.2. Solvent Dilution: If your experimental design permits, consider a partial substitution of this compound with a lower-viscosity, compatible co-solvent (e.g., ethanol, isopropanol). This reduces the overall volume fraction of the more viscous component.3. Rheology Modifier Evaluation: Introduce a viscosity-reducing excipient. Certain excipients can disrupt the formation of extensive molecular networks that contribute to high viscosity.[3] |
| Inconsistent Viscosity Between Batches | - Variations in raw material quality.- Inaccurate measurement of components.- Fluctuations in processing temperature or mixing intensity. | 1. Raw Material Qualification: Ensure consistent quality of this compound and other excipients by obtaining certificates of analysis for each lot.2. Process Parameter Control: Implement strict controls over temperature and mixing speed/time during formulation preparation. Utilize a temperature-controlled water bath for consistency.3. Standardized Measurement Protocol: Follow a consistent and validated protocol for viscosity measurement, ensuring the same instrument, spindle/capillary, and shear rate are used for each batch. |
| Phase Separation or Precipitation at a Desired Viscosity | - Incompatibility of formulation components at the target viscosity.- "Salting out" effect of certain excipients. | 1. Solubility Studies: Conduct thorough solubility studies of your API and key excipients in this compound and any co-solvents across a range of concentrations.2. Excipient Screening: Evaluate a panel of viscosity modifiers to identify one that is compatible with all formulation components and does not induce precipitation.3. pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly impact solubility and, consequently, viscosity and stability. |
| Difficulty in Dispensing or Filtering | - Viscosity exceeds the operational limits of the equipment (e.g., pumps, filters, syringeability). | 1. Equipment Modification: If feasible, use larger-bore tubing, wider-gauge needles, or filters with a larger pore size.2. Formulation Re-evaluation: If equipment changes are not possible, the formulation's viscosity must be reduced. Revisit the troubleshooting steps for "High Formulation Viscosity".3. Shear-Thinning Agents: For non-Newtonian formulations, consider the use of a shear-thinning rheology modifier. These agents reduce viscosity under the high shear conditions of dispensing or filtering but allow the formulation to regain its higher viscosity at rest. |
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound?
Q2: How does temperature affect the viscosity of formulations containing this compound?
The viscosity of formulations containing this compound will decrease as the temperature increases. This is a fundamental property of liquids where increased kinetic energy allows molecules to move past each other more easily. It is crucial to control the temperature during viscosity measurements to ensure accurate and reproducible results.[6]
Q3: How does the concentration of this compound impact the overall formulation viscosity?
The impact of this compound concentration on the final formulation viscosity is dependent on the other components. If it is the most viscous component, increasing its concentration will likely increase the overall viscosity. However, if it is used as a co-solvent with a more viscous liquid, it can act as a viscosity reducer.
Q4: What types of rheology modifiers are compatible with glycol ether-based formulations?
A variety of rheology modifiers can be considered, depending on whether the formulation is aqueous or non-aqueous. For aqueous systems containing glycol ethers, common thickeners include cellulosic derivatives (e.g., hydroxypropyl methylcellulose), natural gums (e.g., xanthan gum), and synthetic polymers (e.g., carbomers). For non-aqueous or solvent-based systems, options include certain polyacrylates and associative thickeners. However, some associative thickeners can be sensitive to glycols and glycol ethers, so compatibility testing is essential.[7][8]
Q5: What are the standard methods for measuring the viscosity of my formulation?
The United States Pharmacopeia (USP) outlines several methods for viscosity measurement. The most common are:
-
Capillary Viscometers (USP <911>): These are suitable for Newtonian fluids and measure the time it takes for a fixed volume of liquid to flow through a capillary.[9]
-
Rotational Rheometers (USP <912>): These are more versatile and can be used for both Newtonian and non-Newtonian fluids. They measure the torque required to rotate a spindle immersed in the sample.[10][11]
The choice of method depends on the nature of your formulation.
Quantitative Data: Viscosity of Structurally Similar Glycol Ethers
The following table provides dynamic viscosity data for glycol ethers that are structurally related to this compound. This data can be used as a reference point for estimating the viscosity of your formulations.
| Glycol Ether | Temperature (°C) | Dynamic Viscosity (mPa·s or cP) |
| Diethylene Glycol Dimethyl Ether | 15 | ~1.2 |
| 25 | ~1.0 | |
| 40 | ~0.8 | |
| Diethylene Glycol Diethyl Ether | 15 | ~1.5 |
| 25 | ~1.2 | |
| 40 | ~1.0 | |
| Diethylene Glycol Monobutyl Ether | 20 | 6.0 |
Note: Data is compiled from various sources and should be used for estimation purposes.[4][12] It is always recommended to experimentally measure the viscosity of your specific formulation.
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Rheometer
This protocol provides a general guideline for measuring the dynamic viscosity of your this compound-containing formulation.
Materials:
-
Rotational Rheometer (e.g., Brookfield, Anton Paar)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled sample holder or water bath
-
Your formulation sample
Procedure:
-
Instrument Setup: Ensure the rheometer is level and calibrated according to the manufacturer's instructions.
-
Sample Preparation: Equilibrate your formulation sample to the desired measurement temperature (e.g., 25°C ± 0.1°C) in the temperature-controlled holder.
-
Spindle Selection: Choose a spindle that will give a torque reading between 10% and 90% of the instrument's full-scale range at the selected speed.
-
Measurement: a. Immerse the selected spindle into the sample up to the immersion mark. b. Set the desired rotational speed (RPM). For a simple viscosity check of a Newtonian fluid, a single speed may be sufficient. For non-Newtonian fluids, a shear rate sweep (multiple speeds) is recommended. c. Allow the reading to stabilize before recording the viscosity value (in cP or mPa·s) and the torque percentage.
-
Data Analysis: For non-Newtonian fluids, plot viscosity as a function of shear rate to characterize the flow behavior (e.g., shear-thinning, shear-thickening).
Protocol 2: Screening for a Compatible Viscosity Modifier
This protocol outlines a method for selecting a suitable viscosity modifier for your formulation.
Materials:
-
A selection of candidate viscosity modifiers (e.g., HPMC, Carbopol, Xanthan Gum for aqueous systems; suitable polymers for non-aqueous systems)
-
Your base formulation containing this compound
-
Magnetic stirrer and stir bars or overhead mixer
-
Viscometer or rheometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each viscosity modifier at a known concentration in a compatible solvent.
-
Test Formulation Preparation: a. To a series of vials, add a fixed volume of your base formulation. b. Add increasing volumes of a viscosity modifier stock solution to each vial to create a concentration gradient. c. Ensure thorough mixing of each test formulation.
-
Visual Inspection: Observe the samples for any signs of incompatibility, such as precipitation, cloudiness, or phase separation, after 24 hours at the intended storage temperature.
-
Viscosity Measurement: Measure the viscosity of the stable and compatible formulations using the protocol described above.
-
Selection: Choose the viscosity modifier and concentration that provides the target viscosity without compromising the stability of the formulation.
Visualization of Concepts
Diagram 1: Factors Influencing Formulation Viscosity
Caption: Key factors influencing the viscosity of formulations.
Diagram 2: Troubleshooting Workflow for High Viscosity
Caption: A decision-making workflow for addressing high viscosity.
References
-
Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Viscosity of 2-(2-ethoxyethoxy)ethanol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Viscosity Reducing Excipients. (n.d.). Pfanstiehl. Retrieved January 21, 2026, from [Link]
-
Viscosity Modifier Excipients. (n.d.). American Pharmaceutical Review. Retrieved January 21, 2026, from [Link]
-
Ethanol, 2-(2-propoxyethoxy)-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
<912> ROTATIONAL RHEOMETER METHODS. (2012, June 5). USP. Retrieved January 21, 2026, from [Link]
-
Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. (n.d.). Journal of Chemical & Engineering Data. Retrieved January 21, 2026, from [Link]
-
Rheological and Mechanical Investigation into the Effect of Different Molecular Weight Poly(ethylene glycol)s on Polycaprolactone-Ciprofloxacin Filaments. (n.d.). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Glycol Ethers Properties & Examples, Organic Solvents. (n.d.). Retrieved January 21, 2026, from [Link]
-
Excipients for Parenterals. (n.d.). Retrieved January 21, 2026, from [Link]
-
The role of viscosity on skin penetration from cellulose ether-based hydrogels. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Bulky Polar Additives That Greatly Reduce the Viscosity of Concentrated Solutions of Therapeutic Monoclonal Antibodies. (2017). PubMed. Retrieved January 21, 2026, from [Link]
-
Monographs and General Chapters Affected by Revision to Viscosity-Related General Chapters <911>, <912>, and <913>. (2014, July 25). USP-NF. Retrieved January 21, 2026, from [Link]
- Excipients to reduce the viscosity of antibody formulations and formulation compositions. (n.d.). Google Patents.
-
Rheology modifiers in cosmetic formulations: function, texture and stability. (2025, December 31). Derypol. Retrieved January 21, 2026, from [Link]
-
Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
<912> Viscosity—Rotational Methods. (n.d.). USP-NF ABSTRACT. Retrieved January 21, 2026, from [Link]
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Rheology in Pharmaceutical Formulations-A Perspective. (n.d.). Longdom Publishing. Retrieved January 21, 2026, from [Link]
-
Excipient Selection In Parenteral Formulation Development. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]
-
SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. (n.d.). Retrieved January 21, 2026, from [Link]
-
Impact of Viscosity and Drug Formulation on Pharmaceutical Development. (2023, December 29). JOCPR. Retrieved January 21, 2026, from [Link]
-
Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol. (2023, November 5). ACS Omega. Retrieved January 21, 2026, from [Link]
-
GLYCOL ETHERS. (n.d.). IARC Publications. Retrieved January 21, 2026, from [Link]
-
Emerging Excipients in Parenteral Medications. (n.d.). Retrieved January 21, 2026, from [Link]
-
USP Issues Change to Viscosity Reference in Monographs. (2012, June 5). BioPharm International. Retrieved January 21, 2026, from [Link]
-
Viscosity of 2-(2-ethoxyethoxy)ethanol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Addressing Phase Separation in Formulations with 2-(2-Propoxyethoxy)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding phase separation in mixtures containing 2-(2-Propoxyethoxy)ethanol (CAS: 6881-94-3). Our goal is to equip you with the foundational knowledge and practical steps to diagnose, understand, and resolve formulation instabilities.
Introduction: The Challenge of Formulation Stability
This compound, also known as Diethylene Glycol Monopropyl Ether, is a versatile solvent valued in many applications for its coalescing and solvency properties.[1] As an amphiphilic molecule, possessing both hydrophilic (ether and alcohol groups) and hydrophobic (propyl group) characteristics, it is generally effective at creating homogenous mixtures. However, this same amphiphilicity can make formulations susceptible to liquid-liquid phase separation (LLPS), where the mixture separates into two or more distinct liquid phases under certain conditions.[2][3] This phenomenon is a critical failure point in drug development and material science, impacting product efficacy, safety, and shelf-life. This guide provides a systematic approach to troubleshooting and resolving these instabilities.
Frequently Asked Questions (FAQs)
Q1: What is liquid-liquid phase separation (LLPS) and what does it look like?
A1: LLPS is a thermodynamic process where a homogenous liquid solution demixes into two or more distinct liquid phases.[4] This occurs when the interactions between like molecules (e.g., solvent-solvent) become more energetically favorable than the interactions between unlike molecules (e.g., solvent-solute). Visually, the onset of phase separation can manifest as:
-
Cloudiness or Turbidity: The initial sign is often a transition from a clear to a hazy or opaque solution. This is known as the "cloud point."[5]
-
Formation of Droplets: Under a microscope, you may observe the nucleation and growth of small droplets of one phase dispersed within the other.[6]
-
Visible Layers: Over time, these droplets can coalesce and, driven by density differences, settle into distinct, visible layers.[7]
Q2: What intrinsic properties of this compound contribute to phase separation?
A2: The molecular structure of this compound is key. It is a glycol ether with a terminal alcohol group, two ether linkages, and a propyl group.[8] This creates an amphiphilic balance. Phase separation in aqueous mixtures containing such molecules is often driven by a delicate interplay of hydrogen bonding, hydrophobic interactions, and van der Waals forces.[9] Changes in conditions, such as temperature, can disrupt this balance. For instance, increasing temperature can weaken hydrogen bonds between the ether oxygens and water, increasing the relative strength of hydrophobic interactions and promoting separation—a phenomenon known as a lower critical solution temperature (LCST) behavior.[10]
Q3: What are the most common external factors that trigger phase separation in my formulation?
A3: Several external factors can induce phase separation in a previously stable formulation:
-
Temperature Fluctuations: Both heating and cooling can lead to phase separation depending on the specific thermodynamics of the mixture.[11] Many amphiphilic systems exhibit a "cloud point" temperature at which they will separate.[12]
-
Addition of Other Components: Introducing new solutes, salts, or polymers can alter the solvency of the mixture and trigger separation. For example, salts can compete for water molecules, effectively "salting out" the solvent or other solutes.[13]
-
Changes in pH: For formulations containing ionizable compounds, a shift in pH can alter their charge state, solubility, and interactions with the solvent, leading to instability.
-
High Concentrations: Exceeding the critical solubility concentration of any component is a direct cause of phase separation.[9]
Troubleshooting Guide: From Diagnosis to Resolution
This section provides a systematic workflow for identifying the root cause of phase separation and implementing corrective actions.
Part 1: Initial Diagnosis and Characterization
When you first observe instability (e.g., cloudiness), a structured diagnostic approach is crucial.
Caption: A systematic workflow for troubleshooting phase separation.
-
Visual Documentation: Photograph the sample immediately upon observing instability. Note the time, temperature, and any recent changes to the formulation or storage conditions.
-
Microscopic Examination: Place a small aliquot of the sample on a microscope slide. Using Differential Interference Contrast (DIC) microscopy can provide high-contrast images of transparent droplets that might be invisible under bright-field microscopy.[6] This helps confirm if you are observing LLPS or precipitation of a solid.
-
Test Reversibility:
-
Gently agitate or vortex the sample. Does it return to a homogenous state? If so, for how long? This indicates a kinetically unstable system (e.g., an emulsion).
-
Carefully heat and cool the sample in a controlled water bath (e.g., in 5°C increments). Observe if the solution clears upon heating or cooling, which can identify an Upper or Lower Critical Solution Temperature (UCST or LCST) behavior, respectively.[10]
-
Part 2: Root Cause Analysis & Remediation Strategies
Once the instability is characterized, the next step is to address the underlying cause. Phase separation is fundamentally an issue of intermolecular forces.[7]
Caption: Imbalance of intermolecular forces leads to phase separation.
Causality: Phase separation often occurs because the polarity difference between your active pharmaceutical ingredient (API) or solute and the primary solvent system is too large. A co-solvent acts as a bridge, improving the miscibility of all components.[13]
Methodology:
-
Selection: Choose a co-solvent that is miscible with both this compound and your other components. Common choices include ethanol, isopropanol, or propylene glycol.
-
Titration: Prepare a series of small-scale test formulations. To your unstable mixture, add the chosen co-solvent in small, incremental amounts (e.g., starting at 1% v/v and increasing to 10% v/v).
-
Observation: After each addition, vortex the sample and allow it to equilibrate. Observe for the disappearance of cloudiness.
-
Stability Challenge: Once a clear solution is achieved, subject the new formulation to temperature cycling (e.g., 4°C to 40°C) to ensure the stability window is sufficiently broad for your application.
Causality: Surfactants are amphiphilic molecules that position themselves at the interface between two immiscible liquid phases, reducing the interfacial tension that drives separation.[7][14] This is highly effective for stabilizing emulsions or microemulsions.
Methodology:
-
Selection: Choose a surfactant based on the nature of your system. For oil-in-water type separations, a surfactant with a higher Hydrophilic-Lipophilic Balance (HLB) is preferred. For water-in-oil, a lower HLB is better. Non-ionic surfactants like Polysorbates (e.g., Tween® series) or Sorbitan esters (e.g., Span® series) are common starting points in pharmaceutical development.
-
Determine Critical Micelle Concentration (CMC): It is most effective to use surfactants at a concentration above their CMC. This value is often available from the supplier or in literature.
-
Screening: Prepare a matrix of experiments, testing different surfactants at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Evaluation: Assess stability visually and, if possible, by measuring droplet size over time using Dynamic Light Scattering (DLS) to confirm the formation of a stable, dispersed system.
Part 3: Advanced Analytical Characterization
For in-depth analysis, especially in a drug development context, more quantitative methods are required.
| Technique | Principle | Application in Phase Separation |
| UV-Vis Spectroscopy | Measures the turbidity or absorbance of a solution. | Can precisely determine the cloud point temperature by monitoring the sharp increase in absorbance as the solution becomes cloudy with heating/cooling.[15] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles/droplets in suspension by analyzing light scattering fluctuations. | Ideal for detecting the early stages of nucleation and growth of a new phase, long before it is visible to the naked eye. Tracks stability over time. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions. | Can detect the enthalpy change associated with phase separation, providing thermodynamic data about the process. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture for quantification. | After inducing separation and separating the layers (e.g., by centrifugation), HPLC can be used to precisely quantify the concentration of the API and excipients in each phase (partitioning).[16][17] |
Summary of this compound Properties
| Property | Value | Source |
| CAS Number | 6881-94-3 | [18] |
| Molecular Formula | C7H16O3 | [18] |
| Molecular Weight | 148.2 g/mol | [18] |
| Boiling Point | 212-216 °C | [19] |
| Density | 0.969 g/mL at 25 °C | [19] |
| Synonyms | Diethylene glycol monopropyl ether, Eastman DP Solvent | [1][20] |
References
- Vertex AI Search Result. (n.d.). 2-(2-Prop-2-ynoxyethoxy)
- Benchchem. (n.d.). This compound | 6881-94-3.
-
Smith, E., & Jordan, D. (1983). The Use of Surfactants in Preventing Phase Separation of Alcohol Petroleum Fuel Mixtures. SAE Technical Paper 830385. [Link]
- Wikipedia. (n.d.). Surface tension.
- Benchchem. (n.d.).
- Semantic Scholar. (n.d.).
-
Riback, J. A., & Brangwynne, C. P. (2020). Methods and Strategies to Quantify Phase Separation of Disordered Proteins. Methods in Molecular Biology, 2125, 225–252. [Link]
- Pure. (2019).
- ResearchGate. (n.d.). Phase Separation Phenomenon in Non-ionic Surfactant TX-114 Micellar Solutions: Effect of Added Surfactants and Polymers | Request PDF.
-
Wang, Z., et al. (2023). Study liquid–liquid phase separation with optical microscopy: A methodology review. APL Bioengineering, 7(2), 021502. [Link]
- CoLab. (2019).
- PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol.
- ResearchGate. (n.d.). Methods to Study Phase-Separated Condensates and the Underlying Molecular Interactions.
- ResearchGate. (n.d.). Liquid–liquid phase separation during amphiphilic self-assembly | Request PDF.
- Pure. (2019).
- Quora. (2017). How do surfactants stabilize emulsions?.
-
Khademolhoseini, V., et al. (2021). Recent advances in drug delivery applications of aqueous two-phase systems. Expert Opinion on Drug Delivery, 18(9), 1195-1210. [Link]
- US EPA. (n.d.). Ethanol, 2-(2-propoxyethoxy)- - Substance Details - SRS.
- BuyersGuideChem. (n.d.). This compound | C7H16O3.
- Semantic Scholar. (n.d.).
- NICNAS. (2012). Ethanol, 2-propoxy-: Human health tier II assessment.
- NIST. (n.d.). Ethanol, 2-(2-propoxyethoxy)- - WebBook.
- ResearchGate. (n.d.).
- Chromatography Online. (2015).
-
Li, Y., et al. (2025). Liquid–liquid phase separation-assembled coacervate vesicles for biopharmaceutical delivery. Acta Pharmaceutica Sinica B, 15(3), 1334-1336. [Link]
- LCGC. (2015).
- NIH. (n.d.).
- Haz-Map. (n.d.). This compound - Hazardous Agents.
- ACS Publications. (2023).
- Analytical Sciences Digital Library. (n.d.).
- ResearchGate. (n.d.).
- Western States Machine. (n.d.).
- NIST. (n.d.). Ethanol, 2-(2-propoxyethoxy)- - WebBook.
- NIST. (n.d.). Ethanol, 2-(2-propoxyethoxy)- - WebBook.
-
Platten, F., et al. (2021). Interactions in protein solutions close to liquid–liquid phase separation: ethanol reduces attractions via changes of the dielectric solution properties. Physical Chemistry Chemical Physics, 23(2), 1013-1024. [Link]
- ResearchGate. (n.d.).
-
Pappu, R. V., et al. (2022). A conceptual framework for understanding phase separation and addressing open questions and challenges. eLife, 11, e73465. [Link]
- PubChem. (n.d.). 2-[2-[2-(2-Hydroxyethoxy)propoxy]ethoxy]ethanol.
- NIH. (n.d.).
- ResearchGate. (n.d.). (PDF) Effect of additives upon the phase transition temperature of α,ω-(2-hydroxyethoxy) oligo(propylene oxide) in aqueous solutions.
- PubMed. (1991).
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Technical Support Center: Optimizing Reactions with 2-(2-Propoxyethoxy)ethanol
Welcome to the technical support center for 2-(2-Propoxyethoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile solvent to enhance reaction yields and selectivity. Here, we move beyond theoretical knowledge to provide actionable, field-proven insights in a direct question-and-answer format.
Section 1: Understanding the Tool - Core Properties of this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound, as these directly influence its behavior in a reaction.[1][2] This solvent, a member of the glycol ether family, possesses a unique combination of ether and alcohol functionalities, making it a polar aprotic solvent with a moderately high boiling point.[3][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Synthesis |
| Molecular Formula | C7H16O3[3] | Influences solubility and intermolecular interactions. |
| Molecular Weight | 148.20 g/mol [3] | Relevant for stoichiometric calculations. |
| Boiling Point | 190 °C (approx.) | Allows for a wide range of reaction temperatures; can be challenging to remove post-reaction.[5] |
| Polarity | Polar Aprotic | Capable of dissolving a range of polar and nonpolar reactants.[1][6] Favors certain reaction mechanisms like SN2 by not solvating anions as strongly as protic solvents.[7][8][9] |
| Water Solubility | Miscible | Can be used in aqueous reaction systems, but this property can complicate extractions. |
Section 2: Troubleshooting Common Issues in Synthesis
This section addresses specific challenges you may encounter when using this compound and provides a logical framework for troubleshooting.
Issue: Low Reaction Yield
Question: I'm experiencing a significantly lower yield than expected in my reaction using this compound. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, often related to reaction conditions, reagent purity, or workup procedures.[10][11][12] Let's break down the troubleshooting process.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Step-by-Step Protocol for Yield Improvement:
-
Reagent and Solvent Purity Check:
-
Rationale: Impurities in either the reactants or the this compound can introduce side reactions or poison catalysts.[11] Glycol ethers can also form peroxides over time when exposed to air, which can be detrimental to many reactions.[13]
-
Action:
-
Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Test the solvent for the presence of peroxides, especially if the container has been open for an extended period. If peroxides are present, purify the solvent or use a fresh bottle.
-
Ensure the solvent is anhydrous if your reaction is moisture-sensitive.
-
-
-
Optimization of Reaction Conditions:
-
Rationale: Every reaction has an optimal set of conditions. The high boiling point of this compound allows for a broad temperature range, but this must be carefully optimized.[1]
-
Action:
-
Temperature: Run small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal point. Higher temperatures may increase reaction rate but could also lead to decomposition.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to identify when the reaction has reached completion and to avoid the formation of degradation products.
-
Stoichiometry: Re-evaluate the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.[14]
-
-
-
Workup and Purification Procedure Review:
-
Rationale: The high boiling point and water miscibility of this compound can make product isolation challenging.[5][15]
-
Action:
-
Solvent Removal: Standard rotary evaporation is often insufficient to remove this solvent. Consider high-vacuum distillation or lyophilization if your product is not volatile.[16]
-
Extraction: Due to its water solubility, this compound can complicate aqueous extractions, potentially leading to product loss in the aqueous phase.[17] Perform multiple extractions with a suitable organic solvent and consider back-extraction of the aqueous layer. Salting out by adding a saturated brine solution can help break emulsions and improve phase separation.
-
Purification: If using column chromatography, ensure your product is adequately separated from the high-boiling solvent. A preliminary purification step to remove the bulk of the solvent may be necessary.
-
-
Issue: Poor Selectivity and Side Product Formation
Question: My reaction is producing a mixture of products, leading to poor selectivity. How can the choice of this compound as a solvent influence this, and what can I do to improve selectivity?
Answer: Poor selectivity is often a consequence of the solvent's interaction with reaction intermediates or transition states.[18][19] The polar aprotic nature of this compound can influence which reaction pathway is favored.[6]
Troubleshooting Workflow for Poor Selectivity
Caption: A systematic approach to improving reaction selectivity.
Strategies for Enhancing Selectivity:
-
Leverage Solvent Properties:
-
Rationale: In reactions with competing pathways, such as SN1 versus SN2, the solvent plays a critical role.[2] Polar aprotic solvents like this compound generally favor SN2 reactions by solvating the cation more effectively than the anion, leaving the nucleophile more "naked" and reactive.[8][9][20] In contrast, polar protic solvents stabilize both the carbocation intermediate and the leaving group, favoring SN1 pathways.[8][21]
-
Action: If you are observing a mix of SN1 and SN2 products, the use of this compound should already be favoring the SN2 pathway. To further enhance this, ensure your reaction conditions are optimized for SN2 (e.g., using a strong, unhindered nucleophile).
-
-
Temperature Control:
-
Rationale: Different reaction pathways often have different activation energies. Lowering the temperature can sometimes favor the kinetic product over the thermodynamic product, leading to higher selectivity.
-
Action: Experiment with running the reaction at a lower temperature for a longer duration. This can minimize the energy available for competing, higher-energy side reactions.
-
-
Catalyst or Additive Screening:
-
Rationale: The addition of specific catalysts or additives can steer the reaction towards a particular pathway.
-
Action: Review the literature for your specific reaction class to identify catalysts or additives known to improve selectivity. For example, in some metal-catalyzed reactions, the choice of ligand can have a profound impact on the regioselectivity or stereoselectivity.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Is this compound suitable for nanoparticle synthesis?
A1: Yes, its high boiling point and ability to dissolve a variety of precursors make it a suitable medium for the synthesis of nanoparticles.[22] The solvent can also act as a reducing agent or a capping agent in some cases, influencing the size and morphology of the nanoparticles.[23][24] Optimization of temperature and precursor concentration will be key to controlling the final nanoparticle characteristics.[25][26]
Q2: What are the primary safety concerns when working with this compound?
A2: Like other glycol ethers, this compound requires careful handling. It is a flammable liquid and can cause eye irritation.[27][28] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[29] Be mindful of its potential to form explosive peroxides upon prolonged exposure to air and heat.[13]
Q3: How can I effectively remove this compound from my reaction mixture?
A3: Due to its high boiling point (around 190°C), removal can be challenging.[5]
-
For thermally stable, non-volatile products: High-vacuum distillation is the most effective method.[16]
-
For sensitive products: Consider purification techniques that do not require complete solvent removal beforehand, such as column chromatography or preparative HPLC, although this can be less efficient. Another strategy is to perform a solvent exchange by diluting the reaction mixture with a lower-boiling solvent and then concentrating it, repeating this process several times.
Q4: Can I use this compound in reactions that are sensitive to water?
A4: Yes, but you must use an anhydrous grade of the solvent and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture. As with any hygroscopic solvent, proper storage and handling are critical for moisture-sensitive applications.
References
- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025). Vertex AI Search.
- Solvent effects. Wikipedia.
- Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation C
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
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- 2-PROPOXYETHANOL - Safety D
- SAFETY D
- SAFETY D
- Polar Aprotic Solvents and Side Reactions. Reddit.
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- 2-(PROPOXYETHOXY)ETHANOL. ChemicalBook.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Facile synthesis and morphology evolution of magnetic iron oxide nanoparticles in different polyol processes. New Journal of Chemistry (RSC Publishing).
- Using Ethanol for synthesis of nano-materials and porous m
- SN1 vs SN2. Chemistry LibreTexts.
- Why do polar aprotic solvents favour SN2 but not E2?. Quora.
- Synthesis of Nanoparticles Using Ethanol.
- Bioethanol Conversion into Propylene over Various Zeolite Catalysts: Reaction Optimization and Catalyst Deactiv
- Optimizing Ethanol Production in Saccharomyces cerevisiae at Ambient and Elevated Temperatures through Machine Learning-Guided Combinatorial Promoter Modific
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Technical Support Center: Troubleshooting Analytical Detection of 2-(2-Propoxyethoxy)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical detection of 2-(2-Propoxyethoxy)ethanol (CAS: 6881-94-3). This resource is designed for researchers, scientists, and quality control professionals who are developing and troubleshooting methods for the quantification of this common glycol ether. This guide provides in-depth, experience-based answers to common challenges encountered during experimental workflows, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), the most robust and widely used technique for this application.
Section 1: Frequently Asked Questions - Method Development & Setup
This section addresses foundational questions regarding the setup of a reliable analytical method for this compound.
Q1: What is the recommended primary analytical technique for quantifying this compound?
For the robust identification and quantification of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.[1] The rationale for this choice is threefold:
-
Selectivity: The mass spectrometer provides high-confidence identification based on the analyte's unique mass fragmentation pattern, which is crucial when analyzing complex matrices where chromatographic co-elution can be a problem.[2]
-
Sensitivity: GC-MS offers excellent sensitivity, allowing for the detection of trace levels of the analyte in various sample types, from consumer products to environmental samples.
-
Chromatographic Suitability: this compound has suitable volatility and thermal stability for GC analysis. Specialized GC columns provide excellent separation from other structurally similar glycol ethers.[2][3]
While High-Performance Liquid Chromatography (HPLC) can be used, it often requires a derivatization step to attach a chromophore for UV detection or to improve ionization for LC-MS, which adds complexity to the sample preparation process.[4]
Q2: How should I prepare my samples for analysis?
Sample preparation is critical and must be tailored to the matrix. The goal is to isolate this compound in a volatile organic solvent suitable for GC injection while minimizing interferences.[5]
-
Aqueous Samples (e.g., wastewater): Liquid-Liquid Extraction (LLE) using a water-immiscible solvent like dichloromethane or ethyl acetate is effective.
-
Solid or Semi-Solid Samples (e.g., cosmetics, cleaning products):
-
Solvent Extraction: The sample should be homogenized and extracted with a suitable solvent. Methanol is often a good starting point due to the amphiphilic nature of glycol ethers. Ultrasonic extraction can enhance efficiency.[6]
-
Cleanup: Depending on the complexity of the extract, a Solid-Phase Extraction (SPE) cleanup step may be necessary to remove non-volatile residues or interfering compounds.[7]
-
-
Simple Liquid Matrices (e.g., paints, solvents): A direct "dilute-and-shoot" approach is often feasible. The sample is diluted with a suitable solvent (e.g., methanol, dichloromethane) to bring the analyte concentration within the calibration range.
Key Causality: The choice of solvent is paramount. For GC-MS, the final sample must be in a volatile organic solvent, as water is not compatible with most common GC columns and can damage the system.[5] Using an isotope-labeled internal standard, such as a deuterated or ¹³C-labeled analog, is highly recommended to correct for variability in extraction efficiency and potential matrix effects.
Q3: What are the ideal starting parameters for a GC-MS method?
While method optimization is always required, the following parameters provide a robust starting point for analyzing this compound.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| GC Column | Mid-to-high polarity column, e.g., DB-624, Rxi®-1301Sil MS (cyanopropylphenyl-based) or DB-WAX (polyethylene glycol-based).[2][5] | These columns provide good selectivity for polar compounds like glycol ethers and can resolve them from potential isomers or structurally similar compounds. The 1301Sil MS phase is particularly effective at reducing run times while maintaining resolution.[2] |
| Injector Type | Split/Splitless | Use splitless mode for trace analysis to maximize analyte transfer to the column. Use split mode for higher concentration samples to avoid overloading the column. |
| Injector Temp. | 250 °C | This temperature ensures efficient volatilization of the analyte without causing thermal degradation.[6] |
| Carrier Gas | Helium or Hydrogen | Helium is standard. Hydrogen can provide faster analysis times but requires appropriate safety measures. |
| Oven Program | Start at 40-50°C (hold 2-3 min), ramp 10-15°C/min to 240°C (hold 5 min). | The initial low temperature allows for good focusing of the analytes on the column head. The ramp rate is a balance between separation efficiency and analysis time. A final high-temperature hold helps to "bake out" any less volatile matrix components, preventing ghost peaks.[2] |
| MS Source Temp. | 230 °C | Standard temperature for good ionization efficiency. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) | Use Scan mode during method development to confirm the fragmentation pattern. For quantification, switch to SIM mode using characteristic ions (e.g., m/z 45, 59, 72, 87) to dramatically increase sensitivity and reduce noise. |
Q4: Do I need to derivatize this compound for analysis?
For GC-MS analysis, derivatization is generally not necessary . The molecule has sufficient volatility and thermal stability for direct analysis.[5] However, derivatization might be considered in specific scenarios:
-
Improving Peak Shape: If you observe significant peak tailing due to the terminal hydroxyl group interacting with active sites in the GC system, silylation (e.g., with BSTFA) can block this interaction and produce a sharper, more symmetrical peak.
-
LC-MS Analysis: For LC-MS, derivatization can be used to add a permanently charged group or a more easily ionizable moiety to the molecule, significantly enhancing its response in the mass spectrometer.[8]
Q5: How should I properly store the analyte standard and my samples to ensure stability?
Proper storage is critical to prevent degradation. Glycol ethers, including this compound, are susceptible to autoxidation in the presence of air and light, which can lead to the formation of hazardous peroxides.[1][9]
-
Standards: Store neat standards and stock solutions in amber glass vials with tightly sealed caps at 4°C.[10] It is advisable to purge the headspace with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Prepared Samples: Analyze prepared samples as quickly as possible. If short-term storage is needed, keep them in sealed autosampler vials at 4°C and away from direct light. Long-term storage of extracts is not recommended due to potential solvent evaporation and analyte degradation.
Section 2: Troubleshooting Guide - Common Analytical Issues
This section provides a systematic approach to resolving common problems encountered during the analysis.
Part A: Sample Preparation Issues
Low and variable recovery is almost always a sample preparation issue. The key is to systematically evaluate each step of your process.
Caption: Troubleshooting workflow for low analyte recovery.
Expert Insights:
-
pH: this compound is neutral, so pH should not drastically affect its partitioning. However, matrix components can be affected, influencing extraction.
-
Emulsions: For complex samples like cosmetics, emulsions are common during LLE. Centrifugation or the addition of salt can help break the emulsion.
-
Evaporation Step: This is a frequent source of analyte loss, especially for semi-volatile compounds. Avoid high temperatures and never let the sample go to complete dryness. Reconstitute immediately.
Matrix effects are caused by co-eluting compounds from the sample that either suppress or enhance the ionization of the target analyte in the MS source.[11] While more prominent in LC-MS, they can also occur in GC-MS.
-
Improve Sample Cleanup: The best defense is a cleaner sample. Incorporate an SPE step or a different LLE solvent to better remove interfering matrix components.[11]
-
Dilute the Sample: Dilution is a powerful tool to reduce the concentration of interfering compounds relative to your analyte.[11] This is often the simplest and most effective solution if your method has sufficient sensitivity.
-
Use an Isotope-Labeled Internal Standard (IS): A stable isotope-labeled IS (e.g., d4-labeled) will co-elute with the native analyte and experience the same matrix effects. By using the ratio of the analyte to the IS for quantification, the effect is cancelled out.[12] This is a cornerstone of robust quantitative mass spectrometry.
-
Modify Chromatography: Change the GC oven ramp to better separate the analyte from the interfering compounds.
Part B: Gas Chromatography (GC) Problems
-
Tailing Peak: This is the most common issue for polar analytes.
-
Cause: Active sites (exposed silanols) in the injector liner or the front of the GC column are interacting with the hydroxyl group of the analyte.
-
Solution:
-
Perform Inlet Maintenance: Replace the injector liner and septum. Use a deactivated liner, preferably with glass wool to trap non-volatiles.
-
Clip the Column: Remove the first 10-15 cm from the front of the GC column. This area often accumulates non-volatile residue that creates active sites.
-
Condition the System: After maintenance, perform several injections of a high-concentration standard or a derivatizing agent to passivate the system.
-
-
-
Fronting Peak:
-
Cause: This typically indicates column overload or a poor choice of solvent (solvent-analyte incompatibility).
-
Solution:
-
Dilute the Sample: Your analyte concentration is too high.
-
Check Solvent Focus: Ensure your initial oven temperature is at or slightly below the boiling point of your injection solvent to allow for proper focusing on the column.
-
-
Co-elution compromises quantification accuracy.
-
Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min). This increases the time the analytes spend interacting with the stationary phase, improving resolution.
-
Change the Column: If optimizing the temperature program fails, the column is not selective enough.
-
If using a DB-624, try a WAX-type column, or vice-versa. The different stationary phase chemistry will alter the elution order.
-
Use a longer column (e.g., 60 m instead of 30 m) to increase the total number of theoretical plates and improve resolving power.
-
Ghost peaks are analyte signals appearing in blank injections after a high-concentration sample has been run.
-
Cause: Less-volatile or "sticky" compounds from the sample matrix have deposited in the injector or on the column and are slowly bleeding off in subsequent runs. This compound itself can contribute if the system is not properly cleaned.[2]
-
Solution:
-
Increase Final Oven Temperature/Time: Extend the hold time at the end of your GC run (e.g., to 10 minutes) or increase the final temperature to more effectively bake out contaminants. Ensure you do not exceed the column's maximum temperature limit.[2]
-
Injector Maintenance: Contamination may be in the injector. Replace the liner and septum.
-
Use a Pulsed Splitless Injection: This can help transfer analyte more efficiently to the column, leaving less residue in the inlet.
-
Part C: Mass Spectrometry (MS) Detection & Data Interpretation
-
Switch to SIM Mode: As mentioned in Q3, moving from full scan to Selected Ion Monitoring (SIM) is the most effective way to increase sensitivity. The detector stares at only a few key ions instead of scanning the entire mass range, increasing the signal for your analyte and decreasing the noise.
-
Clean the MS Source: Over time, the ion source becomes contaminated, which reduces ionization efficiency. Follow the manufacturer's procedure for cleaning the source lenses.
-
Check for Leaks: Air leaks into the MS system will increase background noise and decrease sensitivity. Check all fittings and seals.
-
Improve Sample Cleanup: A cleaner sample leads to a quieter baseline and thus a better signal-to-noise ratio.
-
Detector Saturation: At high concentrations, the MS detector can become saturated, causing the response to plateau. Solution: Extend your calibration range with lower concentration points or dilute your high-concentration standards.
-
Matrix Effects: If you are not using an internal standard, matrix effects can cause non-linearity, especially if they are concentration-dependent.
-
Source Contamination: A contaminated ion source can lead to non-linear responses.
-
Co-elution: This is the most likely cause. An interfering compound is eluting at the same time, and its fragments are being added to your analyte's spectrum. Solution: Check the chromatography for peak purity. Use a more selective SIM ion for quantification that is not present in the interfering compound.
-
Source-Related Issues: If the ion source is very dirty or the tuning parameters are incorrect, fragmentation ratios can shift. Solution: Clean and re-tune the mass spectrometer.
Section 3: Protocols & Workflows
Protocol 1: General Purpose GC-MS Method for this compound Quantification
This protocol is a validated starting point for the analysis of this compound in a sample extract dissolved in methanol.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
If using an internal standard (IS), fortify each calibrator and sample with the IS to a final concentration of 1 µg/mL.
-
-
GC-MS System Setup:
-
Use the parameters outlined in the table in Q3 .
-
-
Analysis Sequence:
-
Inject a solvent blank (methanol) to ensure the system is clean.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject a solvent blank to check for carryover.
-
Inject a mid-level calibration standard as a Quality Control (QC) check.
-
Inject the unknown samples.
-
Inject another QC sample every 10-15 injections to monitor system performance.
-
-
Data Processing:
-
Build a calibration curve by plotting the analyte/IS peak area ratio against the concentration of the standards. Use a linear regression with a 1/x weighting. The curve should have an R² value > 0.995.
-
Quantify the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Workflow 2: Systematic Troubleshooting Flowchart
This diagram provides a high-level, logical approach to diagnosing any analytical problem.
Caption: High-level systematic troubleshooting workflow.
Section 4: References
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Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. Ataman Kimya. Available from: [Link]
-
Restek Corporation. (2012). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. Available from: [Link]
-
University of California, Santa Barbara. Sample Preparation Guidelines for GC-MS. UCSB. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc). Cole-Parmer. Available from: [Link]
-
Environment and Climate Change Canada. (2011). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Government of Canada. Available from: [Link]
-
National Center for Biotechnology Information. 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. PubChem. Available from: [Link]
-
National Institute of Standards and Technology. Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Available from: [Link]
-
Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. Available from: [Link]
-
(No valid reference for this number)
-
ResearchGate. 2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra and the fragment of the molecule corresponding to them. ResearchGate. Available from: [Link]
-
U.S. Environmental Protection Agency. Glycol Ethers. EPA. Available from: [Link]
-
National Institute of Standards and Technology. Ethanol, 2-(2-propoxyethoxy)-. NIST Chemistry WebBook. Available from: [Link]
-
PubMed. (2017). Analysis of glycols, glycol ethers, and other volatile organic compounds present in household water-based hand pump sprays. National Library of Medicine. Available from: [Link]
-
(No valid reference for this number)
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PubMed. (1999). Derivatization Procedure and HPLC Determination of 2-ethoxyethanol in Cosmetic Samples. National Library of Medicine. Available from: [Link]
-
LCGC International. (2017). A Look at Matrix Effects. LCGC International. Available from: [Link]
-
(No valid reference for this number)
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Google Patents. CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate. Google Patents. Available from:
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(No valid reference for this number)
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U.S. Environmental Protection Agency. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates. EPA. Available from: [Link]
-
(No valid reference for this number)
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(No valid reference for this number)
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National Center for Biotechnology Information. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PubMed Central. Available from: [Link]
-
PubMed. (2001). Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples. National Library of Medicine. Available from: [Link]
-
(No valid reference for this number)
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ResearchGate. Schematic overview of two strategies to evaluate matrix effects. ResearchGate. Available from: [Link]
-
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resolving compatibility issues of 2-(2-Propoxyethoxy)ethanol with other reagents
Welcome to the comprehensive technical support guide for 2-(2-Propoxyethoxy)ethanol (CAS No. 6881-94-3), also known as diethylene glycol monopropyl ether. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and formulating with this versatile solvent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.
I. Core Properties and Characteristics
This compound is a colorless liquid with a mild odor, valued for its excellent solvency for a wide range of substances, including resins, oils, and waxes. Its unique combination of an ether and an alcohol functional group allows it to be miscible with both water and many organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.2 g/mol [2] |
| Boiling Point | 212-216 °C (lit.) |
| Density | 0.969 g/mL at 25 °C (lit.) |
| Flash Point | 104 °C (219 °F) |
| Solubility in Water | Miscible |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound.
Q1: What are the primary applications of this compound in research and drug development?
A1: Due to its excellent solvency and coupling properties, this compound is utilized as a solvent in various formulations, including coatings, inks, and cleaning agents. In the pharmaceutical industry, its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable excipient in topical and transdermal drug delivery systems. It can also serve as a reaction solvent in organic synthesis.
Q2: How should I properly store this compound to maintain its purity?
A2: To prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is crucial to keep the container tightly sealed to minimize contact with atmospheric oxygen, which can lead to the formation of peroxides.[2][3] For long-term storage, blanketing the container with an inert gas like nitrogen is recommended to prevent oxidation.[3]
Q3: What are the initial signs of degradation in this compound?
A3: The primary sign of degradation is often a change in color, with the typically colorless liquid turning a yellowish hue. An increase in acidity is another indicator of oxidation.[3] The presence of peroxides, a significant safety hazard, can be detected using peroxide test strips or a chemical test involving potassium iodide.[4]
Q4: Can I use this compound with plastic labware?
A4: The compatibility of this compound with plastics varies. It is generally compatible with high-density polyethylene (HDPE), polypropylene (PP), and polytetrafluoroethylene (PTFE) for short-term use.[2][5][6][7][8] However, prolonged contact, especially at elevated temperatures, may cause some plastics to swell, soften, or leach plasticizers. It is always recommended to perform a small-scale compatibility test before extensive use.
III. Troubleshooting Guide: Resolving Compatibility Issues
This guide provides a structured approach to identifying and resolving common compatibility issues encountered during experiments involving this compound.
Issue 1: Unexpected Color Change in Solution
Symptom: Your solution containing this compound has developed a yellow or brownish tint.
Potential Causes & Solutions:
-
Oxidation of the Solvent: As a glycol ether, this compound is susceptible to oxidation, especially in the presence of heat, light, or metal contaminants. This can lead to the formation of aldehydes and ketones, which can be colored.
-
Solution: Use fresh, high-purity solvent for your experiments. If you suspect oxidation, test for peroxides. Consider using a solvent with an added antioxidant if your application allows. Store the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with Acidic Reagents: Strong acids can catalyze degradation reactions, leading to colored byproducts.
-
Solution: If possible, use a less harsh acidic reagent or control the reaction temperature to minimize side reactions. If a strong acid is necessary, add it slowly and with cooling.
-
-
Reaction with Basic Reagents: While generally more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can cause degradation. A yellowish color can develop upon adding a strong base like sodium hydroxide.[9]
-
Solution: Use the mildest basic conditions that are effective for your reaction. Avoid prolonged heating in the presence of strong bases.
-
Caption: Troubleshooting workflow for unexpected color changes.
Issue 2: Formation of a Precipitate
Symptom: An unexpected solid has precipitated from your solution containing this compound.
Potential Causes & Solutions:
-
Incompatibility with a Reagent: The precipitate could be an insoluble salt or complex formed between one of your reagents and the solvent or impurities.
-
Solution: Analyze the precipitate to identify its composition. This will provide clues about the incompatibility. Consider using an alternative solvent if the incompatibility cannot be avoided.
-
-
Change in Solubility: The addition of this compound may have altered the polarity of the solvent system, causing one of your solutes to precipitate.
-
Solution: Adjust the solvent ratio to maintain the solubility of all components. You may need to perform solubility studies to determine the optimal solvent mixture.
-
-
Degradation Product Precipitation: In some cases, degradation products of the solvent or reagents may be insoluble.
-
Solution: Refer to the troubleshooting steps for color change, as degradation is a likely root cause.
-
Issue 3: Viscosity Changes in the Formulation
Symptom: The viscosity of your formulation containing this compound has unexpectedly increased or decreased.
Potential Causes & Solutions:
-
Temperature Effects: Viscosity is temperature-dependent. An increase in temperature will generally decrease viscosity.
-
Solution: Ensure your experiments are conducted under controlled temperature conditions.
-
-
Solvent-Polymer Interactions: this compound can interact with polymeric components in your formulation, affecting their conformation and, consequently, the overall viscosity.
-
Solution: Carefully screen different solvents or co-solvents to find a system that provides the desired viscosity profile. Rheological studies can be very informative.
-
-
Chemical Reactions: Unintended chemical reactions, such as polymerization or degradation, can lead to significant changes in viscosity.
-
Solution: Investigate potential reactive species in your formulation. Analytical techniques such as GPC (for polymers) or LC-MS can help identify changes in molecular weight or the formation of new species.
-
IV. Chemical Compatibility Guide
Understanding the compatibility of this compound with other reagents and materials is critical for experimental success and safety.
Reagent Compatibility
Strong Acids (e.g., Nitric Acid, Sulfuric Acid):
-
Incompatibility: Ethers can undergo cleavage under strongly acidic conditions, especially at elevated temperatures.[8] With strong oxidizing acids like nitric acid, oxidation of the alcohol group and ether linkages can occur, potentially leading to the formation of carboxylic acids and other degradation products, along with the evolution of toxic gases like nitrogen dioxide.[10] The reaction can be exothermic and potentially violent.[11] Concentrated sulfuric acid can act as a dehydrating agent at high temperatures, leading to the formation of alkenes.[12]
-
Observable Signs: Heat generation, color change (yellow to brown), and gas evolution.
-
Recommendation: Avoid mixing with strong, concentrated acids, especially at elevated temperatures. If necessary, use dilute acids and perform the addition slowly with adequate cooling and ventilation.
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide):
-
Incompatibility: Glycol ethers are generally more stable in the presence of bases than acids. However, prolonged contact with strong bases at high temperatures can cause some degradation. The presence of a strong base can deprotonate the terminal alcohol, forming an alkoxide, which may alter its reactivity.
-
Observable Signs: A slight yellowing of the solution may occur over time, especially with heating.[9]
-
Recommendation: Use the mildest basic conditions necessary for your application. Avoid prolonged storage of basic solutions of this compound.
Oxidizing Agents (e.g., Potassium Permanganate, Peroxides):
-
Incompatibility: Strong oxidizing agents will readily react with the alcohol and ether functionalities of this compound. The primary alcohol can be oxidized to a carboxylic acid.[13] The ether linkages are also susceptible to oxidation. These reactions are often highly exothermic and can be vigorous.
-
Observable Signs: A rapid color change (e.g., the purple of potassium permanganate will disappear), heat generation, and potentially gas evolution.
-
Recommendation: Avoid contact with strong oxidizing agents. If an oxidation reaction is intended, it should be performed under controlled conditions with appropriate safety precautions.
Material Compatibility
Table 2: Material Compatibility of this compound
| Material | Compatibility | Notes |
| Metals | ||
| 304 & 316 Stainless Steel | Good | Suitable for most applications. |
| Carbon Steel | Good | May cause slight discoloration in critical applications.[3] |
| Aluminum | Not Recommended | Can be corroded, especially in the presence of water.[3] |
| Copper and its Alloys | Not Recommended | Can be corroded.[3] |
| Galvanized Steel | Not Recommended | The zinc coating can be attacked.[3] |
| Plastics | ||
| High-Density Polyethylene (HDPE) | Good | Suitable for short-term storage and use at room temperature.[2][6][13][14] |
| Polypropylene (PP) | Good | Generally resistant, but not recommended for use with strong oxidizing agents.[5][15][16] |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including this compound.[7][8][11] |
| Elastomers | ||
| Butyl Rubber | Good | Suitable for gaskets and seals.[3] |
| EPDM | Good | Suitable for gaskets and seals.[3] |
| Viton® (FKM) | Not Recommended | May experience swelling and degradation.[3] |
| Neoprene | Not Recommended | May experience swelling and degradation.[3] |
| Natural Rubber | Not Recommended | Significant swelling and degradation are likely.[3] |
V. Experimental Protocols
Protocol 1: Detection of Peroxides in this compound
This protocol describes a qualitative method for detecting the presence of hazardous peroxides.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
5% Potassium iodide (KI) solution
-
Test tube
Procedure:
-
Add 1-3 mL of the this compound sample to a clean test tube.
-
Add an equal volume of glacial acetic acid and mix gently.
-
Add a few drops of the 5% potassium iodide solution.
-
Shake the test tube and observe any color change.
-
Interpretation: The formation of a yellow to brown color indicates the presence of peroxides.[4] The intensity of the color is proportional to the peroxide concentration.
Safety Note: If you suspect a high concentration of peroxides (e.g., visible crystals or a viscous liquid), do not handle the container and contact your institution's environmental health and safety office immediately.
Caption: Workflow for the detection of peroxides.
VI. References
-
Glycol Ethers Properties & Examples, Organic Solvents. (URL not available)
-
PTFE and Teflon Chemical Compatibility. CP Lab Safety. ([Link])
-
What is the reaction between ethanol and sodium hydroxide? Reddit. ([Link])
-
Formulating Water-Based Systems with Propylene-Oxide-Based Glycol Ethers. LyondellBasell. (URL not available)
-
What happens when ethanol is heated in the presence of sulphuric acid? Quora. ([Link])
-
Bacterial Degradation of Glycol Ethers. PubMed. ([Link])
-
PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart. (URL not available)
-
What is the result of the reaction between ethanol and nitric acid? What are the substances produced in this reaction? Quora. ([Link])
-
Glycol Ether Formulation Guide. Scribd. ([Link])
-
Troubleshooting Guide. Sherwin-Williams Industrial Coatings. (URL not available)
-
Chemical Compatibility Guide Polypropylene. CELLTREAT Scientific Products. ([Link])
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (URL not available)
-
HPLC Troubleshooting Guide. (URL not available)
-
Peroxide-Forming Chemicals – Safety Guidelines. (URL not available)
-
HDPE and LDPE Resistance Chart by Chemical. Professional Plastics. ([Link])
-
Peroxide Formation. Department of Chemistry and Biochemistry. ([Link])
-
To carry out reaction of ethanol with alkaline potassium permanganate. YouTube. ([Link])
-
How Glycol Ethers Are Shaping the Future of Chemical Formulations in 2025 and Beyond. (URL not available)
-
Interaction of ethyl alcohol vapor with sulfuric acid solutions. PubMed. ([Link])
-
Teflon® PTFE - Chemical Compatibility Reference Chart. (URL not available)
-
Esterification of ethanol with sulfuric acid: A kinetic study. ResearchGate. ([Link])
-
Peroxide-Forming Chemicals. Environmental Health and Safety - Dartmouth. ([Link])
-
How to prevent compound precipitation during flash column chromatography. Biotage. ([Link])
-
Glycol Ethers Regulations. (URL not available)
-
Teflon® PTFE - Chemical Compatibility Reference Chart. (URL not available)
-
Troubleshooting Guide. Phenomenex. ([Link])
-
What happens when ethanol reacts with alkaline potassium permanganate? Brainly.in. ([Link])
-
CHEMICAL COMPATIBILITY GUIDE Bal Seal® PTFE, Filled PTFE and Polyethylene Seal Materials. (URL not available)
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent. ([Link])
-
Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels - ACS Publications. ([Link])
-
Section 7C: Peroxide Forming Compounds and Reactives. Princeton EHS. ([Link])
-
Polypropylene chemical resistance. Braskem. ([Link])
-
Polyethylene chemical resistance. Braskem. ([Link])
-
H&E Troubleshooting Guide. (URL not available)
-
Does ethanol react with sodium hydroxide? Reddit. ([Link])
-
Polyethylene Chemical Resistance Chart. CDF Corporation. ([Link])
-
Sodium Hydroxide and Ethanol Bath. Environment, Health & Safety. ([Link])
-
PP (Polypropylene) – Chemical Resistance Chart. (URL not available)
-
Comprehensive Polypropylene Chemical Compatibility Chart. The Lab Depot. ([Link])
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- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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Technical Support Center: Safe Disposal of 2-(2-Propoxyethoxy)ethanol Waste in the Laboratory
Welcome to the Technical Support Center for the safe handling and disposal of 2-(2-Propoxyethoxy)ethanol, also known as Diethylene Glycol Propyl Ether (DGPE). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of waste containing this solvent. Adherence to these protocols is critical for laboratory safety and environmental protection.
Understanding the Hazard Profile of this compound
Before handling disposal, it is crucial to understand the inherent risks associated with this compound. This colorless liquid is a solvent used in various applications, including coatings, inks, and cleaners.[1] Key hazards include:
-
Eye Irritation : Classified as causing serious eye irritation (GHS Category 2).[2][3][4] Accidental exposure can lead to significant discomfort and potential damage.
-
Peroxide Formation : Like other glycol ethers, it may form explosive peroxides upon prolonged exposure to air and light.[1][2] This is a critical consideration for storage and disposal of aged containers.
-
Combustibility : It is a flammable liquid and vapor, requiring precautions against ignition sources.[5][6]
-
Toxicity : While acute toxicity is moderate, it can cause central nervous system depression in rodents.[1] Some studies indicate potential for kidney and liver toxicity with sub-chronic oral exposure.[1]
| Property | Value | Source |
| Molecular Formula | C7H16O3 | [2][7][8][9] |
| CAS Number | 6881-94-3 | [1][8] |
| Boiling Point | 212-216°C | [7][8] |
| Flash Point | 210°F (99°C) | [7][8] |
| Density | 0.969 g/mL at 25°C | [7][8] |
Standard Operating Procedure for Waste Disposal
This section outlines the step-by-step protocol for the safe disposal of this compound waste.
Immediate Waste Segregation
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal.
Workflow for Waste Segregation:
Caption: Workflow for immediate segregation of this compound waste.
Waste Container Management
-
Container Selection : Use chemically resistant containers (e.g., high-density polyethylene) with secure screw caps.
-
Labeling : All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The date of waste accumulation start.
-
-
Closure : Keep waste containers closed at all times, except when adding waste.
On-Site Accumulation and Storage
-
Store waste in a designated, well-ventilated hazardous waste accumulation area.[6]
-
Ensure the storage area is away from heat, sparks, open flames, and direct sunlight.[5][6][10]
-
Secondary containment is highly recommended to prevent the spread of spills.
Final Disposal
-
Disposal must be conducted through a licensed hazardous waste disposal company.
-
Chemical waste generators are responsible for determining if the waste is classified as hazardous and for ensuring its proper disposal according to local, regional, and national regulations.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and disposal of this compound waste.
Q1: I have an old container of this compound. How can I tell if it has formed peroxides?
A1: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystals, a viscous liquid, or a cloudy appearance. However, the absence of these signs does not guarantee the absence of peroxides. If the container is old, has been exposed to air, or if you are uncertain, it is best to assume peroxides may be present and handle it with extreme caution. Contact your EHS department immediately for guidance on testing for and managing peroxide-forming chemicals.
Q2: What should I do in case of a small spill of this compound waste?
A2: For small spills:
-
Ensure the area is well-ventilated.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[10]
-
Collect the absorbent material in a designated hazardous waste container.[10]
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
Q3: Can I dispose of small amounts of this compound down the drain?
A3: Absolutely not. this compound is harmful to aquatic life.[2] Disposing of this chemical down the drain is a violation of environmental regulations and can harm the ecosystem. All waste, regardless of quantity, must be collected and disposed of as hazardous waste.
Q4: What are the appropriate types of gloves to wear when handling this waste?
A4: Nitrile gloves are generally recommended for handling this compound.[2] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or in the case of a large spill, heavier-duty gloves may be necessary. Consult the manufacturer's compatibility chart for specific glove materials.
Q5: How do I manage waste from experiments where this compound is mixed with other chemicals?
A5: Waste containing mixtures of chemicals must be treated with caution.
-
Assume the mixture is hazardous.
-
List all components and their approximate concentrations on the hazardous waste label.
-
Be aware of potential chemical incompatibilities within the waste container. For example, do not mix with strong oxidizing agents.[5]
-
Consult your EHS department for guidance on the proper disposal of chemical mixtures.
Decision Tree for Mixed Waste Disposal:
Caption: Decision-making process for the disposal of mixed chemical waste.
References
-
This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 21, 2026, from [Link]
-
2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
SAFETY DATA SHEETS - 杭州智化科技有限公司. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ethanol,2-(2-propoxyethoxy) - ChemBK. (2024, April 9). Retrieved January 21, 2026, from [Link]
-
Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc) - Cole-Parmer. (n.d.). Retrieved January 21, 2026, from [Link]
-
This compound | C7H16O3 - BuyersGuideChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Safety Data Sheet: 2-(2-butoxyethoxy)ethanol - Chemos GmbH&Co.KG. (2020, November 5). Retrieved January 21, 2026, from [Link]
-
Ethanol, 2-(2-propoxyethoxy)- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ethanol, 2-propoxy- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved January 21, 2026, from [Link]
-
Frequent Questions About Hazardous Waste Identification | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]
-
Hazardous Waste | US EPA. (n.d.). Retrieved January 21, 2026, from [Link]
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- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6881-94-3 Name: this compound [xixisys.com]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-(2-Propoxyethoxy)ethanol and Alternative Glycol Ethers in Research and Pharmaceutical Applications
Introduction: Navigating the Glycol Ether Landscape
Glycol ethers represent a versatile class of organic solvents, indispensable in numerous industrial and scientific applications, from pharmaceutical formulations and coatings to advanced cleaning solutions.[1][2] Their unique molecular structure, containing both an ether and an alcohol functional group, imparts amphiphilic properties, allowing for miscibility with both aqueous and organic phases.[3] This dual nature makes them powerful solvents and highly effective coupling agents.
Glycol ethers are broadly categorized into two families based on their manufacturing precursor: the ethylene-based "E-series" and the propylene-based "P-series".[1][2] While both series offer a wide range of solvency, volatility, and compatibility, a critical divergence emerges in their toxicological profiles. This distinction is paramount for researchers and drug development professionals, where safety and biocompatibility are as crucial as performance.
This guide provides an in-depth comparison of 2-(2-Propoxyethoxy)ethanol , an E-series glycol ether, against key alternatives from both the E- and P-series. We will dissect their physicochemical properties, evaluate their performance in relevant applications, and critically assess their safety profiles. The objective is to equip scientists and researchers with the data-driven insights necessary to make informed solvent selection decisions for their specific applications.
Comparative Overview of Selected Glycol Ethers
For this analysis, we will compare our primary subject, this compound, with three other widely used glycol ethers that represent different facets of the solvent landscape:
-
This compound (Diethylene Glycol Monopropyl Ether, DPEP) : An E-series solvent with a relatively low evaporation rate.
-
2-Butoxyethanol (Ethylene Glycol Monobutyl Ether, EGBE) : A ubiquitous, faster-evaporating E-series solvent known for its excellent solvency and surfactant properties.[4]
-
Diethylene Glycol Monoethyl Ether (DEGEE) : Another common E-series solvent, often used as a coalescent, and in cosmetics and wood stains.[5][6]
-
Dipropylene Glycol n-Propyl Ether (DPnP) : A P-series alternative that serves as a functional counterpart to DPEP, noted for its more favorable safety profile.[7][8]
Below is a visual representation of their chemical structures.
Caption: Chemical structures of the compared E-Series and P-Series glycol ethers.
Physicochemical Properties: A Quantitative Comparison
The selection of a solvent is fundamentally driven by its physical and chemical properties. These parameters dictate its behavior in a formulation, its processing characteristics, and its interaction with other components. The following table summarizes key physicochemical data for our selected glycol ethers.
| Property | This compound | 2-Butoxyethanol | Diethylene Glycol Monoethyl Ether | Dipropylene Glycol n-Propyl Ether |
| CAS Number | 6881-94-3[9] | 111-76-2 | 111-90-0[6] | 29911-27-1 |
| Series | E-Series | E-Series | E-Series | P-Series |
| Molecular Formula | C₇H₁₆O₃ | C₆H₁₄O₂ | C₆H₁₄O₃ | C₉H₂₀O₃ |
| Molecular Weight ( g/mol ) | 148.20[9] | 118.17 | 134.17[6] | 176.2[3] |
| Boiling Point (°C) | 212 - 216[10] | 171 | 192 - 202[6] | 213[3] |
| Flash Point (°C) | 99[10] | 67 | 91[6] | 88[3] |
| Density (g/mL @ 25°C) | 0.969[10] | 0.90 | 0.989 | 0.916 |
| Viscosity (cP @ 25°C) | ~3.9 | 2.9 | 3.85[11] | 4.9 |
| Surface Tension (mN/m @ 25°C) | Data not available | 27.4 | ~31.8 | 26.4 |
| Water Solubility | Miscible | Miscible[4] | Miscible[11] | Significant |
| Vapor Pressure (mmHg @ 20°C) | <0.1 | 0.76 | <0.1[5] | <0.1 |
Note: Some values are approximated from available literature and may vary slightly depending on the source.
Expert Analysis: The data reveals a clear distinction in volatility. 2-Butoxyethanol (EGBE) is the most volatile of the group, with the lowest boiling point and highest vapor pressure. This makes it suitable for applications requiring faster drying times, such as in certain cleaning products or spray coatings. In contrast, This compound (DPEP) , DEGEE , and DPnP are low-volatility solvents, a desirable trait for applications like high-quality paint film formation, printing inks, and as components in brake fluids where solvent retention is critical.[5][12]
The P-series DPnP has the highest molecular weight and viscosity, which can be advantageous in formulations where a thicker consistency and slower penetration are desired. All four solvents exhibit good water solubility, underscoring their utility as coupling agents in aqueous-organic systems.
Performance in Application-Critical Areas
Solvency and Coupling Efficacy
The primary function of these molecules is to act as a solvent. Their ability to dissolve a wide range of materials, including resins, oils, greases, and dyes, is a key performance indicator.
-
E-Series (DPEP, EGBE, DEGEE): These are powerful solvents for materials like nitrocellulose, epoxy resins, and cellulose acetate.[5] EGBE, in particular, is an exceptional solvent for paints, coatings, and cleaners due to its ability to dissolve both polar and non-polar substances like grease and dirt.[13]
-
P-Series (DPnP): P-series ethers like DPnP are also high-performance solvents, effective for a broad variety of resins including acrylics, epoxies, and polyurethanes.[2] DPnP is noted for its excellent oil solubility and its ability to provide good coalescing performance, especially when blended with more hydrophobic materials.[7]
This strong, broad-based solvency is why these compounds are often used as coupling agents to create stable, homogenous mixtures of otherwise immiscible components, a critical function in products ranging from industrial cleaners to pesticide formulations.
Use in Pharmaceutical and Cosmetic Formulations
In drug development and cosmetics, these solvents are valued for more than just their solvency.
-
Penetration Enhancement: Glycol ethers like DEGEE can enhance the absorption of active ingredients through the skin. This property is leveraged in transdermal drug delivery systems and topical cosmetic formulations to improve the efficacy of the active compound. The European Commission's Scientific Committee on Consumer Products (SCCP) has opined that DEGEE is safe for use in most cosmetic products up to a concentration of 1.5%, provided certain purity standards are met.[14]
-
Formulation Stability: Their ability to act as a solvent and co-solvent helps prevent the separation of ingredients in a formulation and can maintain clarity even under varying temperatures. In latex emulsion coatings, they can prevent the coagulation of the emulsion when hydrophobic solvents are introduced.[7]
The Decisive Factor: A Toxicological Comparison
For researchers and drug development professionals, the safety and toxicological profile of an excipient or solvent is a non-negotiable aspect of selection. This is where the distinction between E-series and P-series glycol ethers becomes most critical.
E-Series Glycol Ethers (DPEP, EGBE, DEGEE): The primary toxicological concern with E-series glycol ethers stems from their metabolism in the body. They are metabolized by alcohol dehydrogenase to their corresponding alkoxyacetic acids.[1] Certain shorter-chain E-series ethers, particularly those based on methyl and ethyl alcohols, are known reproductive and developmental toxicants in animal studies, causing testicular atrophy and birth defects.[15]
-
Longer-Chain E-Series: While longer-chain E-series ethers like the propyl (DPEP) and butyl (EGBE) ethers do not typically cause the same reproductive effects, they present other concerns.[15] EGBE is known to cause red blood cell fragility and hemolysis (destruction of red blood cells), particularly in rodents.[15] While humans are significantly less sensitive to this effect, it remains a noted hazard.[16] Due to these potential hazards, the use of many E-series glycol ethers has been curtailed in consumer products and certain industrial applications.
P-Series Glycol Ethers (DPnP): The P-series glycol ethers are metabolized via a different pathway. The presence of a methyl group on the propylene oxide-derived backbone sterically hinders the enzymatic action that produces the toxic alkoxyacetic acid metabolites seen with the E-series.[17]
-
Favorable Safety Profile: This metabolic difference results in a significantly lower toxicity profile for P-series ethers.[1] They are not associated with the reproductive, developmental, or hematological toxicities that characterize many E-series compounds.[15] This superior safety profile is the primary reason why P-series glycol ethers like DPnP have increasingly replaced their E-series counterparts in a multitude of applications.[1]
Caption: A logical workflow for solvent selection in pharmaceutical applications.
Experimental Protocols: Determining Thermodynamic Solubility
To provide actionable guidance, we present a standardized protocol for evaluating a key performance metric: the solubility of a drug substance. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[18]
Objective: To determine the saturation solubility of a drug substance in this compound and its alternatives at a specific temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) or compound of interest (powdered).
-
The selected glycol ether solvents (DPEP, EGBE, DEGEE, DPnP).
-
Scintillation vials (20 mL) with tight-fitting caps.
-
Orbital shaker with temperature control.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.
Methodology:
-
Preparation: Add an excess amount of the API to each scintillation vial. The goal is to ensure that a saturated solution is formed and solid material remains after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10 mL) of each respective glycol ether solvent into the vials.[18]
-
Equilibration: Tightly cap the vials to prevent any solvent evaporation.[18] Place the vials into an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and a moderate agitation speed (e.g., 150 rpm).[18]
-
Equilibration Time: Allow the mixtures to equilibrate for a period of 24 to 72 hours. The exact time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[18]
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial for analysis. This step is critical to remove any undissolved particulates.
-
Analysis: Prepare appropriate dilutions of the filtrate and analyze the concentration of the API using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the solubility of the API in each solvent, typically expressed in mg/mL.
This self-validating system, where equilibrium is confirmed over time, ensures that the measured solubility is a true thermodynamic value, providing a reliable basis for comparison and formulation decisions.
Conclusion and Recommendations
This compound is a capable, low-volatility E-series glycol ether with strong solvency properties. However, when compared to its alternatives, a nuanced picture emerges.
-
For applications requiring faster evaporation, 2-Butoxyethanol (EGBE) is a superior choice, though its potential for hemolytic effects must be considered.
-
For general-purpose solvency with low volatility, DPEP and DEGEE are effective.
-
Crucially, for any application involving human contact, particularly in drug development and cosmetics, the toxicological profile is paramount. The P-series alternative, Dipropylene Glycol n-Propyl Ether (DPnP) , offers comparable performance characteristics—good solvency, low volatility, and effective coupling—without the inherent toxicological concerns of the E-series.[8] Its more favorable safety profile makes it the recommended choice for new formulations where a substitute is viable.
The overarching trend in the pharmaceutical and chemical industries is a move towards "greener" and safer solvents.[19] While E-series glycol ethers have a long history of use, the superior safety profile of P-series ethers makes them the more prudent and forward-looking choice for researchers, scientists, and drug development professionals.
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2-[2-(2-Propoxyethoxy)ethoxy]ethanol | C9H20O4 | CID 11355992 - PubChem. Available from: [Link]
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-
Glycol Ether Toxicology - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. Available from: [Link]
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What are Glycol Ethers?. European Solvents Industry Group. Available from: [Link]
- Glycol Ethers Properties & Examples, Organic Solvents. Dow Chemical Company.
- The Toxicology of Glycol Ethers and its Relevance to Man. (1995). European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC).
-
DOWANOL™ DPnP Glycol Ether | Dow Inc. Dow Chemical Company. Available from: [Link]
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2-Butoxyethanol - Wikipedia. Wikipedia. Available from: [Link]
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BUTOXYETHANOL - Ataman Kimya. Available from: [Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC - PubMed Central. (2023). National Center for Biotechnology Information. Available from: [Link]
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Diethylene glycol monoethyl ether - Ataman Kimya. Available from: [Link]
- Dow oxygen
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Differences Between Propylene Glycol, Ethylene Glycol, and Glycol Ether EE. (2024). Lanhe Chemical. Available from: [Link]
-
Solvent selection for pharmaceuticals. (2010). ResearchGate. Available from: [Link]
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DOWANOL DPnP Glycol Ether - Ataman Kimya. Available from: [Link]
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2-BUTOXYETHANOL - Ataman Kimya. Available from: [Link]
-
Diethylene Glycol Monoethyl Ether – DGMEE - Advance Petrochemicals Ltd. Available from: [Link]
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-
Glycols & their differences. (2012). PrintPlanet.com. Available from: [Link]
-
2-(2-Prop-2-ynoxyethoxy)ethanol: Properties and Applications of a Versatile PEG Linker. Available from: [Link]
-
What is 2-Butoxyethanol - Industrial Chemicals - Ecolink, Inc. Available from: [Link]
-
OPINION ON Diethyleneglycol monoethylether. (2006). European Commission. Available from: [Link]
- A Proposed Protocol for Deformulation Studies. (2023). Hill Publishing Group.
-
Glycol ether - oxytec. Available from: [Link]
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2-(2-Phenoxyethoxy)ethanol. Available from: [Link]
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-
Dowanol Dpnp Glycol Ether 185kg - Univar Solutions. Available from: [Link]
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This compound | C7H16O3 - BuyersGuideChem. Available from: [Link]
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DOWANOL DPnB - Ataman Kimya. Available from: [Link]
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A Comparative Guide for Researchers and Drug Development Professionals: 2-(2-Propoxyethoxy)ethanol vs. 2-Butoxyethanol as a Solvent
In the landscape of industrial and pharmaceutical solvents, glycol ethers stand out for their versatile solvency and coupling properties. Among them, 2-(2-Propoxyethoxy)ethanol and 2-Butoxyethanol are frequently employed in a range of applications, from coatings and cleaning formulations to drug synthesis and delivery systems. While both belong to the same chemical family, their distinct molecular structures give rise to significant differences in performance, safety, and application suitability. This guide provides a comprehensive, data-driven comparison to assist researchers, scientists, and drug development professionals in making an informed solvent selection.
At a Glance: Key Physicochemical Properties
A fundamental understanding of a solvent's physical and chemical characteristics is paramount for formulation development and process optimization. The following table summarizes the key properties of this compound and 2-Butoxyethanol.
| Property | This compound | 2-Butoxyethanol |
| Molecular Formula | C₇H₁₆O₃ | C₆H₁₄O₂ |
| Molecular Weight | 148.2 g/mol [1] | 118.17 g/mol [2][3] |
| Boiling Point | 212-216 °C | 171 °C[2] |
| Vapor Pressure | 0.05 mmHg @ 20°C | 0.8 mmHg @ 20°C[2] |
| Density | 0.969 g/mL @ 25°C | 0.90 g/cm³ @ 20°C[2][3] |
| Flash Point | 117.3 °C | 67 °C[2] |
| Viscosity | Not readily available | 2.9 cP @ 25°C[2] |
| Surface Tension | Not readily available | 27.4 mN/m @ 25°C |
| Solubility in Water | Soluble[1] | Miscible[2] |
The most notable distinctions lie in their boiling points and vapor pressures. This compound exhibits a significantly higher boiling point and consequently, a much lower vapor pressure than 2-butoxyethanol. This lower volatility translates to a slower evaporation rate, a critical factor in applications such as coatings, where it can act as a coalescing agent to ensure proper film formation.[4] Conversely, the higher vapor pressure of 2-butoxyethanol leads to faster evaporation, which can be advantageous in certain cleaning applications where rapid drying is desired.
Solvency Power: A Deeper Dive with Hansen Solubility Parameters
To quantify and compare the solvency characteristics of these two glycol ethers, we can utilize Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a solvent can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A substance will dissolve in a solvent when the HSP values of both are similar.
| Hansen Solubility Parameter | This compound (cal/cm³)^½ | 2-Butoxyethanol (cal/cm³)^½ |
| δD (Dispersion) | 7.82 | 7.76 |
| δP (Polar) | 3.52 | 2.49 |
| δH (Hydrogen Bonding) | 5.52 | 6.01 |
To convert to MPa½, multiply by 2.05.[5]
The HSP data reveals subtle but important differences. Both solvents have very similar dispersion forces. However, this compound has a slightly higher polar component, while 2-butoxyethanol has a slightly stronger hydrogen bonding component. These differences can influence their ability to dissolve specific polymers, resins, or active pharmaceutical ingredients (APIs). For instance, a solute with a higher polarity might show better solubility in this compound.
Performance in Key Applications
The practical performance of these solvents is best understood by examining their roles in specific applications.
Coalescing Agents in Latex Paints
In water-based latex paints, coalescing agents are crucial for proper film formation.[4] They temporarily soften the polymer particles, allowing them to fuse together into a continuous, durable film as the water evaporates.[4][5] The lower volatility of this compound makes it a potentially more efficient coalescing agent, as it remains in the film longer to facilitate this process.
Experimental Workflow: Evaluating Coalescing Agent Performance
To quantitatively compare the performance of these two solvents as coalescing agents, the following experimental workflow can be employed:
Caption: Experimental workflow for comparing coalescing agent performance.
Solvents in Cleaning Formulations
Both solvents are effective in cleaning formulations due to their ability to dissolve greasy and oily soils.[6] Their amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, allows them to act as coupling agents, stabilizing mixtures of water and organic components.
The choice between the two often depends on the specific cleaning task. The faster evaporation of 2-butoxyethanol might be preferred for manual cleaning processes where quick drying is desirable. In contrast, the slower evaporation of this compound could be beneficial in immersion cleaning or in formulations where prolonged contact time is needed to dissolve stubborn residues.
Experimental Protocol: Evaluating Cleaning Efficacy
A standardized method to compare the cleaning performance of the two solvents on a greasy soil can be conducted as follows:
-
Substrate Preparation: Prepare standardized pre-soiled panels (e.g., stainless steel) with a consistent amount of a representative greasy soil (e.g., a mixture of vegetable oil, animal fat, and particulate matter).
-
Cleaning Solution Preparation: Prepare cleaning solutions containing a set concentration of either this compound or 2-butoxyethanol in a water-based detergent formulation. A control solution without either solvent should also be prepared.
-
Cleaning Test:
-
Efficacy Assessment:
-
After cleaning, rinse the panels with deionized water and allow them to dry completely.
-
Quantify the cleaning efficacy by measuring the reflectance of the cleaned surface using a colorimeter or by gravimetric analysis (weighing the panel before and after cleaning to determine the amount of soil removed).
-
-
Data Analysis: Compare the cleaning efficacy of the formulations containing each solvent against each other and the control.
Health, Safety, and Environmental Considerations
A critical aspect of solvent selection is a thorough evaluation of the associated health, safety, and environmental risks.
| Hazard Consideration | This compound | 2-Butoxyethanol |
| GHS Hazard Pictograms | Irritant | Flammable, Toxic, Irritant, Health Hazard |
| Primary Health Concerns | Eye and skin irritation.[1] | Eye, skin, and respiratory irritation; potential for blood, kidney, and liver effects with high exposure.[10][11][12] |
| Reproductive/Developmental Toxicity | Not considered a reproductive or developmental toxicant at non-maternally toxic doses. | Not demonstrated to have the reproductive effects seen in other glycol ethers like 2-methoxyethanol. |
| Workplace Exposure Limits (ACGIH TLV-TWA) | Not established | 20 ppm[2] |
2-Butoxyethanol has a more extensive toxicological profile, with established concerns regarding irritation and potential systemic effects at high exposure levels.[10][11][12] It is also classified as a suspected human carcinogen (IARC Group 3).[10] this compound is generally considered to have a more favorable toxicological profile, with its primary hazards being irritation.[1][3] However, as with any chemical, appropriate personal protective equipment should always be used.
From an environmental perspective, both solvents are considered readily biodegradable.[13] However, the lower vapor pressure of this compound results in lower volatile organic compound (VOC) emissions, which is a significant advantage in formulations subject to environmental regulations.
Conclusion: Making the Right Choice
The selection between this compound and 2-butoxyethanol is not a matter of one being universally "better" than the other, but rather a decision based on the specific requirements of the application.
Choose this compound when:
-
A slow evaporation rate is desired, such as in high-performance coatings requiring excellent film formation.
-
Low VOC emissions are a primary concern.
-
A more favorable health and safety profile is a priority.
Choose 2-Butoxyethanol when:
-
A faster evaporation rate and quick drying time are needed, for example, in certain cleaning applications.
-
A strong, well-characterized solvency for a wide range of materials is required.
-
Cost is a significant driving factor, as it is generally a more widely produced and economical option.
By carefully considering the detailed performance data, safety profiles, and experimental evidence presented in this guide, researchers, scientists, and drug development professionals can confidently select the optimal glycol ether solvent for their specific needs, ensuring both efficacy and safety in their formulations and processes.
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Environmental Engineering and Management Journal. (2015). DEVELOPMENT AND OPTIMIZATION OF WATER BASED PAINT FORMULA IN ORDER TO REDUCE VOCs EMISSIONS. Retrieved from [Link]
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A Comparative Toxicological Analysis of Propylene Glycol Ethers for Researchers and Drug Development Professionals
Introduction
Propylene glycol ethers (PGEs) are a widely utilized class of solvents in numerous industrial, commercial, and pharmaceutical applications, including paints, cleaners, inks, and drug formulations.[1] Their favorable solvency characteristics, coupled with a generally low order of toxicity, have made them attractive alternatives to the more hazardous ethylene glycol ethers.[2] However, subtle differences in the chemical structure among various PGEs can lead to variations in their toxicological profiles. This guide provides an in-depth comparative analysis of the toxicity of three key propylene glycol ethers: Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPGME), and Tripropylene Glycol Methyl Ether (TPGME).
This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in solvent selection, hazard identification, and risk assessment. The information presented herein is a synthesis of data from extensive toxicological studies and authoritative regulatory sources.
The Critical Role of Metabolism in Propylene Glycol Ether Toxicity
The toxicity of glycol ethers is intrinsically linked to their metabolic pathways. Ethylene glycol ethers, for instance, can be metabolized to toxic alkoxyacetic acids, which are responsible for their characteristic reproductive and developmental toxicities.[2][3] In contrast, the primary isomers (α-isomers) of propylene glycol ethers, which are the main components of commercial products, are metabolized differently and do not form these toxic acidic metabolites.[2] This metabolic divergence is a key determinant of the lower toxicity profile of PGEs.
The commercial synthesis of PGME results in a mixture of two isomers: the α-isomer (1-methoxy-2-propanol) and the β-isomer (2-methoxy-1-propanol). The β-isomer, which has a primary hydroxyl group, can be metabolized to 2-methoxypropionic acid, a compound that has been associated with developmental toxicity.[4][5] However, commercial-grade PGME typically contains less than 0.5% of the β-isomer, and studies on these commercial mixtures have not shown the reproductive and developmental toxicities associated with ethylene glycol ethers.[6][7]
Metabolic Pathway of Propylene Glycol Ethers
Caption: Metabolic pathways of PGME isomers.
Comparative Toxicity Data
The following table summarizes the key toxicological endpoints for PGME, DPGME, and TPGME, providing a clear comparison of their relative toxicities.
| Toxicological Endpoint | Propylene Glycol Methyl Ether (PGME) | Dipropylene Glycol Methyl Ether (DPGME) | Tripropylene Glycol Methyl Ether (TPGME) |
| Acute Oral Toxicity (LD50, rat) | 6100 mg/kg[6] | 5180-5400 mg/kg[8] | 3400 mg/kg[9] |
| Acute Dermal Toxicity (LD50, rabbit) | >2000 mg/kg[10] | 9500 to >19000 mg/kg[8] | 15400 mg/kg[9] |
| Acute Inhalation Toxicity (LC50, rat) | >7000 ppm (6 hours)[6] | >500 ppm (highest attainable concentration)[8] | >30 ppm (8 hours)[9] |
| Skin Irritation | Non-irritating[6] | Not a skin irritant[8] | Not likely to cause significant irritation[11] |
| Eye Irritation | Non-irritating[6] | Slightly irritating[8] | Slight transient irritation[11] |
| Genotoxicity | Not genotoxic[1][6] | Not genotoxic[8] | No evidence of genotoxicity[12] |
| Developmental Toxicity | Not a developmental toxicant[1][6] | Not teratogenic[8] | No evidence of developmental toxicity[12] |
| Reproductive Toxicity | Not a reproductive toxicant[1][6][7] | Not a reproductive toxicant[13] | No adverse effects observed[9] |
| Carcinogenicity | Not carcinogenic[14] | Not carcinogenic[13] | Not classified as a carcinogen[9] |
In-Depth Toxicological Profiles
Propylene Glycol Methyl Ether (PGME)
PGME exhibits low acute toxicity via oral, dermal, and inhalation routes.[6] It is not a skin or eye irritant.[6] Extensive testing has shown that PGME is not genotoxic, carcinogenic, or a reproductive or developmental toxicant.[1][6][14] At high concentrations (e.g., 3000 ppm), neurotoxic signs such as central nervous system depression have been observed in animal studies.[6] The occupational exposure limit for PGME is typically around 100 ppm.[7]
Dipropylene Glycol Methyl Ether (DPGME)
DPGME, a mixture of four isomers, also demonstrates low acute toxicity through oral, dermal, and inhalation exposure.[8][15] It is not a skin sensitizer or irritant and is only slightly irritating to the eyes.[8] Repeated dose inhalation studies have shown effects like central nervous system depression and adaptive liver changes at high concentrations (300-400 ppm).[8] DPGME is not considered to be teratogenic, genotoxic, or carcinogenic.[8][13] The permissible exposure limit (PEL) set by OSHA is 100 ppm as an 8-hour time-weighted average.[15]
Tripropylene Glycol Methyl Ether (TPGME)
TPGME is a slow-evaporating solvent with low toxicity.[16] It has a low potential for skin and eye irritation.[11] While data is less extensive compared to PGME and DPGME, available information indicates that TPGME is not genotoxic and does not cause reproductive toxicity.[9][12] Ingestion of large amounts may cause anesthetic or narcotic effects.[17]
Experimental Protocols for Toxicological Assessment
To ensure the scientific integrity and reproducibility of toxicity data, standardized experimental protocols are crucial. The following are detailed methodologies for key toxicological assays, based on internationally recognized guidelines.
Experimental Workflow for Acute Toxicity Testing
Caption: General workflow for acute toxicity studies.
1. Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance following oral administration.
-
Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner using fixed doses (5, 50, 300, 2000, or 5000 mg/kg).[7][18] The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.[18]
-
Procedure:
-
Sighting Study: A preliminary study is conducted with single animals to determine the appropriate starting dose for the main study.[18]
-
Animal Selection and Preparation: Healthy, young adult female rats are used. They are fasted prior to dosing.[7]
-
Dose Administration: The test substance is administered as a single dose by gavage.[7]
-
Observation: Animals are observed for at least 14 days.[18] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.
-
Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[7]
-
2. In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][14]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test substance (e.g., propylene glycol ether) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Experimental Workflow for Genotoxicity Assessment (Ames Test)
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efficacy of 2-(2-Propoxyethoxy)ethanol in different industrial applications
An In-Depth Technical Guide to the Efficacy of 2-(2-Propoxyethoxy)ethanol in Industrial Applications
Introduction: A Multifaceted Solvent for Modern Formulations
This compound, also known as Diethylene Glycol Monopropyl Ether, is a high-performance solvent and coupling agent belonging to the P-series of glycol ethers.[1][2] Its unique molecular structure, featuring both ether and alcohol functionalities, grants it a desirable combination of properties: high solvency for a wide range of substances, complete water miscibility, a low evaporation rate, and a high boiling point.[3][4] These characteristics make it an effective and often superior choice in a variety of industrial applications, from advanced coatings to high-performance cleaning formulations.
Historically, the E-series of glycol ethers, derived from ethylene oxide, were prevalent in the market. However, growing toxicological concerns have led to a significant shift towards the demonstrably safer P-series, which are derived from propylene oxide.[1][2] This guide provides a comparative analysis of this compound's efficacy against common alternatives in its primary applications, supported by experimental frameworks and performance data.
Core Application 1: High-Efficiency Coalescing Agent in Water-Based Coatings
Mechanism of Action: In water-based latex or dispersion paints, polymer particles are suspended in water. For these particles to form a continuous, durable film upon drying, they must soften, fuse together, and overcome their natural repulsion. A coalescing agent, like this compound, acts as a temporary plasticizer. It partitions into the polymer particles, lowering the glass transition temperature (Tg) and allowing them to merge effectively at ambient temperatures. After the film has formed, the coalescent slowly evaporates, and the film regains its original hardness and durability.[3]
Experimental Workflow: Coalescence Process
Caption: Workflow of latex paint film formation mediated by a coalescing agent.
Comparative Performance: The primary measure of a coalescing agent's effectiveness is its ability to lower the Minimum Film Formation Temperature (MFFT) of a latex formulation. A lower MFFT allows for the application of coatings in a wider range of environmental conditions.
| Property | This compound | 2-Butoxyethanol (E-Series) | Benzyl Alcohol |
| MFFT Depression | Excellent | Good | Moderate |
| Evaporation Rate (BuAc=1) | 0.03 | 0.08 | 0.05 |
| Boiling Point (°C) | 212-216[4] | 171 | 205 |
| Flash Point (°C) | 93[3] | 67 | 101 |
| VOC Classification | Low VOC | Higher VOC Contribution | Low VOC |
| Toxicity Profile | Favorable (P-Series)[1][2] | Unfavorable (E-Series)[2] | Moderate |
Causality and Insights:
-
Efficacy: this compound's slow evaporation rate is critical. It remains in the film long enough to facilitate complete particle fusion but evaporates fully to ensure the final film's hardness. Faster-evaporating solvents like 2-Butoxyethanol can leave the film too quickly, especially in warmer or breezier conditions, leading to poor film integrity (cracking).
-
Safety and Regulation: The significant toxicological concerns associated with E-series ethers, such as 2-Butoxyethanol, have made them less desirable.[2] this compound, as a P-series ether, offers a much safer alternative without compromising performance, aligning with modern regulatory trends toward lower toxicity and lower VOCs.[5]
Core Application 2: High-Solvency Agent in Cleaning Formulations
In both industrial degreasing and household cleaning products, this compound serves as a powerful solvent for breaking down oils, greases, and other non-polar soils. Its amphipathic nature—having both hydrophilic and hydrophobic properties—allows it to act as a coupling agent, creating stable, homogenous solutions of otherwise immiscible components like oil and water.[3] This is essential for rinse-off cleaning applications.
Comparative Performance: A key advantage of this compound over more traditional solvents like ethanol is its higher flash point and lower volatility, which significantly enhances safety during storage and use.[6][7]
Logical Diagram: Solvent Property Comparison
Caption: Key property comparison for industrial cleaning solvents.
| Parameter | This compound | Ethanol | Hydrogen Peroxide |
| Grease/Oil Removal | Excellent | Good | Poor (Oxidizer, not solvent) |
| Flash Point (°C) | 93[3] | ~13 | Non-flammable |
| Surface Residue | Low / None | None (High Evaporation) | Potential for residue |
| Material Compatibility | Broad | Can damage some plastics/coatings | Can be corrosive to some metals |
| User Safety | Low inhalation risk[8] | High inhalation risk (VOC)[7] | Corrosive at high concentrations[9] |
Causality and Insights:
-
Cleaning Power: this compound's ability to dissolve a wide range of soils makes it highly versatile. It is particularly effective in heavy-duty degreasing where alcohols may be less effective.
-
Safety: Compared to highly volatile and flammable solvents like ethanol, this compound offers a significantly improved safety profile.[6] Its low vapor pressure reduces worker exposure to fumes (VOCs), and its high flash point minimizes the risk of fire.[7] While hydrogen peroxide is a non-flammable alternative, its mechanism is oxidation rather than solvation, making it suitable for different applications (e.g., disinfection) but less effective for grease removal.[9]
Experimental Protocols
Protocol 1: Evaluation of Coalescing Efficiency via MFFT Determination
Objective: To determine the effectiveness of a coalescing agent by measuring the Minimum Film Formation Temperature (MFFT) of a standard latex paint formulation.
Methodology:
-
Formulation Preparation: Prepare three identical batches of a standard water-based acrylic latex paint base.
-
Batch A: Control (no coalescent).
-
Batch B: Add 5% (by weight of polymer solids) of this compound.
-
Batch C: Add 5% (by weight of polymer solids) of an alternative coalescent (e.g., 2-Butoxyethanol).
-
-
Homogenization: Thoroughly mix each batch on a laboratory shaker for 30 minutes to ensure uniform distribution of the coalescing agent.
-
Application: Apply a uniform film of each formulation (e.g., 100 µm wet film thickness) onto the temperature-gradient plate of an MFFT bar apparatus (e.g., MFFT-Bar 90). The plate should have a stable, predefined temperature gradient (e.g., 0°C to 20°C).
-
Drying & Observation: Allow the films to dry under controlled humidity. As the water evaporates, a clear, continuous film will form in the warmer regions of the plate. At a specific point along the gradient, the film will transition to a cracked, opaque, or powdery state.
-
MFFT Measurement: Identify the precise temperature at which this transition occurs. This temperature is the MFFT. A lower MFFT indicates higher coalescing efficiency.
-
Data Analysis: Compare the MFFT values of Batch B and Batch C against the control (Batch A). The coalescent that produces the greatest depression in MFFT is the most efficient.
Self-Validation System: The inclusion of a control batch without any coalescent provides a baseline MFFT for the raw polymer. The performance of the test coalescents is directly and quantitatively measured against this baseline, ensuring the validity of the results.
Protocol 2: Comparative Cleaning Efficacy Test
Objective: To quantitatively compare the cleaning performance of solvent-based formulations on a standardized soiled substrate.
Methodology:
-
Substrate Preparation: Use standardized pre-soiled panels (e.g., vinyl scrub test panels) with a consistent layer of a grease/carbon black soil mixture.
-
Cleaner Formulation: Prepare three cleaning solutions:
-
Cleaner A: 10% this compound in a water/surfactant base.
-
Cleaner B: 10% Ethanol in the same water/surfactant base.
-
Cleaner C: The water/surfactant base alone (control).
-
-
Testing Apparatus: Use a Gardner Straight Line Washability and Abrasion Machine, which provides a consistent mechanical scrubbing action.
-
Test Execution:
-
Mount a soiled panel onto the machine.
-
Saturate the sponge/brush with a measured amount of Cleaner A.
-
Run the machine for a set number of cycles (e.g., 50 cycles).
-
Rinse the panel with deionized water and allow it to dry completely.
-
Repeat the process for Cleaner B and Cleaner C on fresh panels.
-
-
Efficacy Measurement: Use a spectrophotometer or colorimeter to measure the reflectance (L*) of the cleaned area on each panel compared to the original, unsoiled panel and the remaining soiled area.
-
Data Analysis: Calculate the Cleaning Efficiency (%) using the formula:
-
Efficiency = [(Lcleaned - Lsoiled) / (Lunsoiled - Lsoiled)] * 100
-
A higher percentage indicates better cleaning performance.
-
Trustworthiness: This protocol uses standardized soils, substrates, and a mechanical scrubbing apparatus to eliminate human variability. The inclusion of a control formulation isolates the effect of the solvent, providing a trustworthy comparison of cleaning power.
Conclusion
This compound demonstrates superior or highly competitive efficacy across its primary industrial applications. In coatings, its excellent MFFT depression and slow, controlled evaporation rate lead to superior film formation compared to faster-evaporating alternatives. In cleaning formulations, it provides exceptional solvency for a broad range of soils while offering a significantly safer handling profile than traditional low-flash-point solvents like ethanol. The shift from E-series to P-series glycol ethers for toxicological reasons further solidifies the position of this compound as a preferred, high-performance, and responsible choice for modern industrial formulations.
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A Comparative Guide to 2-(2-Propoxyethoxy)ethanol for Pharmaceutical Applications: Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation, the selection of appropriate excipients is a critical determinant of a drug product's safety, efficacy, and stability. Among these, solvents play a pivotal role in drug dissolution, absorption, and overall bioavailability. This guide provides an in-depth comparison of 2-(2-Propoxyethoxy)ethanol, an ethylene glycol ether, with a viable alternative, Propylene glycol n-propyl ether (PnP), a propylene glycol ether. We will delve into their physicochemical properties, toxicological profiles, and provide a framework for the cross-validation of experimental results to ensure data integrity and reproducibility.
Introduction: The Critical Role of Solvents in Drug Formulation
The ability of a solvent to effectively dissolve an active pharmaceutical ingredient (API) is fundamental to the development of liquid dosage forms and can significantly impact the performance of solid dosage forms by influencing dissolution rates. The ideal solvent should possess a favorable solubility profile for the API, be chemically inert, non-toxic, and cost-effective. This compound has been utilized in various industrial applications; however, its use in pharmaceuticals necessitates a thorough evaluation against safer, more modern alternatives.[1][2]
Propylene glycol ethers, such as PnP, have emerged as attractive alternatives to ethylene glycol ethers due to their comparatively lower toxicity profiles.[3][4] This guide will equip researchers with the necessary information to make informed decisions when selecting a solvent system and to rigorously validate their experimental findings.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's performance is intrinsically linked to its physical and chemical characteristics. Understanding these properties is the first step in rational solvent selection.
| Property | This compound | Propylene glycol n-propyl ether (PnP) | References |
| Synonyms | Diethylene glycol monopropyl ether | 1-Propoxy-2-propanol, Propasol solvent P | [5][6][7] |
| CAS Number | 6881-94-3 | 1569-01-3 | [8] |
| Molecular Formula | C₇H₁₆O₃ | C₆H₁₄O₂ | [8] |
| Molecular Weight | 148.20 g/mol | 118.17 g/mol | [8] |
| Boiling Point | 212-216 °C | 149-150 °C | [8][9] |
| Flash Point | 93 °C | 46-50.4 °C | [8][9] |
| Density | 0.969 g/mL at 25 °C | 0.885 g/cm³ at 20 °C | [8] |
| Water Solubility | Soluble | Completely Soluble | [10] |
| Vapor Pressure | Not readily available | 1.7-2.9 mmHg @ 20-25 °C | [9][11] |
Causality Behind Experimental Choices: The choice between these two solvents can be influenced by these properties. For instance, the lower boiling point and higher vapor pressure of PnP suggest it will evaporate faster, which could be advantageous in applications like film coating but might be a drawback in liquid formulations where solvent loss is a concern. The complete water solubility of PnP is also a significant advantage in aqueous-based formulations.
Toxicological Profile: A Matter of Safety
The primary driver for seeking alternatives to ethylene glycol ethers is their toxicological profile. Ethylene glycol ethers can be metabolized to toxic alkoxyacetic acids, which have been linked to reproductive and developmental toxicity.[3][4] In contrast, propylene glycol ethers are generally considered to have a more favorable safety profile.[3][4]
Key Toxicological Considerations:
-
Metabolism: this compound is an ethylene glycol ether, which raises concerns about the potential formation of toxic metabolites. Propylene glycol n-propyl ether, being a propylene glycol ether, is metabolized through different pathways that are considered less toxic.[3][4]
-
Reproductive and Developmental Toxicity: Certain ethylene glycol ethers have demonstrated adverse effects on reproduction and development in animal studies.[3][12] While data on this compound is limited, the general concern for this class of compounds warrants caution. Propylene glycol ethers have not been associated with such effects.[3]
-
Irritation: Both substances can be irritating to the eyes and respiratory tract.[11]
Trustworthiness Through Self-Validating Systems: When substituting a solvent, it is imperative to conduct thorough toxicological assessments of the new formulation. This includes not only evaluating the toxicity of the solvent itself but also its potential to interact with the API and other excipients to form new, potentially harmful entities.
Experimental Cross-Validation Protocol
To ensure the interchangeability of experimental results between this compound and a proposed alternative like PnP, a rigorous cross-validation protocol is essential. This protocol serves as a self-validating system to confirm that the change in solvent does not adversely affect the critical quality attributes of the drug product.
Objective
To compare the performance of this compound and Propylene glycol n-propyl ether as solvents in a given pharmaceutical formulation, focusing on API solubility and formulation stability.
Materials
-
Active Pharmaceutical Ingredient (API)
-
This compound (Reference Solvent)
-
Propylene glycol n-propyl ether (Alternative Solvent)
-
Other formulation excipients
-
Analytical standards
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Spectrophotometer
-
Stability chambers
Experimental Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of alternative solvents.
Step-by-Step Methodology
Step 1: API and Solvent Characterization
-
API Characterization: Confirm the identity, purity, and relevant physicochemical properties of the API using established analytical techniques.
-
Solvent Quality Control: Verify the identity and purity of both this compound and Propylene glycol n-propyl ether using methods such as Gas Chromatography (GC).
Step 2: Comparative Solubility Studies
-
Equilibrium Solubility: Determine the equilibrium solubility of the API in both solvents at various physiologically relevant temperatures (e.g., 25 °C and 37 °C).
-
Kinetic Solubility: For poorly soluble drugs, assess the kinetic solubility to understand the dissolution rate.
-
Rationale: This step is crucial to ascertain if the alternative solvent provides comparable or superior solubilizing capacity for the API.
Step 3: Formulation and Stability Testing
-
Formulation Preparation: Prepare identical formulations using both solvents.
-
Stability Studies: Subject the formulations to accelerated stability testing according to ICH guidelines (e.g., 40 °C/75% RH).
-
Analysis: At specified time points, analyze the samples for API content, degradation products, and physical changes (e.g., color, clarity, pH).
-
Justification: This assesses the chemical and physical stability of the API in the presence of each solvent, ensuring the alternative does not compromise the product's shelf-life.
Step 4: Analytical Method Cross-Validation
-
Method Specificity: Ensure the analytical method (e.g., HPLC) can accurately quantify the API in the presence of both solvents and any potential degradants without interference.
-
Method Precision and Accuracy: Perform precision and accuracy studies for the analytical method in the context of both formulations.
-
Rationale: This step validates the reliability of the analytical data used for comparison, a cornerstone of trustworthy results.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison. Statistical analysis should be employed to determine if there are any significant differences between the results obtained with the two solvents.
Table 2: Illustrative Comparative Data
| Parameter | Formulation with this compound | Formulation with Propylene glycol n-propyl ether | Acceptance Criteria |
| API Solubility (mg/mL at 25°C) | 10.2 ± 0.5 | 11.5 ± 0.6 | PnP solubility ≥ this compound solubility |
| API Content at T=0 (Assay %) | 99.8% | 100.1% | 98.0% - 102.0% |
| Total Impurities at 3 Months (40°C/75% RH) | 0.8% | 0.5% | NMT 1.0% |
| Physical Appearance | Clear, colorless solution | Clear, colorless solution | No change |
Conclusion and Recommendations
The selection of a solvent in pharmaceutical development is a multifaceted decision that requires a careful balance of performance, safety, and regulatory considerations. While this compound may have historical applications, the superior toxicological profile of propylene glycol ethers like PnP makes them a more prudent choice for modern drug formulations.
This guide provides a framework for the objective comparison and cross-validation of experimental results when considering such a substitution. By following a structured protocol that emphasizes scientific integrity and logical design, researchers can confidently select the most appropriate solvent system, ensuring the development of safe and effective medicines. The ultimate decision should be based on a holistic evaluation of all available data, with patient safety as the paramount consideration.
References
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Monument Chemical. (n.d.). Poly-Solv® PnP (Propylene Glycol n-Propyl Ether). Retrieved from [Link]
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Lanhe Chemical. (2024, July 19). Differences Between Propylene Glycol, Ethylene Glycol, and Glycol Ether EE. Retrieved from [Link]
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Knowledge. (2022, May 10). The difference between Propylene Glycol and Ethylene Glycol in antifreeze. Retrieved from [Link]
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PubChem. (n.d.). 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. Retrieved from [Link]
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Unpax. (2025, March 26). Ethylene Glycol vs Propylene Glycol: Key Differences in Personal Care Formulations. Retrieved from [Link]
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literature review of 2-(2-Propoxyethoxy)ethanol applications and limitations
An In-Depth Comparative Guide to 2-(2-Propoxyethoxy)ethanol: Performance, Limitations, and Modern Alternatives
Authored by a Senior Application Scientist
For professionals in research, development, and manufacturing, solvent selection is a critical decision that balances performance, safety, and regulatory compliance. Among the vast family of glycol ethers, this compound, also known as Diethylene Glycol Monopropyl Ether (DPGE), has long been a versatile workhorse. Its unique combination of properties makes it an effective solvent and coalescing agent in numerous applications.[1][2] However, growing scrutiny of the toxicological profiles of E-series glycol ethers necessitates a thorough evaluation of its limitations and a comparative analysis against safer, modern alternatives.
This guide provides an in-depth, objective review of this compound, grounded in experimental data and field-proven insights. We will explore its primary applications, dissect its performance-limiting toxicological and chemical properties, and compare it directly with P-series glycol ethers and other emerging alternatives. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed solvent-selection decisions that do not compromise on efficacy or safety.
The Performance Profile of this compound (DPGE)
DPGE is an E-series glycol ether, derived from ethylene oxide.[3] Its molecular structure, featuring both ether and alcohol functionalities, gives it a unique amphiphilic character, allowing miscibility with both water and many organic solvents.[3][4] This, combined with its slow evaporation rate, underpins its utility in a variety of industrial and commercial formulations.
Key Applications:
-
Coatings and Paints: DPGE serves as a high-performance coalescing agent, particularly in water-based latex and dispersion paints.[1] Its primary function is to facilitate the formation of a continuous, uniform film as the paint dries by temporarily plasticizing the polymer particles. It exhibits excellent solvency for a wide range of resins, including acrylics, epoxies, and polyurethanes.[1]
-
Inks and Dyes: It acts as a retarder solvent in printing inks, controlling the drying time and improving flow.[2] In the textile industry, it can be used as a solvent for dyes.
-
Cleaners and Degreasers: Its ability to dissolve both polar and nonpolar soils makes it a component in household and industrial cleaners, including glass and surface cleaners.[2]
-
Specialty Applications: DPGE is also found in metalworking fluids, lubricants, and in the electronics industry for cleaning circuit boards.[1]
Critical Limitations and Safety Concerns
The primary drawbacks of this compound stem from its classification as an E-series glycol ether and its inherent chemical properties. These limitations are significant drivers for the search for alternatives.
Toxicological Profile
The most significant concern with E-series glycol ethers is their metabolic pathway.[3] In the body, they are metabolized to toxic alkoxyacetic acids, which are linked to a range of adverse health effects.[3]
-
Organ Toxicity: Sub-chronic oral and dermal exposure studies have identified the liver and kidneys as primary target organs for DPGE toxicity.[1][2]
-
Hematological Effects: Hemolysis (the rupture of red blood cells) has been observed in sub-chronic dermal studies.[2] While the hemolytic activity is lower in human erythrocytes than in rats, it remains a critical toxicological endpoint.[5][6]
-
Central Nervous System (CNS) Depression: Like many organic solvents, acute exposure to high concentrations of DPGE can induce CNS depression.[1][2]
-
Reproductive Toxicity: While one study noted testicular toxicity at very high doses, DPGE is not generally considered a reproductive toxicant in the same way as shorter-chain E-series ethers like 2-methoxyethanol and 2-ethoxyethanol.[2][7]
The diagram below illustrates the metabolic differentiation between the problematic E-series and the safer P-series glycol ethers.
Caption: Contrasting metabolic pathways of E-Series vs. P-Series glycol ethers.
Chemical Reactivity
-
Peroxide Formation: Like other glycol ethers, this compound is susceptible to autoxidation in the presence of air, light, or heat, which can lead to the formation of potentially hazardous organic peroxides.[1][2] This necessitates careful handling and storage, particularly after a container has been opened.
Comparative Analysis: Performance vs. Alternatives
The shift away from E-series glycol ethers has been driven primarily by the superior safety profile of P-series (propylene oxide-based) alternatives.[3] These alternatives often provide comparable or superior performance with significantly lower toxicity.
| Property | This compound (E-Series) | Propylene Glycol n-Propyl Ether (P-Series Alternative) | Dipropylene Glycol n-Butyl Ether (P-Series Alternative) |
| CAS Number | 6881-94-3[2] | 1569-01-3 | 29911-28-2 |
| Molecular Weight ( g/mol ) | 148.20[8] | 118.17 | 190.28 |
| Boiling Point (°C) | 212-216[9] | 149.8 | 230.4 |
| Flash Point (°C) | 99 | 48 | 100 |
| Density (g/mL at 25°C) | 0.969[9] | 0.885 | 0.913 |
| Primary Metabolic Byproduct | Alkoxyacetic Acid (Toxic)[3] | Propylene Glycol (Less Toxic)[3] | Propylene Glycol (Less Toxic)[3] |
| Key Hazard Concerns | Organ toxicity, Hemolysis, Eye Irritant[1][2] | Flammable Liquid | Low Toxicity Profile |
Analysis: P-series glycol ethers, such as Propylene Glycol n-Propyl Ether (PnP) and Dipropylene Glycol n-Butyl Ether (DPnB), offer a compelling alternative. While their physical properties like boiling point and solvency differ, they can often be formulated to achieve the same performance objectives as DPGE. The critical advantage is their metabolic pathway, which avoids the formation of toxic alkoxyacetic acids.[3] For applications where toxicity is a primary concern, P-series ethers are the more responsible and safer choice.[3]
Other sustainable alternatives for specific cleaning applications include plant-based solvents derived from citrus or corn, and aqueous solutions containing hydrogen peroxide.[10]
Experimental Protocols for Comparative Evaluation
To objectively compare solvent performance, standardized, reproducible experimental methods are essential. Below are two detailed protocols for evaluating cleaning efficacy and cytotoxicity.
Protocol 1: Gravimetric Analysis of Cleaning Efficacy
This protocol provides a quantitative method to compare the ability of different solvents to remove a standardized soil from a surface, a critical performance metric for cleaning applications.
Caption: Experimental workflow for comparing solvent cleaning efficacy.
Methodology:
-
Coupon Preparation: Clean and pre-weigh stainless steel coupons (2.5 cm x 5 cm).
-
Soiling: Apply a standardized amount (e.g., 100 µL) of a representative industrial soil (e.g., hydraulic oil, grease) to each coupon.
-
Initial Mass: Allow the soil to dry for a specified time (e.g., 1 hour) at a controlled temperature and record the initial mass of the soiled coupon.
-
Cleaning: Immerse each coupon in a beaker containing either this compound or an alternative solvent. Agitate for 5 minutes at room temperature.
-
Rinsing and Drying: Remove the coupon, rinse thoroughly with deionized water, and dry completely in an oven at 60°C for 30 minutes.
-
Final Mass: Allow the coupon to cool to room temperature and record the final mass.
-
Calculation: Calculate the cleaning efficiency as a percentage of soil removed. The test should be run in triplicate for statistical validity.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol assesses the toxicity of the solvents by measuring their effect on the metabolic activity of a cultured cell line, providing a quantitative comparison of their relative safety.
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Solvent Exposure: Prepare serial dilutions of this compound and the alternative solvent(s) in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various solvent concentrations. Include an untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited) for each solvent. A higher IC₅₀ value indicates lower cytotoxicity.
Conclusion and Recommendations
This compound is an effective solvent and coalescing agent whose utility is well-documented across multiple industries.[1][2] However, its toxicological profile, characteristic of E-series glycol ethers, presents significant limitations, particularly concerning liver, kidney, and hematological effects.[1][2]
For researchers, scientists, and drug development professionals, the evidence strongly supports a transition to safer alternatives. P-series glycol ethers stand out as the most viable replacements, offering comparable performance with a vastly improved safety profile due to their different metabolic pathway.[3]
The choice of a specific alternative will depend on the precise application requirements, such as solvency power, evaporation rate, and miscibility. It is imperative to validate any potential substitute using quantitative experimental methods, such as the cleaning efficacy and cytotoxicity protocols detailed in this guide. By prioritizing solvents with lower toxicity, organizations can not only enhance worker safety and reduce environmental impact but also ensure long-term regulatory compliance without sacrificing product performance.
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Hartwig, A., & MAK Commission. (2019). 2‐Propoxyethanol (2‐(Propyloxy)ethanol). MAK Value Documentation, addendum – Translation of the German version from 2018. MAK Collect Occup Health Saf, 4(4), 2155-2167. Retrieved January 21, 2026, from [Link]
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Request PDF: 2‐Propoxyethanol (2‐(Propyloxy)ethanol) [MAK Value Documentation, 2018]. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Ethanol, 2-propoxy-: Human health tier II assessment. (2012). Australian Government Department of Health. Retrieved January 21, 2026, from [Link]
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Cleaning products: 3 ingredients to avoid, and their sustainable alternatives. (2023). Castle EU. Retrieved January 21, 2026, from [Link]
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Ethanol, 2-(2-propoxyethoxy)-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
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This compound | C7H16O3. (n.d.). BuyersGuideChem. Retrieved January 21, 2026, from [Link]
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A Comparative Performance Analysis of 2-(2-Propoxyethoxy)ethanol for Coating and Cleaning Applications
This guide provides an in-depth, objective comparison of 2-(2-Propoxyethoxy)ethanol, a diethylene glycol monopropyl ether, against established industry standards in the coatings and industrial cleaning sectors. For researchers, scientists, and formulation chemists, selecting the optimal solvent system is paramount to achieving desired product performance, ensuring user safety, and meeting regulatory compliance. This document moves beyond simple data sheets to explain the causal relationships behind performance differences, supported by detailed experimental protocols for validation.
Introduction: The Role of Glycol Ethers in High-Performance Formulations
Glycol ethers are a versatile class of organic solvents renowned for their unique combination of ether and alcohol functionalities, granting them excellent solvency for a wide range of substances, miscibility with both water and organic solvents, and tunable evaporation rates.[1][2] this compound (CAS 6881-94-3), hereafter referred to as DPnPE, is a higher-order glycol ether valued for its high boiling point, low volatility, and efficacy as a coalescing agent and heavy-duty solvent.[3]
This guide benchmarks DPnPE's performance against two key comparators, representing both traditional and next-generation solvent technologies:
-
2-Butoxyethanol (Ethylene Glycol Monobutyl Ether, EGBE): A widely used, traditional E-series glycol ether known for its strong solvency, but facing increasing scrutiny due to health and safety concerns.[4][5]
-
Propylene Glycol n-Propyl Ether (PGnPE): A P-series glycol ether, often favored for its improved toxicological profile compared to E-series counterparts.[1]
The central objective is to provide formulators with the necessary data and methodologies to make informed, evidence-based decisions when selecting a solvent for demanding applications.
Section 1: Physicochemical Properties - The Foundation of Performance
A solvent's physical properties dictate its behavior within a formulation, from evaporation dynamics to safety considerations. The following table summarizes the critical physicochemical properties of DPnPE and the selected alternatives.
| Property | This compound (DPnPE) | 2-Butoxyethanol (EGBE) | Propylene Glycol n-Propyl Ether (PGnPE) |
| CAS Number | 6881-94-3[3][6] | 111-76-2 | 1569-01-3 |
| Molecular Weight ( g/mol ) | 148.2[3][6] | 118.17 | 118.17 |
| Boiling Point (°C) | 212-216[6] | 171 | 150 |
| Flash Point (°C) | 104 | 67 | 48 |
| Vapor Pressure (mmHg @ 25°C) | <0.1 | 0.88 | 2.1 |
| Density (g/mL @ 25°C) | 0.969[6] | 0.90 | 0.886 |
| Evaporation Rate (nBuAc=1) | 0.01 | 0.08 | 0.21 |
| Water Solubility | Miscible | Miscible | 6.4 g/100 mL |
Causality Insight: DPnPE's significantly lower vapor pressure and higher boiling/flash points compared to EGBE and PGnPE are direct consequences of its higher molecular weight and chain length. This translates to a slower evaporation rate, making it an excellent "retarder" solvent for improving flow and leveling in coatings, and a safer choice for industrial cleaning due to reduced flammability.[7]
Section 2: Performance Benchmarking in Coating Formulations
In coatings, solvents are not mere carriers; they are critical to resin solubility, viscosity control, and the ultimate integrity of the dried film. DPnPE's primary role is as a coalescing agent in water-based latex paints and as a retarder solvent in solvent-borne systems.[3]
Key Performance Pillars in Coatings
The effectiveness of a solvent in a coating formulation can be distilled into four primary pillars.
Caption: Core pillars for evaluating solvent performance in coatings.
Comparative Data for Coatings
| Performance Metric | This compound (DPnPE) | 2-Butoxyethanol (EGBE) | Propylene Glycol n-Propyl Ether (PGnPE) |
| Coalescing Efficiency (MFFT Reduction) | Excellent | Good | Good |
| Resin Solubility (Acrylic, Epoxy) | High | Very High | Moderate-High |
| Flow & Leveling Promotion | Excellent | Good | Fair |
| Blush Resistance | Excellent | Good | Fair |
Expertise & Experience: DPnPE's slow evaporation rate is the key to its superior performance in promoting flow and leveling.[2] Unlike faster-evaporating solvents like PGnPE, DPnPE remains in the wet film longer, allowing sufficient time for the coating to self-level and eliminate brush or spray marks. This same property makes it highly effective at preventing "blushing," a cloudiness that can occur when rapid evaporation cools the surface and causes moisture condensation.
Section 3: Performance Benchmarking in Industrial Cleaning
For industrial cleaning and degreasing, the primary metric is the efficient removal of contaminants without damaging the substrate or creating undue safety hazards.
| Performance Metric | This compound (DPnPE) | 2-Butoxyethanol (EGBE) | Plant-Based Alternative (e.g., d-Limonene) |
| Cleaning Efficacy (Grease, Oil) | Excellent | Excellent | Very Good |
| Kb Value (Kauri-butanol) | ~60 | ~100 | ~120 |
| Surface Tension (dynes/cm) | ~29 | ~27 | ~27 |
| Flash Point (°C) | 104 (High Safety) | 67 (Moderate) | 48 (Low) |
Expertise & Experience: While the Kauri-butanol (Kb) value suggests EGBE and d-Limonene have higher solvency power for hydrocarbon soils, DPnPE's effectiveness comes from its balanced hydrophilic/lipophilic nature, allowing it to effectively remove both oily soils and water-soluble grime.[2] Its most significant advantage in this application is its high flash point, which dramatically reduces fire risk in industrial settings, especially during spray or heated-bath applications.[7] This is a critical engineering control that cannot be overstated.
Section 4: Standardized Experimental Protocols
To ensure trustworthy and reproducible results, standardized methodologies are essential. The following protocols provide a self-validating framework for comparing solvent performance.
Protocol 4.1: Determination of Resin Solubility
This protocol determines the saturation solubility of a specific resin in a solvent, a critical parameter for developing high-solids coatings.
Objective: To quantify the maximum concentration ( g/100 mL) of a solid acrylic resin that can be dissolved in each solvent at 25°C.
Methodology:
-
Preparation: Add 50 mL of the test solvent (DPnPE, EGBE, or PGnPE) to a 100 mL sealed glass flask.
-
Titration: Slowly add pre-weighed amounts of powdered acrylic resin to the flask while stirring continuously with a magnetic stirrer at a constant speed (e.g., 150 rpm).
-
Equilibration: After each addition, allow the mixture to stir for 60 minutes at a constant temperature of 25°C. Observe for any undissolved solids.[8]
-
Endpoint Determination: The endpoint is reached when a small amount of resin fails to dissolve after the 60-minute equilibration period, indicating saturation.
-
Calculation: Record the total weight of the dissolved resin. Calculate solubility as: Solubility ( g/100 mL) = (Total Mass of Dissolved Resin (g) / 50 mL) * 100
-
Validation: Run each test in triplicate to ensure reproducibility. The results should not vary by more than ±5%.
Caption: Experimental workflow for determining resin solubility.
Section 5: Health, Safety, and Environmental (HSE) Profile
A solvent's performance is irrelevant if it cannot be used safely and responsibly. The HSE profile is a non-negotiable aspect of modern chemical selection.
| Parameter | This compound (DPnPE) | 2-Butoxyethanol (EGBE) | Propylene Glycol n-Propyl Ether (PGnPE) |
| GHS Hazard Pictogram | Irritant[3] | Harmful, Irritant | Flammable, Irritant |
| Primary Health Concerns | Eye/Skin Irritation[3] | Eye/Skin Irritation, Blood effects, Harmful if inhaled/swallowed | Eye/Skin Irritation |
| Reproductive Toxicity | Not classified as a reproductive toxicant.[9] | Some E-series ethers have reproductive concerns; EGBE is less potent than shorter-chain analogues. | P-series are generally considered to have a lower risk of reproductive toxicity.[1] |
| VOC Status (US EPA) | Regulated VOC[10] | Regulated VOC[11] | Regulated VOC |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Readily Biodegradable |
Trustworthiness: The shift from E-series to P-series glycol ethers in many applications is driven by the significantly better toxicological profile of the P-series.[1] While DPnPE is an E-series ether, its higher molecular weight and lower volatility reduce exposure risk compared to more volatile counterparts like EGBE. However, proper personal protective equipment (PPE), including gloves and safety glasses, is always mandatory. The most critical safety differentiator remains the flash point, where DPnPE's high value (>100°C) places it in a much safer category for handling and storage than EGBE and especially PGnPE.
Conclusion and Recommendations
This compound establishes itself as a high-performance solvent with distinct advantages in specific applications.
-
For Coatings: DPnPE is a superior choice as a retarder solvent and coalescing agent, particularly when long open-time, excellent flow and leveling, and high gloss are required. Its low volatility is a key performance differentiator over both EGBE and PGnPE.
-
For Industrial Cleaning: DPnPE offers an excellent balance of cleaning efficacy and operational safety. Its primary advantage is its high flash point, making it a significantly safer alternative to lower-flash point solvents like EGBE, PGnPE, and terpenes. This makes it ideal for use in environments where ignition sources are a concern.
Recommendation for Formulators: this compound should be the solvent of choice when safety (high flash point) and coating appearance (flow, leveling, blush resistance) are the primary drivers. While its solvency power (Kb value) is lower than some alternatives, its overall performance profile, coupled with a more favorable safety profile than volatile E-series ethers, makes it a strategic tool for developing robust, safe, and high-quality formulations.
References
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This compound | C7H16O3 - BuyersGuideChem. [Link]
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Clean Air Act Guidelines and Standards for Solvent Use and Surface Coating Industry - US EPA. [Link]
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SOLVENTS IN TODAY'S COATINGS - Kinam Park, Purdue University. [Link]
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VOCs, Solvents, and Their Role in Coatings | Blog - Marcus Paint. [Link]
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2‐Propoxyethanol (2‐(Propyloxy)ethanol) - Publisso. [Link]
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Ethanol, 2-propoxy-: Human health tier II assessment - NICNAS. [Link]
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Cleaning products: 3 ingredients to avoid, and their sustainable alternatives - Castle EU. [Link]
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Alternatives for Traditional Cleaning Methods Utilized in Fuel Ethanol Production - U.S. Water. [Link]
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Replacement of solvents with a low flash point for industrial cleaning - Esti Chem. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 2-(2-Propoxyethoxy)ethanol from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of solvents and reagents is a cornerstone of reliable and reproducible results.[1][2] The seemingly minor presence of impurities can have significant consequences, potentially altering reaction kinetics, generating unwanted byproducts, or compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive framework for assessing the purity of 2-(2-Propoxyethoxy)ethanol, a versatile solvent used in various applications, from different commercial suppliers.[4]
This compound, also known as diethylene glycol monopropyl ether, is a high-production-volume chemical valued for its solvent properties in coatings, cleaners, and inks.[4][5] In the pharmaceutical landscape, ensuring its purity is paramount to meet stringent regulatory standards and guarantee the integrity of the final drug product.[6][7] This guide will walk you through a robust, multi-faceted analytical approach to compare the purity of this solvent from various suppliers, empowering you to make informed procurement decisions based on empirical data.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique rarely provides a complete picture of a compound's purity. Therefore, a multi-pronged strategy is essential for a thorough assessment. This guide will focus on a combination of Gas Chromatography (GC) for separation and quantification of volatile impurities, Karl Fischer titration for precise water content determination, and spectroscopic analysis for structural confirmation and detection of non-volatile impurities.
The selection of these methods is deliberate. Gas chromatography is a powerful technique for separating and quantifying volatile organic compounds, making it ideal for identifying and measuring impurities in solvents like glycol ethers.[5][8][9][10] Karl Fischer titration is the gold standard for water content determination due to its high accuracy, precision, and selectivity for water.[11][12][13] Spectroscopic methods, while not detailed with experimental protocols here, serve as a valuable orthogonal technique for confirming the primary structure and detecting certain classes of impurities.
Visualizing the Workflow
The following diagram outlines the logical flow of the purity assessment process, from sample acquisition to data analysis and supplier selection.
Caption: Workflow for the comprehensive purity assessment of this compound.
Experimental Protocols: The How-To of Purity Analysis
The following sections provide detailed, step-by-step methodologies for the key experiments. These protocols are designed to be self-validating, incorporating system suitability checks to ensure the reliability of the generated data.
Gas Chromatography (GC) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and identify and quantify any volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is recommended for good resolution of glycol ethers.[5][8]
Reagents:
-
High-purity helium or nitrogen as the carrier gas.
-
Certified reference standard of this compound (highest available purity).
-
High-purity solvent for sample dilution (e.g., dichloromethane or methanol).
Experimental Protocol:
-
System Suitability:
-
Prepare a system suitability solution containing the this compound reference standard and a known, closely eluting impurity (if available) at a relevant concentration.
-
Inject the system suitability solution five times.
-
The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.
-
The resolution between the main peak and the known impurity should be greater than 1.5.
-
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL solution of the this compound sample from each supplier in the chosen dilution solvent.
-
Vortex each solution to ensure homogeneity.
-
-
GC Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Data Analysis:
-
Calculate the purity of each sample based on the area percentage of the main peak relative to the total area of all detected peaks.
-
Identify and quantify impurities by comparing their retention times to known standards, if available. For unknown impurities, express their levels as area percentages.
-
Karl Fischer Titration for Water Content Determination
Objective: To accurately quantify the water content in the this compound samples.
Instrumentation:
-
Volumetric or Coulometric Karl Fischer Titrator. A volumetric titrator is suitable for samples with expected water content above 0.1%, while a coulometric titrator is preferred for trace amounts.
Reagents:
-
Karl Fischer reagent (single-component or two-component system).
-
Anhydrous methanol or a suitable solvent for the titration vessel.
-
Certified water standard for titrator calibration.
Experimental Protocol:
-
Titrator Calibration:
-
Calibrate the Karl Fischer titrator according to the manufacturer's instructions using a certified water standard. The determined titer should be within the specified limits of the standard.
-
-
Sample Analysis:
-
Carefully introduce a known weight of the this compound sample into the titration vessel. The sample size should be chosen based on the expected water content to ensure an adequate consumption of the Karl Fischer reagent.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
Perform the determination in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the water content (in % w/w or ppm) for each sample using the following formula: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Calculate the average water content and the relative standard deviation for each supplier's sample.
-
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the quantitative data generated from the above experiments should be summarized in a structured table.
| Supplier | Stated Purity (%) | GC Purity (Area %) (Mean ± SD, n=3) | Major Impurity 1 (Area %) (Mean ± SD, n=3) | Major Impurity 2 (Area %) (Mean ± SD, n=3) | Water Content (% w/w) (Mean ± SD, n=3) |
| Supplier A | >99.0 | 99.5 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.02 | 0.05 ± 0.01 |
| Supplier B | >98.5 | 98.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.12 ± 0.02 |
| Supplier C | >99.5 | 99.8 ± 0.05 | <0.1 | <0.05 | 0.02 ± 0.005 |
(Note: The data presented in this table is for illustrative purposes only and does not represent actual results from specific suppliers.)
Discussion and Interpretation: Beyond the Numbers
The data presented in the comparative table provides a quantitative basis for supplier selection. However, a deeper interpretation is crucial for a comprehensive assessment.
-
Correlation between Stated and Measured Purity: Does the experimentally determined purity align with the supplier's certificate of analysis? Significant discrepancies may warrant further investigation or a request for a new batch.
-
Nature of Impurities: The identity of the major impurities is as important as their quantity. Some impurities may be benign, while others could be reactive and interfere with downstream applications. If unknown impurities are detected, further characterization using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may be necessary. Glycol ethers, for instance, can be prone to oxidation, leading to the formation of peroxides.[14]
-
Water Content: For many chemical reactions, particularly those involving water-sensitive reagents, low water content is critical.[1] The Karl Fischer titration results will clearly indicate which supplier provides the driest solvent.
-
Batch-to-Batch Consistency: While this guide focuses on a single-point comparison, it is essential to establish a long-term quality control program to monitor the batch-to-batch consistency of the chosen supplier.[6]
Conclusion: Making an Evidence-Based Decision
By following the rigorous analytical workflow outlined in this guide, researchers, scientists, and drug development professionals can move beyond reliance on supplier specifications alone. The generation of in-house, comparative data provides a solid foundation for selecting the highest purity this compound, thereby enhancing the reliability, reproducibility, and safety of your scientific endeavors. The investment in a thorough purity assessment is a critical step in mitigating risks and ensuring the quality of your research and development outcomes.
References
-
U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.[Link]
-
Ibis Scientific, LLC. Why Solvent Purity Is Crucial in the World of Chemistry. (2023-05-11). [Link]
-
Mettler Toledo. How to Determine Water content of Organic Solvents.[Link]
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Gavin Publishers. Validation of Analytical Methods: A Review.[Link]
-
Xylem Analytics. Water Determination Karl Fischer.[Link]
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CP Lab Safety. The Critical Role of High-Purity Solvents in Biotech and Pharmaceutical Innovation. (2023-03-13). [Link]
-
Wikipedia. Karl Fischer titration.[Link]
-
Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. (2023-04-22). [Link]
-
Slideshare. The Role of High-Purity Solvents in Drug Consistency.[Link]
-
Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.[Link]
-
National Chemical Company. The importance of high-purity solvents in pharma production.[Link]
-
ResearchGate. Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography. (2023-08-05). [Link]
-
Haz-Map. this compound - Hazardous Agents.[Link]
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- 14. This compound | 6881-94-3 | Benchchem [benchchem.com]
A Senior Application Scientist's Comparative Guide to 2-(2-Propoxyethoxy)ethanol in Advanced Research Applications
For the discerning researcher, scientist, and drug development professional, solvent selection is a critical decision that profoundly impacts experimental outcomes, from reaction kinetics to the bioavailability of a formulated active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of 2-(2-Propoxyethoxy)ethanol, a member of the diethylene glycol ether family, against common alternatives in the burgeoning fields of nanoparticle synthesis and advanced drug delivery. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to make informed decisions for your research endeavors.
The Duality of Function: Understanding Glycol Ethers
Glycol ethers, including this compound, are characterized by the presence of both an ether and an alcohol functional group. This unique molecular structure imparts a versatile set of physicochemical properties, including:
-
Amphiphilicity: The ability to dissolve a wide range of both polar and non-polar substances.
-
High Boiling Point: Enables reactions at elevated temperatures, influencing reaction rates and nanoparticle crystallinity.
-
Water Miscibility: Facilitates use in aqueous and semi-aqueous systems, crucial for many biological and pharmaceutical applications.
These properties make glycol ethers attractive solvents and reagents in various scientific domains. This guide will focus on two key areas where the choice of glycol ether can be pivotal: the controlled synthesis of metallic nanoparticles and the formulation of effective drug delivery systems.
Section 1: this compound in Nanoparticle Synthesis: A Comparative Perspective
The synthesis of metallic nanoparticles with controlled size, shape, and stability is paramount for their application in catalysis, diagnostics, and therapeutics. The "polyol process" is a widely adopted method where a polyol or glycol ether acts as both the solvent and the reducing agent for a metal salt precursor.
The Causal Role of the Solvent in Nanoparticle Formation
The choice of solvent in the polyol process is not arbitrary; it dictates several key parameters of the resulting nanoparticles:
-
Reduction Kinetics: The reducing power of the alcohol functional group influences the rate of metal ion reduction. A faster reduction rate can lead to the rapid formation of many small nuclei, resulting in smaller nanoparticles.
-
Nucleation and Growth: The solvent's viscosity and its ability to coordinate with the metal ions and the growing nanoparticle surface affect the rates of nucleation and growth. Higher viscosity can slow down diffusion, favoring the growth of existing nuclei over the formation of new ones, leading to larger particles.
-
Colloidal Stability: The solvent molecules can adsorb to the nanoparticle surface, providing steric stabilization and preventing aggregation. The length and nature of the alkyl chain in the glycol ether can influence the effectiveness of this stabilization.
Comparative Analysis: this compound vs. Common Alternatives
While direct, peer-reviewed studies detailing the use of this compound for nanoparticle synthesis are not abundant, we can infer its potential performance by comparing its properties to commonly used solvents like ethylene glycol and ethanol.
| Property | This compound | Ethylene Glycol | Ethanol |
| Molecular Weight ( g/mol ) | 148.20[1] | 62.07 | 46.07 |
| Boiling Point (°C) | 212-216[2] | 197.3 | 78.37 |
| Viscosity (cP at 25°C) | ~4.9 | 16.1 | 1.074 |
| Polarity (Dielectric Constant) | Moderate | 41.4 | 24.5 |
Inferred Performance of this compound:
-
Slower Reduction Kinetics: The bulkier propoxy group in this compound may sterically hinder the interaction of the hydroxyl group with the metal precursor, potentially leading to slower reduction kinetics compared to the less hindered hydroxyl groups of ethylene glycol. This could favor the growth of larger, more crystalline nanoparticles.
-
Enhanced Stability: The longer ether chain of this compound could provide a more effective steric barrier around the nanoparticles, leading to improved colloidal stability compared to the smaller ethanol and ethylene glycol molecules.
-
Higher Reaction Temperatures: Its high boiling point allows for syntheses at temperatures exceeding those achievable with ethanol, which can be advantageous for the synthesis of certain crystalline nanostructures.
Experimental Workflow: A Generalized Protocol for Silver Nanoparticle Synthesis
The following protocol is adapted from established methods for nanoparticle synthesis using polyols and can serve as a starting point for exploring the use of this compound.[3]
Materials:
-
Silver nitrate (AgNO₃) - Metal precursor
-
This compound - Solvent and reducing agent
-
Polyvinylpyrrolidone (PVP) - Capping and stabilizing agent
-
Ethanol - For washing
Procedure:
-
Dissolution: In a three-neck round-bottom flask, dissolve a specific amount of PVP in this compound with magnetic stirring. The concentration of PVP will influence the final particle size and stability.
-
Heating: Heat the solution to a desired temperature (e.g., 120-180°C) under an inert atmosphere (e.g., nitrogen or argon). The temperature is a critical parameter for controlling particle size.
-
Precursor Injection: Once the temperature is stable, rapidly inject a solution of silver nitrate dissolved in a small amount of this compound into the hot PVP solution.
-
Growth: Allow the reaction to proceed for a set amount of time (e.g., 1-3 hours). A color change in the solution indicates the formation of silver nanoparticles.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add an excess of ethanol to precipitate the silver nanoparticles. Centrifuge the mixture to collect the nanoparticles.
-
Washing: Discard the supernatant and re-disperse the nanoparticles in fresh ethanol. Repeat the centrifugation and washing steps several times to remove any unreacted precursors and byproducts.
-
Final Product: Dry the purified silver nanoparticles under vacuum.
Section 2: this compound in Drug Delivery: Enhancing Bioavailability
The effective delivery of active pharmaceutical ingredients (APIs) to their target site is a cornerstone of drug development. For many promising APIs, poor solubility and limited permeability across biological membranes are significant hurdles. Glycol ethers, particularly those with a favorable safety profile, are increasingly being explored as excipients to overcome these challenges.
The Role of Solvents in Enhancing Drug Permeation
Solvents can enhance the transdermal and topical delivery of drugs through several mechanisms:
-
Increased Solubility: A higher concentration of the dissolved drug in the vehicle (the formulation) creates a larger concentration gradient, which is the driving force for diffusion across the skin.
-
Stratum Corneum Modification: Some solvents can reversibly disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby reducing its barrier function and increasing drug permeability.
-
Partitioning Enhancement: Solvents can alter the polarity of the vehicle, influencing how the drug partitions from the formulation into the stratum corneum.
Comparative Analysis: this compound vs. Transcutol® and Propylene Glycol
Diethylene glycol monoethyl ether, widely known by its trade name Transcutol®, is a well-established penetration enhancer in topical and transdermal formulations.[4][5][6][7][8][9] Given that this compound is a close structural analog (propyl ether vs. ethyl ether), we can draw strong parallels in their expected performance.
| Property | This compound | Transcutol® (DEGEE) | Propylene Glycol |
| Molecular Weight ( g/mol ) | 148.20[1] | 134.17 | 76.09 |
| Boiling Point (°C) | 212-216[2] | 196-202[9] | 188.2 |
| Log P (Octanol/Water) | ~0.3 | -0.54 | -0.92 |
| Solubilizing Capacity | High (Inferred) | High[4][5][7][8] | Moderate |
Inferred Performance of this compound:
-
Excellent Solubilizer: Its amphiphilic nature, similar to Transcutol®, suggests it would be an effective solvent for a wide range of APIs, including those with poor water solubility like curcumin and ibuprofen.[1][10][11][12]
-
Potent Penetration Enhancer: The structural similarity to Transcutol® strongly indicates that this compound would also act as a penetration enhancer, likely by increasing drug solubility within the stratum corneum.[4][8]
-
Favorable Safety Profile: As a P-series glycol ether (derived from propylene glycol chemistry), it is expected to have a better toxicological profile than E-series glycol ethers, a critical consideration for pharmaceutical applications.
Experimental Workflow: In Vitro Skin Permeation Study
To experimentally validate the performance of this compound as a drug delivery vehicle, an in vitro skin permeation study using a Franz diffusion cell is a standard and reliable method.
Materials:
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
Franz diffusion cells
-
Active Pharmaceutical Ingredient (API) of interest (e.g., ibuprofen)
-
This compound
-
Alternative solvents for comparison (e.g., Transcutol®, propylene glycol, ethanol)
-
Phosphate buffered saline (PBS) as the receptor fluid
-
High-Performance Liquid Chromatography (HPLC) system for API quantification
Procedure:
-
Formulation Preparation: Prepare saturated solutions of the API in this compound and the comparator solvents.
-
Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Dosing: Apply a known volume of the API formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor compartment, which contains PBS maintained at 37°C. Replace the collected volume with fresh PBS.
-
Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).
Conclusion: A Promising Alternative with a Need for Further Validation
Based on its physicochemical properties and the performance of structurally similar glycol ethers, this compound presents itself as a compelling, and potentially safer, alternative to commonly used solvents in both nanoparticle synthesis and drug delivery. Its high boiling point, amphiphilicity, and inferred favorable safety profile warrant further investigation.
The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the performance of this compound in their specific applications. Direct comparative studies are crucial to definitively establish its advantages and position it as a valuable tool in the arsenal of the modern scientist and drug development professional.
References
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JHECHEM CO LTD. 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. Echemi. Link
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BenchChem. Application Notes and Protocols for 2-Ethoxyethanol in Organic Synthesis. Link
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PubChem. 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. National Center for Biotechnology Information. Link
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MDPI. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research. Link
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Lab Alley. Using Ethanol for synthesis of nano-materials and porous materials. Link
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PubMed Central. Potential of Essential Oils as Penetration Enhancers for Transdermal Administration of Ibuprofen to Treat Dysmenorrhoea. National Institutes of Health. Link
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SciELO. Production, solubility and antioxidant activity of curcumin nanosuspension. Link
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MDPI. Room Temperature Surfactant-Free Synthesis of Gold Nanoparticles in Alkaline Ethylene Glycol. Link
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PubMed Central. Enhancement of transdermal delivery of ibuprofen using microemulsion vehicle. National Institutes of Health. Link
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PubChem. 2-(2-Hydroxyethoxy)ethanol;2-propoxyethanol. National Center for Biotechnology Information. Link
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Frontiers. Green Synthesis of Metallic Nanoparticles and Their Potential Applications to Treat Cancer. Link
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ResearchGate. Ethanolic solutions of curcumin with different concentrations of curcumin. Link
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National Institutes of Health. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. Link
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ResearchGate. Solubility of curcumin preparations in water and in ethanol. Link
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National Institutes of Health. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology. Link
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PubChem. 2-[2-[2-(2-Propoxyethoxy)ethoxy]ethoxy]ethanol;2-[2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid. National Center for Biotechnology Information. Link
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SciELO. Production, solubility and antioxidant activity of curcumin nanosuspension. Link
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Safety Operating Guide
Navigating the Disposal of 2-(2-Propoxyethoxy)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-Propoxyethoxy)ethanol, a common solvent in various laboratory applications. Adherence to these procedures is paramount not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment.
Understanding the Chemical: Hazards and Considerations
This compound, a member of the glycol ether family, is recognized as an eye irritant.[1][2] As with many ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[2][3][4] Therefore, its handling and disposal require specific precautions.
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in your possession. The SDS provides the most detailed and manufacturer-specific safety and disposal information.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can cause irritation and absorption of the chemical.[3][5] |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing.[3][5] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Characterization
The first critical step is to determine if the waste is considered hazardous. While pure this compound may not be listed as a hazardous waste, it often becomes contaminated during laboratory use.[6]
-
Contamination Assessment: Has the this compound been mixed with other solvents, reagents, or experimental compounds? If so, the entire mixture must be treated as hazardous waste.
-
Peroxide Testing: For containers that have been open for an extended period or show signs of crystallization or viscosity changes, it is imperative to test for the presence of peroxides.[7] Peroxide-forming chemicals are a significant safety hazard and may require specialized disposal procedures.[4][7] Dispose of any peroxide-forming chemical that is past the manufacturer's expiration date.[7]
Step 2: On-Site Segregation and Storage
Proper segregation and storage of chemical waste are fundamental to a safe laboratory environment.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for this compound. The container should be in good condition and have a secure, tight-fitting lid.[8][9]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "Waste this compound."[8] Also, indicate the date when the first drop of waste was added (the accumulation start date).[8]
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[5][10] It should be stored separately from incompatible materials, such as strong oxidizing agents.[5][11]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the area and ensure adequate ventilation.[5][12]
-
Containment and Absorption: Absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels to absorb large spills.
-
Collection and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5][12]
Step 4: Arranging for Professional Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution will have an established relationship with a certified hazardous waste disposal contractor. Contact your Environmental Health and Safety (EHS) department to coordinate a pickup.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
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PubChem. 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Propoxyethanol, 98% (gc). [Link]
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Hangzhou Zhua Technology Co., Ltd. SAFETY DATA SHEETS. [Link]
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HWH Environmental. Guide to Glycol Disposal. [Link]
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Haz-Map. This compound - Hazardous Agents. [Link]
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Electronic Code of Federal Regulations. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
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MCF Environmental Services. Glycol Waste Management: Compliance Guide for Automotive, HVAC, and Industrial Facilities. [Link]
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New Jersey Department of Health. Ethylene Glycol Hazardous Substance Fact Sheet. [Link]
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ClearWater Industries. How to Dispose of Glycol Safely, Sustainably and Legally. [Link]
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U.S. Environmental Protection Agency. Ethanol, 2-(2-propoxyethoxy)- - Substance Details. [Link]
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Texas Christian University. Peroxide-Forming Chemicals – Safety Guidelines. [Link]
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Navigating the Safe Handling of 2-(2-Propoxyethoxy)ethanol: A Comprehensive Guide for Laboratory Professionals
Understanding the Compound: Key Characteristics and Hazard Profile
2-(2-Propoxyethoxy)ethanol, also known as diethylene glycol propyl ether, is a colorless liquid utilized as a solvent in various applications, including coatings, inks, and cleaners.[1] While a valuable reagent, a thorough understanding of its properties is paramount to ensure safe handling in a laboratory setting.
The primary and most immediate hazard associated with this compound is its potential to cause serious eye irritation.[2] The Globally Harmonized System (GHS) classifies it as an eye irritant, necessitating stringent eye protection protocols.[2] Furthermore, as a member of the glycol ether family, it is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[1] This characteristic demands careful storage and periodic testing to mitigate the risk of unexpected detonation. While some related glycol ethers are associated with more severe health effects such as reproductive toxicity, available data for this compound primarily points to eye irritation as the main concern.[3][4]
| Property | Value |
| CAS Number | 6881-94-3 |
| Molecular Formula | C7H16O3 |
| Molecular Weight | 148.2 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 212-216 °C |
| Flash Point | 94 °C / 201.2 °F[5] |
| Primary Hazards | Serious eye irritation, potential for peroxide formation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk-reduction strategy grounded in the chemical's specific hazard profile.
Eye Protection: A Critical Mandate
Given the significant risk of serious eye irritation, appropriate eye protection is the most critical component of your PPE ensemble.
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields do not offer sufficient protection against splashes.
-
Face Shield: When handling larger quantities (greater than 1 liter) or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical safety goggles.
Hand Protection: Selecting the Right Glove
The term "resistant gloves" is insufficient for ensuring laboratory safety. The choice of glove material and an understanding of its breakthrough time are crucial. Breakthrough time refers to the time it takes for a chemical to permeate through the glove material. For this compound and related glycol ethers, the following recommendations apply:
| Glove Material | Breakthrough Time | Recommendation |
| Nitrile Rubber | Fair to Good | Suitable for incidental contact and short-duration tasks. A study on similar glycol ethers showed breakthrough times for nitrile gloves ranging from 30 to over 480 minutes depending on the specific glove and chemical.[6] Always inspect nitrile gloves for any signs of degradation before use. |
| Neoprene | Good | Offers good resistance and is a suitable alternative to nitrile for moderate-duration tasks.[6] |
| Butyl Rubber | Excellent | Recommended for prolonged contact or when handling large volumes. |
| Natural Rubber Latex | Poor | Not recommended due to poor chemical resistance to this class of chemicals.[7] |
Crucial Note: Always consult the glove manufacturer's specific chemical resistance data for the gloves you are using. Breakthrough times can vary significantly between different brands and models of the same glove material.[8]
Body Protection
-
A standard laboratory coat should be worn at all times.
-
For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Ensure that legs and feet are covered; open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection: A Risk-Based Approach
The necessity and type of respiratory protection depend on the specific handling conditions and the potential for airborne exposure.
-
Routine Use in a Fume Hood: For handling small quantities of this compound inside a certified chemical fume hood, respiratory protection is generally not required, as the engineering controls are designed to minimize inhalation exposure.
-
Use Outside of a Fume Hood: If handling the chemical outside of a fume hood, or in situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Spill Response: In the event of a large spill, a full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be required, depending on the volume of the spill and the ventilation in the area.
While a specific Occupational Exposure Limit (OEL) for this compound is not widely established, OELs for related glycol ethers like 2-Ethoxyethanol are set as low as 0.5 ppm by NIOSH.[9][10] Given the structural similarities, it is prudent to handle this compound with a high degree of caution regarding inhalation exposure.
Operational Plan: Step-by-Step Safe Handling Protocol
A systematic approach to handling this compound is essential to minimize risk. The following protocol outlines the key steps from preparation to the completion of your work.
Preparation and Pre-Use Checks
-
Safety Information Review: Before beginning any new procedure, review the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Verification: If using a chemical fume hood, verify that it has been certified within the last year and is functioning correctly.
-
PPE Inspection: Inspect all personal protective equipment for any signs of damage or wear and tear. Ensure you have the correct type of gloves for the planned duration of your task.
-
Peroxide Check: For previously opened containers, it is crucial to test for the presence of peroxides before use, especially if the chemical has been stored for an extended period.
Protocol for Peroxide Detection
As a peroxide-forming chemical, a simple and effective testing protocol is a critical safety measure.[11]
-
Obtain Peroxide Test Strips: Commercially available peroxide test strips are a reliable method for semi-quantitative analysis.
-
Sample the Chemical: In a well-ventilated area, carefully open the container and dip the test strip into the this compound.
-
Read the Results: Compare the color change on the test strip to the provided chart.
-
Action Levels:
-
< 25 ppm: Considered safe for general use.
-
25 - 100 ppm: Use with caution. Do not distill or concentrate.
-
> 100 ppm: The chemical is hazardous. Do not use. Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal.[12]
-
Handling and Use
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: When transferring the chemical, use a funnel or other appropriate dispensing aid to minimize the risk of spills.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can lead to vigorous reactions.[5]
-
Container Sealing: After dispensing, securely seal the container to prevent evaporation and minimize exposure to air.
Post-Handling Procedures
-
Decontamination: Wipe down the work area with an appropriate cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process. Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Characterization
Unused or spent this compound is considered a hazardous waste.[13] All waste materials, including contaminated gloves, absorbent pads, and empty containers, must be disposed of in accordance with federal, state, and local regulations.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all liquid waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Collect all solid waste (e.g., contaminated gloves, paper towels) in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
Label all waste containers with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent others from entering the area.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them two to four cupfuls of water or milk. Seek immediate medical attention.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed protocols and understanding the rationale behind them, laboratory professionals can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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- NIOSH Pocket Guide to Chemical Hazards: 2-Ethoxyethanol. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards: 2-Ethoxyethanol (Restored). (n.d.). Centers for Disease Control and Prevention.
- Barl, M., & Naz, S. (2015). Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove.
- 2-PROPOXYETHANOL - Safety D
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). P2 InfoHouse.
- 2-Ethoxyethanol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). (n.d.). Centers for Disease Control and Prevention.
- Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Bremsfluessigkeit DOT 4 250 ml Art.: 21155. (2017, July 7).
- NIOSH Pocket Guide to Chemical Hazards: Propylene glycol monomethyl ether. (n.d.). Centers for Disease Control and Prevention.
- Peroxide Forming Chemicals. (n.d.). Princeton University Environmental Health and Safety.
- EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022, August 11). University of Washington Environmental Health & Safety.
- What are the effects of alcohol disinfectants on PPE glove performance. (2022, June 28). Ansell.
- SAFETY DATA SHEET: 2(2-Ethoxyethoxy)ethanol. (2014, July 2). Fisher Scientific.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. (2019, November 1). Duke University Safety Office.
- This compound. (n.d.). Haz-Map.
- A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. (n.d.). CDC Stacks.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). U.S. Environmental Protection Agency.
- General categories of compounds known to auto-oxidize to form peroxides: Control and Safe Use of Peroxide Formers. (n.d.).
- Dispose of Hazardous Waste. (2024, June 3). Ohio Environmental Protection Agency.
- 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. (n.d.). PubChem.
- Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products.
- 074 - Chemowaste Disposal. (n.d.). Ohio.gov.
- Ethers and peroxide forming compounds. (n.d.). Western Sydney University.
- Peroxide Forming Chemicals. (n.d.). University of California, Santa Barbara Environmental Health & Safety.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
